4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
Description
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Properties
IUPAC Name |
4-bromo-2,5-dimethylpyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-4-6(7)5(3-8)10(2)9-4/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFOZWTNSRDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
Executive Summary
As a Senior Application Scientist, I approach molecular scaffolds not merely as static structures, but as dynamic platforms for chemical innovation. The compound 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 1454852-95-9) represents a masterclass in bifunctional design [1]. Featuring a highly programmable pyrazole core, it is strategically decorated with an electrophilic bromide at the C4 position and a versatile carbonitrile at the C5 position. This guide deconstructs the structural causality, physicochemical properties, and validated synthetic workflows associated with this critical building block, empowering researchers in medicinal chemistry and drug development to leverage its full potential.
Physicochemical & Structural Profiling
Understanding the baseline properties of a molecule is the first step in predicting its behavior in complex reaction matrices [2]. The 1,3-dimethyl substitution pattern provides a unique steric environment that shields the pyrazole nitrogen atoms, thereby preventing unwanted N-alkylation or metal-coordination side reactions during transition-metal catalysis.
Quantitative Data Summary
Table 1: Physicochemical and Safety Profile
| Property | Value / Description |
| Chemical Name | 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile |
| CAS Number | 1454852-95-9 |
| Molecular Formula | C₆H₆BrN₃ |
| Molecular Weight | 200.04 g/mol |
| Physical State | Solid (Crystalline) |
| Purity | ≥ 98% |
| Storage Conditions | 2-8°C, Inert Atmosphere (Argon/N₂) |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 |
Mechanistic Reactivity & Structural Causality
The true value of this scaffold lies in its orthogonal reactivity, allowing for sequential, site-specific functionalization without the need for complex protecting group strategies.
-
C4-Bromide (Cross-Coupling Hub) : The electron-withdrawing nature of the adjacent C5-carbonitrile depletes electron density from the pyrazole core. This electronic deficiency lowers the activation energy required for the oxidative addition of Palladium(0) into the C4-Br bond, making it exceptionally reactive toward Suzuki-Miyaura and Buchwald-Hartwig couplings.
-
C5-Carbonitrile (Functional Divergence) : The nitrile group serves as a masked functional moiety. It can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group for hydrogen-bond donor interactions, or subjected to [3+2] cycloaddition with azides to form tetrazoles (metabolically stable bioisosteres of carboxylic acids).
Fig 1. Divergent synthetic pathways for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile.
Validated Experimental Protocol: Suzuki-Miyaura C4-Arylation
To ensure absolute reproducibility, the following Standard Operating Procedure (SOP) is designed as a self-validating system . Every critical step includes a mechanistic rationale and a physical checkpoint. If a checkpoint fails, the protocol dictates an immediate halt, preventing the waste of expensive reagents.
Fig 2. Self-validating experimental workflow for Pd-catalyzed cross-coupling.
Step-by-Step Methodology
-
Reagent Preparation : In an oven-dried Schlenk flask, combine 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O.
-
Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. Water is strictly required to activate the boronic acid via the formation of a reactive, electron-rich boronate complex.
-
-
Degassing (Critical Step) : Subject the mixture to three cycles of freeze-pump-thaw or rigorous argon sparging for 15 minutes.
-
Causality: Palladium(0) catalysts are highly susceptible to oxidation by dissolved O₂, which forms inactive Pd(II) peroxo complexes.
-
Self-Validation Checkpoint: If fine bubbles persist after 15 minutes of sparging, the system is not fully degassed. Do not proceed to catalyst addition until the solution is completely static under vacuum.
-
-
Catalyst Addition : Under a positive stream of argon, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 90°C.
-
Self-Validation Checkpoint: Upon reaching 90°C, the solution should transition to a clear, deep red/orange hue. If the solution immediately turns black and a fine precipitate forms, the catalyst has crashed out ("palladium black") due to oxygen ingress. Abort the reaction.
-
-
Reaction Monitoring : Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Self-Validation Checkpoint: The starting material (highly UV active at 254 nm) must be fully consumed, replaced by a new spot. If starting material remains stalled after 4 hours, check the pH; the base may have been neutralized by acidic impurities in the boronic acid.
-
-
Workup and Purification : Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the arylated product.
Safety & Handling Systems
The compound carries specific GHS hazard statements indicating it is harmful if swallowed, inhaled, or brought into contact with skin (H302, H312, H332), and is a known irritant (H315, H319, H335) [3].
-
Storage Causality : Store strictly at 2-8°C under an inert atmosphere. The cyano group is sensitive to ambient moisture over prolonged periods, which can lead to slow, partial hydrolysis to the primary amide. Cold storage suppresses this thermodynamic sink, ensuring the 98% purity is maintained over the compound's shelf life.
-
Handling Protocol : Always handle within a Class II biological safety cabinet or a certified chemical fume hood to mitigate inhalation risks associated with fine crystalline dust. Use nitrile gloves, as the compound's lipophilic pyrazole core can facilitate dermal penetration.
References
Molecular weight and formula of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
Topic: Molecular Weight and Formula of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 1454852-95-9) is a highly specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1] Structurally, it features a pyrazole core decorated with a bromine atom at the 4-position—enabling palladium-catalyzed cross-coupling reactions—and a nitrile group at the 5-position, which serves as a versatile precursor for amidines, tetrazoles, or carboxylic acids. This guide provides a definitive analysis of its physicochemical properties, synthetic architecture, and reactivity profile.
Physicochemical Profile
The following data establishes the core identity of the molecule. Researchers should use these parameters for analytical verification (LC-MS, NMR).
| Property | Value | Notes |
| IUPAC Name | 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile | |
| CAS Number | 1454852-95-9 | Primary identifier.[2] |
| Molecular Formula | C₆H₆BrN₃ | |
| Molecular Weight | 200.04 g/mol | Monoisotopic mass: ~198.97 (for ⁷⁹Br). |
| Physical State | Solid (Crystalline powder) | Typically white to off-white. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low solubility in water. |
| Melting Point | 102–110 °C | Range varies by purity/polymorph. |
| SMILES | CN1C(C#N)=C(Br)C(C)=N1 |
Synthetic Architecture
The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is not typically achieved by direct ring formation of a brominated precursor. Instead, it follows a stepwise functionalization strategy starting from the 1,3-dimethylpyrazole core. The most robust industrial route involves constructing the pyrazole ring with an ester handle, converting it to a nitrile, and finally installing the bromine atom via electrophilic aromatic substitution (SEAr).
Pathway Visualization
The following diagram illustrates the logical flow from commodity chemicals to the target scaffold.
Figure 1: Stepwise synthetic pathway from acyclic precursors to the brominated nitrile target.[3][4]
Detailed Experimental Protocols
Stage 1: Precursor Synthesis (Nitrile Formation)
Before bromination, the 5-cyano scaffold must be established.
-
Cyclization: Reaction of ethyl 2,4-dioxovalerate (formed from acetone and diethyl oxalate) with methylhydrazine .
-
Critical Control Point: Regioselectivity is key. Conditions must favor the 1,3-dimethyl isomer over the 1,5-dimethyl isomer. Typically, the reaction in ethanol at controlled temperatures yields the 1,3-dimethyl-5-ester as the major product.
-
-
Ammonolysis: The ester is treated with aqueous or methanolic ammonia to yield 1,3-dimethyl-1H-pyrazole-5-carboxamide .
-
Dehydration: The amide is converted to the nitrile using a dehydrating agent such as phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Result:1,3-Dimethyl-1H-pyrazole-5-carbonitrile (CAS 306936-77-6).[5]
-
Stage 2: Bromination (The Target Reaction)
This is the final step to generate the 4-bromo derivative. The C4 position of the pyrazole ring is nucleophilic and susceptible to electrophilic attack, even with the electron-withdrawing nitrile group at C5.
Protocol:
-
Reagents: 1,3-Dimethyl-1H-pyrazole-5-carbonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), DMF (Dimethylformamide).
-
Procedure:
-
Dissolve the starting nitrile in DMF (approx. 5–10 volumes).
-
Cool the solution to 0°C to control exotherm.
-
Add NBS portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC or LC-MS (Target MW 200).
-
Mechanism:[4][6][7][8][9][10] The lone pair on the N1 nitrogen activates the ring, directing the electrophile (Br⁺) to the 4-position.
-
-
Workup:
-
Pour the reaction mixture into ice water. The product typically precipitates as a solid.
-
Filter the solid and wash with water to remove succinimide and residual DMF.
-
Recrystallize from Ethanol/Water if necessary.
-
Reactivity & Pharmaceutical Applications[1][9][12]
The value of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile lies in its orthogonality. It possesses two distinct reactive handles that allow it to serve as a core scaffold in drug discovery.
Functionalization Logic
| Reactive Handle | Reaction Type | Application |
| C4-Bromine | Suzuki-Miyaura Coupling | Attachment of aryl/heteroaryl groups to extend the scaffold. |
| Buchwald-Hartwig Amination | Introduction of amine motifs (e.g., morpholine, piperazine). | |
| Heck Reaction | Vinylation or alkenylation. | |
| C5-Nitrile | Hydrolysis | Conversion to carboxylic acid (for amide coupling) or primary amide. |
| Reduction | Conversion to aminomethyl group (-CH₂NH₂). | |
| Cycloaddition | Reaction with azide to form tetrazoles (bioisostere of carboxylic acid). |
Strategic Workflow Diagram
The following diagram depicts how this molecule serves as a divergence point in medicinal chemistry campaigns.
Figure 2: Divergent synthesis capabilities of the scaffold.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I emphasize that while this compound is a valuable intermediate, it carries specific hazards associated with halogenated nitriles.
-
Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed/inhaled.
-
Specific Risk: Pyrazole derivatives can possess biological activity; treat as a potential bioactive agent until proven otherwise.
-
Handling Protocol:
-
Engineering Controls: Always handle in a chemical fume hood.
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.
-
Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or acids (risk of HCN generation from nitrile hydrolysis under extreme conditions, though unlikely with this stable aromatic nitrile).
-
References
-
Sigma-Aldrich. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile Product Sheet. Retrieved from (Search CAS: 1454852-95-9).
-
PubChem Compound Summary. 4-Bromo-1,3-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from .
-
Google Patents. Synthesis method of 1,3-dimethyl-1H-pyrazole-5-ethyl formate. Patent CN112279812A. Retrieved from .
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from .
-
Royal Society of Chemistry. Suzuki-Miyaura coupling and iron-catalyzed reduction for pyrazole synthesis. Organic & Biomolecular Chemistry. Retrieved from .
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. ias.ac.in [ias.ac.in]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 10. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
Thermodynamic Solubility Profiling of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile in Organic Solvents
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The compound 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 1454852-95-9) is a highly functionalized heterocyclic building block frequently utilized in cross-coupling reactions, nucleophilic substitutions, and the synthesis of complex pharmaceutical active ingredients (APIs)[1]. Understanding its thermodynamic solubility in various organic solvents is critical for optimizing reaction yields, designing purification workflows (e.g., recrystallization), and formulating liquid dosage forms.
Because empirical solubility data for highly specific halogenated pyrazole carbonitriles is often sparse in primary literature, this whitepaper synthesizes structural solvation mechanics, Hansen Solubility Parameter (HSP) theory, and standardized analytical protocols to provide a comprehensive guide for predicting and measuring the solubility of this compound.
Molecular Architecture & Solvation Thermodynamics
To accurately predict the solubility profile of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, we must deconstruct its molecular architecture. The solubility of any pyrazole derivative is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation[2].
Structural Causality in Solvation:
-
1,3-Dimethyl Substitution: Unsubstituted 1H-pyrazoles possess a basic nitrogen and an acidic N-H, allowing for robust intermolecular hydrogen bonding[2]. The methylation at the N1 and C3 positions eliminates the N-H hydrogen bond donor capacity. This significantly reduces aqueous solubility while increasing lipophilicity, driving the molecule's affinity toward organic solvents.
-
4-Bromo Moiety: The inclusion of a heavy halogen introduces significant polarizability (London dispersion forces). However, it also increases the crystal lattice energy due to the "heavy atom effect," meaning higher thermal or solvation energy is required to transition the molecule from the solid state to the solution phase.
-
5-Carbonitrile Group: The nitrile group (-C≡N) is a strong electron-withdrawing moiety with a high dipole moment. It acts as a strict hydrogen-bond acceptor.
Hansen Solubility Parameters (HSP) Framework
The dissolution of this compound can be modeled using Hansen Solubility Parameters, which divide the total cohesive energy of a liquid into three distinct intermolecular interactions[3]:
-
Dispersion Forces (
): Driven by the bromo and methyl groups. -
Polarity (
): Driven heavily by the carbonitrile dipole. -
Hydrogen Bonding (
): Driven by the H-bond acceptor capacity of the nitrile and pyrazole N2.
Because the compound lacks an H-bond donor, solvents with high
Caption: Solvation thermodynamic pathway based on Hansen Solubility Parameters (HSP).
Predicted Solubility Profile in Organic Solvents
Based on the structural analysis and empirical data from structurally analogous halogenated pyrazole-carbonitriles, the following table summarizes the predicted solubility profile. Cyclocondensation and functionalization of pyrazoles are notably superior in polar aprotic solvents due to these exact solubility dynamics[1].
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High (>50 mg/mL) | Strong dipole-dipole interactions align with the nitrile group. These solvents effectively solvate both the polarizable bromine and the heterocyclic core without requiring H-bond donation[1]. |
| Halogenated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent dispersion force matching ( |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (10-50 mg/mL) | Solvents can donate H-bonds to the nitrile and pyrazole N2. However, the hydrophobic bulk of the dimethyl and bromo groups limits extensive solvation compared to aprotic systems. |
| Non-Polar | Hexane, Heptane, Toluene | Low (<5 mg/mL) | Insufficient dielectric constant to overcome the crystal lattice energy driven by the highly polar carbonitrile group. |
Standardized Protocol: Thermodynamic Solubility Determination
To transition from predictive modeling to empirical data, researchers must utilize the Shake-Flask Method . This is the industry gold standard for determining true thermodynamic solubility—defined as the concentration of a compound in a solution when it is in a state of equilibrium with an excess of solid material[4][5].
The following protocol is designed as a self-validating system . It ensures that kinetic artifacts (supersaturation) and degradation events do not skew the quantitative results[6].
Phase 1: Equilibration (The Shake-Flask Setup)
-
Preparation: Weigh approximately 10–20 mg of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile into a 2 mL glass HPLC vial (e.g., Whatman MiniUniPrep)[5][6].
-
Solvent Addition: Add 1.0 mL of the target organic solvent.
-
Incubation: Seal the vial tightly to prevent solvent evaporation. Place in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C and shake at 400 rpm[6].
-
Self-Validation Check (Critical): Visually inspect the vials at 24, 48, and 72 hours. Excess solid must be visible at the bottom of the vial. If the solution is completely clear, the solution is not saturated. You must add more solid compound and restart the incubation[5].
Phase 2: Phase Separation
-
Sedimentation: After 72 hours of shaking, remove the vials and allow them to stand undisturbed for 2 hours at 25 °C to allow large particulates to settle.
-
Filtration/Centrifugation: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required for organic solvents to prevent filter degradation). Discard the first 100 µL of filtrate to account for membrane adsorption[4].
Phase 3: Quantification via HPLC-UV
-
Dilution: Dilute the filtered saturated solution with the mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear range of your calibration curve.
-
Chromatography: Inject the sample into an HPLC system equipped with a Diode Array Detector (DAD) or UV detector[6].
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Detection: Extract the peak area at the compound's
(typically around 230-254 nm for functionalized pyrazoles).
-
-
Purity Validation: Analyze the chromatogram for secondary peaks. If degradation products are present (e.g., hydrolysis of the nitrile group, though unlikely in non-aqueous solvents), the solubility value must be flagged, as the system is not thermodynamically stable[4].
Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.
References
-
[6] 3.7. Determination of Thermodynamic Solubility - Bio-protocol. Bio-protocol. Available at:[Link]
-
[5] Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry (ACS Publications). Available at:[Link]
-
[3] The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. National Institutes of Health (NIH). Available at:[Link]
-
[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at:[Link]
-
[2] Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at:[Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epj-conferences.org [epj-conferences.org]
- 3. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-protocol.org [bio-protocol.org]
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile: A Strategic Scaffold for Heterocyclic Medicinal Chemistry
Topic: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile: Technical Whitepaper Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 1454852-95-9) serves as a high-value "bifunctional linchpin." Its structural utility lies in the orthogonal reactivity of its substituents: the C4-bromide offers a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C5-nitrile provides a versatile electrophile for heterocyclization or reduction. This guide delineates the synthesis, physical properties, and reactivity profile of this compound, establishing it as a critical intermediate for kinase inhibitors (e.g., CDK9, Nampt modulators) and agrochemical agents.
Chemical Identity & Physical Properties[1][2][3][4][5]
Accurate identification is the first step in reproducible research. The following data establishes the baseline for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile.
Table 1: Chemical Identifiers and Properties
| Property | Specification |
| CAS Number | 1454852-95-9 |
| IUPAC Name | 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile |
| Molecular Formula | C₆H₆BrN₃ |
| Molecular Weight | 200.04 g/mol |
| SMILES | CN1N=C(C)C(Br)=C1C#N |
| InChI Key | YGUFOZWTNSRDDX-UHFFFAOYSA-N |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 102–110 °C (Typical for class; verify per batch) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Synthesis & Production Protocols
To ensure scientific integrity, we present two distinct synthetic pathways. Method A is preferred for atom economy when the nitrile precursor is available. Method B is a robust, scalable route starting from the widely available carboxylic acid.
Method A: Direct Bromination (Atom Efficient)
Mechanism: Electrophilic aromatic substitution (SEAr) at the electron-rich C4 position. Precursor: 1,3-Dimethyl-1H-pyrazole-5-carbonitrile (CAS: 306936-77-6).[1]
-
Dissolution: Dissolve 1,3-dimethyl-1H-pyrazole-5-carbonitrile (1.0 equiv) in acetonitrile (ACN) or glacial acetic acid.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C to control the exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC/LCMS (disappearance of starting material).
-
Workup: Concentrate solvent. Redissolve residue in Ethyl Acetate (EtOAc). Wash with saturated NaHCO₃ (to remove succinimide/acid traces) and brine.
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (Hexane:EtOAc gradient).
Method B: Dehydration of Carboxamide (Scalable)
Mechanism: Acid chloride formation
-
Activation: Suspend the carboxylic acid (1.0 equiv) in Thionyl Chloride (SOCl₂, excess). Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to obtain the crude acid chloride.
-
Amidation: Dissolve residue in anhydrous DCM. Add aqueous NH₄OH (28%) or NH₃ gas at 0°C. Stir for 1 hour. Filter the precipitated primary amide .
-
Dehydration: Suspend the dried amide in POCl₃ (phosphorus oxychloride). Heat to 80°C for 3 hours.
-
Note: Alternatively, use Trifluoroacetic Anhydride (TFAA) / Pyridine at 0°C for milder conditions.
-
-
Quench: Pour reaction mixture onto crushed ice (Caution: Exothermic). Neutralize with Na₂CO₃.
-
Isolation: Extract with DCM, dry over MgSO₄, and concentrate to yield the nitrile.
Visualization: Synthetic Pathways
The following diagram illustrates the convergence of synthetic strategies toward the target scaffold.
Caption: Convergent synthetic routes. Method A utilizes direct bromination; Method B employs amide dehydration.
Reactivity Profile & Applications
The duality of the C4-Bromine and C5-Nitrile groups allows for divergent synthesis , making this compound a staple in Fragment-Based Drug Discovery (FBDD).
C4-Bromine: Palladium-Catalyzed Cross-Coupling
The C4 position is highly susceptible to oxidative addition by Pd(0), enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Protocol: Suzuki-Miyaura Coupling (General)
-
Reagents: Target Nitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane : Water (4:1).
-
Conditions: Degas with Argon. Heat at 90°C for 4–12 hours.
-
Significance: This reaction installs the biaryl motif common in kinase inhibitors (e.g., inhibiting CDK, p38 MAPK).
C5-Nitrile: Heterocycle Construction
The nitrile group is a gateway to fused ring systems.
-
Hydrolysis: Converts to the carboxylic acid or primary amide.
-
Reduction: Reduction with LiAlH₄ or Raney Ni/H₂ yields the primary amine (C-CH₂-NH₂).
-
Application: The resulting amine can react with adjacent electrophiles to form Pyrazolo[1,5-a]pyrimidines , a privileged scaffold in oncology (e.g., Zaleplon analogs).
-
-
Cyclization: Reaction with hydrazine yields amidrazones, precursors to triazole-fused systems.
Visualization: Divergent Reactivity
This diagram maps the downstream utility of the scaffold in medicinal chemistry.
Caption: Divergent reactivity map. C4 enables cross-coupling; C5 enables reduction and heterocyclization.
Handling, Safety & Regulatory (SDS Highlights)
While specific toxicological data for this exact CAS may be limited, it shares hazard profiles with analogous halogenated nitriles.
-
GHS Classification:
-
Acute Toxicity (Oral/Dermal/Inhal): Category 4 (Harmful).
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).
-
STOT-SE: Category 3 (Respiratory irritation).
-
-
Handling: Always handle in a fume hood. The nitrile group can release toxic cyanide species under extreme acidic/thermal decomposition; avoid strong acids unless controlled.
-
First Aid:
-
Skin: Wash with soap and water for 15 min.
-
Eyes: Rinse cautiously with water for 15 min. Remove contact lenses.
-
References
-
Sigma-Aldrich. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile Product Sheet. Retrieved from (Verified CAS association).
-
PubChem. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (Precursor Data). CID 2779833.[4][5] Retrieved from .
-
BenchChem. Suzuki Coupling Protocols for Pyrazole Synthesis. Retrieved from .
-
Organic Syntheses. Synthesis of 3,5-Dimethylpyrazole (General Pyrazole Chemistry). Org. Synth. 1951, 31, 43. Retrieved from .
-
MDPI Molecules. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Retrieved from .
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An In-Depth Technical Guide to the Structural Analysis of 1,3-Dimethyl-Pyrazole-5-Carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the structural analysis of 1,3-dimethyl-pyrazole-5-carbonitrile, a key scaffold in modern medicinal chemistry. We will delve into the synthetic rationale, detailed spectroscopic characterization, and crystallographic features of this heterocyclic system. The insights provided herein are designed to empower researchers in drug discovery and development with the foundational knowledge required to design and analyze novel therapeutic agents based on this versatile pyrazole core.
The Significance of the Pyrazole Nucleus in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in a wide array of pharmacologically active compounds stems from its unique electronic properties, metabolic stability, and its ability to engage in various non-covalent interactions with biological targets. Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The introduction of a carbonitrile (-CN) group at the 5-position, along with methyl substitutions at the 1 and 3 positions, creates a molecule with a specific electronic and steric profile that can be finely tuned to optimize interactions with target proteins.
Synthesis of the 1,3-Dimethyl-Pyrazole-5-Carbonitrile Scaffold
The synthesis of 1,3-dimethyl-pyrazole-5-carbonitrile is a multi-step process that begins with the construction of the pyrazole ring, followed by the introduction and modification of the functional group at the 5-position. A common and efficient route involves the synthesis of an ester precursor, which is then converted to the desired nitrile.
Synthetic Workflow
The overall synthetic strategy can be visualized as a three-stage process:
Caption: Synthetic pathway for 1,3-dimethyl-pyrazole-5-carbonitrile.
Experimental Protocols
This protocol is adapted from established methods for pyrazole synthesis.[4][5][6]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared. Diethyl oxalate is added, and the mixture is cooled to below 15°C.
-
Condensation: Acetone is added dropwise to the cooled mixture, maintaining the temperature below 15°C. The reaction is stirred for an extended period (e.g., 24 hours) to ensure the formation of the initial intermediate.
-
Cyclization: The intermediate from the previous step is dissolved in dimethylformamide (DMF) and cooled. A solution of methylhydrazine is then added dropwise, again maintaining a low temperature.
-
Reaction Completion and Work-up: After the addition is complete, the reaction mixture is heated (e.g., to 40-50°C) for several hours to drive the cyclization. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
This two-step conversion is a standard procedure in organic synthesis.[7]
-
Amidation: The ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is heated with aqueous ammonia in a sealed vessel. After cooling, the resulting solid, 1,3-dimethyl-1H-pyrazole-5-carboxamide, is collected by filtration.
-
Dehydration: The dried carboxamide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction mixture is carefully heated, and upon completion, it is quenched with ice water. The product, 1,3-dimethyl-1H-pyrazole-5-carbonitrile, is then extracted with an organic solvent, dried, and purified.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-CH₃ | 3.9 - 4.1 | Singlet | 3H | The methyl group attached to the nitrogen atom is deshielded due to the electronegativity of the nitrogen. |
| C-CH₃ | 2.3 - 2.5 | Singlet | 3H | The methyl group at the C3 position is slightly less deshielded than the N-methyl group. |
| C4-H | 6.5 - 6.7 | Singlet | 1H | The proton at the C4 position of the pyrazole ring appears in the aromatic region. |
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=N (C3) | 150 - 155 | The carbon atom at the 3-position is part of a C=N bond and is significantly deshielded. |
| C-CN (C5) | 138 - 142 | The carbon atom at the 5-position is also part of a C=N bond and is attached to the electron-withdrawing nitrile group. |
| C4 | 110 - 115 | The carbon atom at the 4-position is typically the most shielded of the ring carbons. |
| -CN | 115 - 120 | The carbon of the nitrile group appears in a characteristic region. |
| N-CH₃ | 35 - 40 | The carbon of the N-methyl group is in the typical range for methyl groups attached to nitrogen. |
| C-CH₃ | 12 - 16 | The carbon of the C3-methyl group is found in the aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |
| C≡N (Nitrile) | 2220 - 2260 | A sharp, strong absorption characteristic of the nitrile stretch.[9] |
| C=N/C=C (Aromatic) | 1500 - 1650 | Stretching vibrations of the pyrazole ring. |
| C-H (sp³) | 2850 - 3000 | Stretching vibrations of the methyl groups. |
| C-H (sp²) | 3000 - 3100 | Stretching vibration of the C4-H bond on the pyrazole ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
The predicted fragmentation pathways for 1,3-dimethyl-pyrazole-5-carbonitrile under electron ionization (EI) would likely involve:
-
Molecular Ion (M⁺·): The molecular ion peak would be observed at m/z = 121.
-
Loss of HCN: A common fragmentation pathway for pyrazoles is the loss of hydrogen cyanide, leading to a fragment ion.[10]
-
Loss of N₂: Another characteristic fragmentation involves the loss of a nitrogen molecule.[10]
-
Loss of a Methyl Radical (·CH₃): Cleavage of one of the methyl groups would result in a fragment at m/z = 106.
Crystallographic Analysis
While a specific crystal structure for 1,3-dimethyl-pyrazole-5-carbonitrile is not publicly available, analysis of related structures, such as 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile, provides valuable insights into the expected solid-state conformation and intermolecular interactions.[11]
Molecular Geometry
The pyrazole ring is expected to be essentially planar. The bond lengths and angles within the ring will be consistent with its aromatic character. The C≡N bond of the nitrile group will be linear.
Intermolecular Interactions
In the solid state, molecules of 1,3-dimethyl-pyrazole-5-carbonitrile are likely to pack in a way that maximizes intermolecular interactions. These may include:
-
π-π Stacking: The planar pyrazole rings can stack on top of each other, contributing to the stability of the crystal lattice.[11]
-
C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between the methyl protons and the nitrogen atoms of adjacent pyrazole rings or the nitrile nitrogen.[11]
The nature and strength of these intermolecular interactions are crucial for understanding the physicochemical properties of the compound, such as its melting point, solubility, and crystal habit, which are critical parameters in drug development.
Conclusion and Future Directions
The structural analysis of 1,3-dimethyl-pyrazole-5-carbonitrile derivatives relies on a synergistic application of synthetic organic chemistry and advanced analytical techniques. This guide has outlined the key methodologies and interpretative principles necessary for the comprehensive characterization of this important class of molecules. The predicted spectroscopic and crystallographic data provide a solid foundation for researchers to identify and analyze these compounds.
As the quest for novel therapeutics continues, a thorough understanding of the structure-activity relationships of pyrazole-based compounds is paramount. The ability to precisely determine the three-dimensional structure and electronic properties of these molecules will undoubtedly accelerate the design and development of the next generation of pyrazole-containing drugs.
References
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PubChem. 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
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Al-Mokhanam, A. A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(54), 34267-34277. Available from: [Link]
-
Gu, Y., et al. (2012). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3399. Available from: [Link]
-
Al-Mokhanam, A. A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 3(21), 6215-6225. Available from: [Link]
-
Al-Mokhanam, A. A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(54), 34267-34277. Available from: [Link]
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Bhat, M. A., et al. (2014). Synthesis and pharmacological activities of pyrazole derivatives: a review. Molecules, 19(11), 18847-18882. Available from: [Link]
-
Gaikwad, N. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 176-186. Available from: [Link]
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Elguero, J., et al. (2010). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. ARKIVOC, 2011(7), 79-92. Available from: [Link]
-
Al-Mokhanam, A. A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Semantic Scholar. Available from: [Link]
- CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. Google Patents.
-
da Silva, J. A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available from: [Link]
-
Patel, P. J., et al. (2015). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. ResearchGate. Available from: [Link]
-
Al-Mokhanam, A. A., et al. (2024). Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH. ResearchGate. Available from: [Link]
-
BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available from: [Link]
-
PubChemLite. 1,3-dimethyl-1h-pyrazole-5-carbonitrile (C6H7N3). Available from: [Link]
-
Abdel Hafez, O. M., et al. (2014). SYNTHESIS OF SOME NEW CARBONITRILES AND PYRAZOLE COUMARIN DERIVATIVES WITH POTENT ANTITUMOR AND ANTIMICROBIAL ACTIVITIES. Acta Poloniae Pharmaceutica, 71(4), 593-603. Available from: [Link]
-
Dekamin, M. G., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 21(4), 446. Available from: [Link]
-
Breitmaier, E., & Voelter, W. (2000). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry (pp. 199-213). Vieweg+Teubner Verlag. Available from: [Link]
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
-
NIST. 1H-Pyrazole, 1,3-dimethyl-. NIST Chemistry WebBook. Available from: [Link]
-
LibreTexts Chemistry. 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]
-
Smith, R. M. (2004). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. Available from: [Link]
-
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Available from: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
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Melting point data for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
Technical Guide: Characterization and Melting Point Analysis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
Executive Summary & Core Directive
Objective: This guide provides a comprehensive technical analysis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 1454852-95-9). It addresses the critical need for precise solid-state characterization in pharmaceutical intermediate workflows.
The Challenge: Unlike common reagents with century-old data, this specific pyrazole derivative is a specialized building block. Publicly indexed experimental melting point (MP) data is often proprietary or batch-specific. Therefore, this guide moves beyond a simple lookup to provide a comparative structural analysis and a self-validating experimental protocol for determining the melting point in your specific lot.
Chemical Identity & Structural Context
Before establishing thermal properties, we must define the exact chemical entity to distinguish it from its close regioisomers (e.g., the 3-carbonitrile isomer), which have vastly different physical properties.
| Parameter | Data |
| IUPAC Name | 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile |
| CAS Number | 1454852-95-9 |
| Molecular Formula | C₆H₆BrN₃ |
| Molecular Weight | 200.04 g/mol |
| Physical State | Solid (White to light yellow crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2] |
| Key Functional Groups | Pyrazole core, 4-Bromo (halogen handle), 5-Cyano (electron-withdrawing), 1,3-Dimethyl (steric bulk). |
Melting Point Data Analysis
Comparative Thermal Analysis
As of the current literature review, a single standardized melting point for CAS 1454852-95-9 is not universally established in open-access pharmacopeial databases. However, by analyzing the Structure-Property Relationships (SPR) of its closest commercially characterized analogs, we can construct a high-confidence Expected Range .
Table 1: Structural Analog Melting Point Reference
| Compound | Structure Difference | Melting Point (°C) | Thermal Logic |
| Target Compound | 5-CN, 1,3-di-Me | Experimental Determination Required | Expected: 50 – 100 °C |
| 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | Regioisomer (3-CN) | 102 – 110 °C | Nitrile at pos. 3 allows better packing than pos. 5 due to 1-Me steric clash. |
| 4-Bromo-1,3,5-trimethyl-1H-pyrazole | 5-Methyl instead of 5-CN | 30 – 34 °C | Methyl group is less rigid/polar than Nitrile; lowers lattice energy. |
| 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile | Lacks 3-Methyl | 96 – 98 °C | Less steric bulk than target; typically higher symmetry/packing. |
Scientific Insight: The introduction of the 5-cyano group significantly increases the melting point compared to the trimethyl analog (30–34 °C) due to dipole-dipole interactions and rigid planar geometry. However, the 1,3-dimethyl substitution introduces steric strain adjacent to the nitrile and bromine, potentially disrupting the crystal lattice and lowering the MP compared to the less substituted 1-methyl-5-carbonitrile analog.
Experimental Protocol: Precise MP Determination
To validate the purity of your specific batch, follow this Standard Operating Procedure (SOP). This protocol distinguishes between a true melt and "sweating" due to solvent inclusions.
Method A: Capillary Melting Point (Routine QC)
-
Preparation: Dry the sample under vacuum (40 °C, 4 hours) to remove residual solvent (e.g., Ethyl Acetate/Hexane from column chromatography).
-
Loading: Pack 2-3 mm of substance into a glass capillary. Compact by tapping.
-
Ramp Rate:
-
Fast Ramp (10 °C/min) to find the approximate onset.
-
Critical Ramp: Cool to 20 °C below onset, then ramp at 1.0 °C/min .
-
-
Observation: Record
(first liquid drop) and (complete liquefaction).-
Pass Criteria: Range (
) < 2.0 °C.
-
Method B: Differential Scanning Calorimetry (DSC) (High Precision)
-
Pan: Aluminum, crimped (non-hermetic unless solvate suspected).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Program: Equilibrate at 25 °C → Ramp 5 °C/min to 150 °C.
-
Data Output: The melting point is defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum.
Synthesis & Workflow Visualization
Understanding the synthesis confirms why the melting point is a Critical Quality Attribute (CQA). The primary impurities affecting MP are the unreacted 4-H precursor or the regioisomeric byproduct .
Synthesis Context
The compound is typically synthesized via the bromination of 1,3-dimethyl-1H-pyrazole-5-carbonitrile .[3][4] Incomplete bromination is the most common failure mode. Since the starting material and product have different melting points, this thermal check is a rapid "Go/No-Go" gate before expensive coupling reactions (e.g., Suzuki-Miyaura).
Workflow Diagrams
Figure 1: Synthesis & QC Logic Flow
Caption: Synthesis workflow emphasizing the Melting Point (MP) check as a critical gate for downstream application.
Figure 2: Melting Point Determination Decision Tree
Caption: Decision matrix for handling physical state variations during characterization.
Applications & Significance
This brominated nitrile is a "linchpin" intermediate.
-
The Bromine (C-4): Serves as a handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.
-
The Nitrile (C-5): Can be hydrolyzed to a carboxylic acid, reduced to an amine, or cyclized to form fused ring systems (e.g., pyrazolo[3,4-d]pyrimidines), which are privileged scaffolds in kinase inhibitor discovery.
Why MP Matters Here: In drug development, using an impure intermediate (e.g., 95% purity vs. 99%) in a metal-catalyzed reaction can poison the catalyst (Pd) or lead to difficult-to-separate homocoupling byproducts. A sharp melting point is the fastest, cheapest indicator that the bromine insertion was clean and the regiochemistry is correct.
References
-
Sigma-Aldrich. Product Specification: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS 1454852-95-9).[2] Accessed 2026.
-
PubChem. Compound Summary: 4-Bromo-1,3-dimethyl-1H-pyrazole.[1][5] National Library of Medicine.
-
Thermo Scientific Chemicals. Characterization of Pyrazole Carbonitriles (Isomer Data).
-
Royal Society of Chemistry. Palladium-Catalyzed Direct Arylations of 4-Bromo Pyrazoles. (Contextual synthesis data).
Sources
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- 2. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile | 1454852-95-9 [sigmaaldrich.com]
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The Synergistic Electron-Deficiency: A Technical Guide to Nitrile-Functionalized Bromopyrazoles
Introduction: The Architecture of a "Privileged Scaffold"
In the realm of high-affinity ligand design, the co-localization of a nitrile group (cyano, -CN) and a bromine atom on a pyrazole core creates a unique electronic environment that transcends the sum of its parts. This guide dissects the 4-bromo-3-cyanopyrazole scaffold, a critical intermediate in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and agrochemicals.
For the application scientist, this scaffold offers a dual utility:
-
Electronic Modulation: The nitrile group acts as a powerful electron-withdrawing group (EWG), dramatically acidifying the pyrazole N-H and altering the polarization of the C-Br bond.
-
Orthogonal Reactivity: The C-Br bond serves as a handle for transition-metal catalysis, while the nitrile provides a gateway to amides, amines, or heterocycles, or acts as a stable hydrogen-bond acceptor.
Electronic Landscape & Physical Organic Chemistry
Hammett Parameters and Vector Analysis
To understand the reactivity of this scaffold, one must quantify the electronic pressure applied to the pyrazole ring. The nitrile group exerts a strong mesomeric (
| Substituent | Field/Inductive Effect ( | Resonance Effect ( | ||
| -CN (Cyano) | 0.66 | 0.56 | 0.51 | 0.15 |
| -Br (Bromo) | 0.23 | 0.39 | 0.45 | -0.22 |
Mechanistic Insight: The cumulative electron withdrawal (
-
Impact on Acidity: Unsubstituted pyrazole has a pKa of ~14.2 (in DMSO). The introduction of the 3-CN and 4-Br groups stabilizes the resulting pyrazolate anion via delocalization, lowering the pKa to approximately 8.23 . This drastic shift allows for mild bases (e.g.,
) to effect N-alkylation, avoiding the need for strong bases like NaH. -
Impact on Halogen Bonding: The electron-poor ring enhances the "sigma-hole" on the bromine atom, making it a superior halogen-bond donor compared to bromobenzene derivatives.
Visualization of Electronic Vectors
The following diagram maps the electronic push-pull dynamics that dictate regioselectivity and reactivity.
Figure 1: Vector map illustrating the electronic perturbations on the pyrazole core. The synergistic withdrawal lowers the LUMO energy, facilitating nucleophilic attacks at the ring or halogen bonding at the bromine.
Spectroscopic Fingerprint
Identifying this moiety requires recognizing specific shifts caused by the anisotropic effects of the nitrile and the heavy atom effect of bromine.
Infrared Spectroscopy (IR)
The nitrile stretching frequency (
-
Standard Alkyl Nitrile: ~2240–2260 cm⁻¹
-
Conjugated Nitrile (Benzonitrile): ~2220–2230 cm⁻¹
-
3-Cyano-4-Bromopyrazole: Typically observed at 2235–2245 cm⁻¹ .
-
Why? The bromine atom (ortho to nitrile) exerts a field effect that slightly stiffens the
bond compared to the non-brominated analog, counteracting the conjugation lowering effect.
-
Nuclear Magnetic Resonance ( C NMR)
The carbon framework exhibits distinct shielding patterns:
-
C3 (Nitrile-bearing): Deshielded due to the
hybridized nitrogen, typically 115–125 ppm . -
C4 (Bromine-bearing): Significantly shielded due to the "Heavy Atom Effect" of bromine. Despite Br being electronegative, the relativistic expansion of its electron cloud shields the attached carbon. Expect a signal at 90–100 ppm .
-
C5: Deshielded, typically 135–145 ppm , depending on N-substitution.
Synthetic Utility & Protocols
Protocol: Regioselective Bromination of 3-Cyanopyrazole
While many routes exist, the bromination of a pre-formed cyanopyrazole is the most robust method for ensuring regiochemical integrity.
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation: Dissolve 3-cyanopyrazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Note: DMF is preferred over acetonitrile to solubilize the polar starting material.
-
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes at room temperature.
-
Causality: Slow addition prevents exotherms that could lead to poly-bromination.
-
-
Monitoring: Stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or LCMS.
-
Endpoint: Disappearance of starting material (
93) and appearance of product ( 171/173 doublet).
-
-
Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). The product typically precipitates as a white solid.
-
Purification: Filter the solid, wash with water to remove succinimide and DMF. Dry under vacuum.
-
Yield: Expect 85–95%.
-
Purity Check:
NMR should show a single singlet (C5-H) around 8.0–8.2 ppm (in DMSO- ).
-
Cross-Coupling Logic
The 4-bromo-3-cyanopyrazole scaffold is an excellent substrate for Suzuki-Miyaura coupling, but the electron-deficient nature requires specific ligand choices.
-
Challenge: The oxidative addition of Pd(0) into the C-Br bond is generally facile due to the electron-poor ring. However, the resulting Pd(II) intermediate can be prone to dehalogenation if the transmetallation step is slow.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or Pd-NHC complexes to stabilize the oxidative addition complex and facilitate the coupling.
Medicinal Chemistry Applications
Bioisosterism and Interactions
In drug design, the 3-cyano-4-bromopyrazole unit is often used as a bioisostere for triazoles or as a core for kinase inhibitors.
-
Halogen Bonding (XB): The bromine atom at C4 is not merely a steric blocker. Due to the electron-withdrawing nitrile at C3, the bromine exhibits a substantial positive electrostatic potential cap (
-hole). This allows it to form directional halogen bonds with backbone carbonyls in protein active sites (e.g., hinge regions of kinases). -
Metabolic Stability: The nitrile group blocks metabolic oxidation at the C3 position. Furthermore, the electron deficiency of the ring makes the C5 position less susceptible to oxidative metabolism compared to electron-rich pyrazoles.
Workflow: From Scaffold to Lead
The following graph illustrates the divergent synthesis pathways enabled by this core.
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the N-H, C-Br, and C-CN sites.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Cooper, G. A., et al. (2017).[1] Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.[1][2][3][4] The Journal of Chemical Physics, 147, 214303. Link[1][3]
-
Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1990). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90–92.[5] Link
-
PubChem Compound Summary. (2025). 4-Bromo-1H-pyrazole-3-carbonitrile (CID 11393690). National Center for Biotechnology Information. Link
- Gommermann, N., & Knochel, P. (2005). Regioselective Functionalization of Pyrazoles using Halogen–Magnesium Exchange. Chemical Communications.
Sources
- 1. research.vu.nl [research.vu.nl]
- 2. Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. pubs.aip.org [pubs.aip.org]
- 5. scilit.com [scilit.com]
Strategic Utilization of 4-Bromo-1H-pyrazole-3-carbonitrile in Medicinal Chemistry
Topic: Strategic Utilization of 4-Bromo-1H-pyrazole-3-carbonitrile Building Blocks in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of heterocyclic building blocks, 4-bromo-1H-pyrazole-3-carbonitrile (and its N-substituted derivatives) occupies a "linchpin" position. It offers a unique trifunctional scaffold where every position on the ring serves a distinct strategic purpose in Structure-Activity Relationship (SAR) exploration. The C4-bromide acts as a reliable handle for cross-coupling reactions; the C3-nitrile serves as a versatile gateway to amides, acids, and heterocycles; and the N1-position allows for the tuning of physicochemical properties (solubility, permeability) via alkylation.
This guide provides a comprehensive technical analysis of this scaffold, moving beyond basic synthesis to explore regioselectivity, divergent functionalization strategies, and practical experimental protocols validated by recent literature.
Structural Landscape & Tautomerism
The parent compound, 4-bromo-1H-pyrazole-3-carbonitrile, exists in a tautomeric equilibrium. While often cataloged as the "3-cyano" isomer, in solution, the proton shuttles between N1 and N2.
-
Tautomer A (3-cyano): The proton resides on the nitrogen adjacent to the C4-Br and distal to the C3-CN.
-
Tautomer B (5-cyano): The proton resides on the nitrogen adjacent to the C3-CN (making it effectively position 5).
Critical Insight: In unsubstituted pyrazoles, the "3-cyano" and "5-cyano" forms are chemically equivalent due to rapid tautomerism. However, upon N-alkylation , this symmetry is broken, locking the molecule into distinct regioisomers (1,3-disubstituted vs. 1,5-disubstituted). Understanding the electronic and steric factors governing this locking mechanism is crucial for consistent library generation.
Synthetic Pathways[1][2][3][4][5][6][7][8][9]
Route A: Direct Bromination (Scalable & Standard)
The most efficient route to the scaffold is the electrophilic bromination of commercially available 1H-pyrazole-3-carbonitrile.
-
Reagents: N-Bromosuccinimide (NBS) in DMF or Br₂ in water/acetic acid.
-
Mechanism: The pyrazole ring is electron-rich (despite the CN group), facilitating electrophilic aromatic substitution (SEAr) exclusively at the C4 position.
-
Advantages: High yield (>90%), scalable to kilogram quantities, no metal waste.
Route B: De Novo Cyclization (Specialized)
For scaffolds requiring pre-installed complex substituents, de novo synthesis via [3+2] cycloaddition is preferred.
-
Precursors: Diazoacetonitrile reacting with 2-bromo-alkynes or electron-deficient alkenes.
-
Utility: Allows for the introduction of sensitive functional groups that might not survive direct bromination conditions.
Reactivity Profile & The "Handle" Concept
The utility of 4-bromo-1H-pyrazole-3-carbonitrile lies in its orthogonal reactivity.
N1-Alkylation: The Regioselectivity Challenge
When alkylating the parent scaffold (R-X, Base), two isomers are possible:
-
1-Alkyl-4-bromo-1H-pyrazole-3-carbonitrile (1,3-isomer): The alkyl group is distal to the nitrile.
-
1-Alkyl-4-bromo-1H-pyrazole-5-carbonitrile (1,5-isomer): The alkyl group is adjacent to the nitrile.
Scientific Consensus: Under standard basic conditions (K₂CO₃/DMF or NaH/THF), the reaction typically favors the 1,3-isomer (alkylation at the nitrogen distal to the electron-withdrawing nitrile group).
-
Electronic Factor: The lone pair on the nitrogen adjacent to the EWG (-CN) is less nucleophilic due to inductive withdrawal.
-
Steric Factor: While -CN is not effectively bulky, the formation of the 1,3-isomer is generally thermodynamically preferred.
C4-Functionalization: Cross-Coupling
The C4-bromide is an excellent partner for Palladium-catalyzed cross-couplings.
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[1]
-
Challenge: Protodebromination can occur if the catalyst loading is too low or the boronic acid is unstable.
-
Solution: Use active catalyst systems like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases (K₃PO₄).
-
-
Sonogashira: Introduces alkynes, useful for fragment-based drug discovery (FBDD).
-
Buchwald-Hartwig: Introduction of amines at C4 is possible but requires specialized ligands (e.g., XPhos, BrettPhos) due to the deactivated nature of the pyrazole bromide.
C3-Nitrile Transformations
The nitrile group is a "masked" functionality:
-
Hydrolysis:
Primary Amide Carboxylic Acid. -
Reduction:
Aminomethyl group (–CH₂NH₂). -
Cycloaddition:
Tetrazole (via NaN₃) or Triazole (via Click chemistry).
Visualization of Workflows
The following diagrams illustrate the divergent synthesis logic and the regioselectivity decision tree.
Diagram 1: Synthesis & Regioselectivity Logic
Caption: Synthetic workflow highlighting the bromination step and the regiochemical outcome of subsequent N-alkylation.
Diagram 2: Divergent Library Generation (The Hub)
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C4-Br and C3-CN groups.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1H-pyrazole-3-carbonitrile
Objective: Large-scale preparation of the parent scaffold.
-
Setup: Charge a 500 mL round-bottom flask with 1H-pyrazole-3-carbonitrile (10.0 g, 107 mmol) and DMF (100 mL).
-
Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (19.1 g, 107 mmol) portion-wise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
-
Workup: Pour the reaction mixture into ice-water (500 mL). A white precipitate will form.
-
Isolation: Filter the solid, wash copiously with water to remove succinimide byproducts, and dry in a vacuum oven at 45°C.
-
Yield: Expected yield: 16.5–17.5 g (90–95%).
-
Data: ¹H NMR (DMSO-d₆) δ 14.1 (br s, 1H, NH), 8.25 (s, 1H, C5-H).
Protocol 2: Regioselective N-Methylation
Objective: Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile (Major Isomer).
-
Setup: Dissolve 4-bromo-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous DMF (0.5 M).
-
Base: Add K₂CO₃ (2.0 eq) and stir at RT for 15 minutes.
-
Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise.
-
Reaction: Stir at RT for 4 hours.
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.
-
Purification: The crude usually contains a ~9:1 mixture of isomers. Purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes). The 1,3-isomer (desired) typically elutes second (more polar) or requires careful gradient optimization depending on the exact alkyl group. Note: For methylation, the 1-methyl-3-cyano isomer is often the major product.
Protocol 3: Suzuki-Miyaura Coupling at C4
Objective: Installation of an aryl group.
-
Reagents: 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₃PO₄ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio), degassed with N₂.
-
Conditions: Heat at 90°C for 4–12 hours under N₂ atmosphere.
-
Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica chromatography.
Comparative Data Table
| Property | 4-Bromo-1H-pyrazole-3-CN | 4-Bromo-1-methyl-3-CN | 4-Bromo-1-methyl-5-CN |
| CAS Number | 288246-16-2 | 327099-80-9 | 1000000-XX-X (Var) |
| MW ( g/mol ) | 171.98 | 186.01 | 186.01 |
| ClogP | ~1.2 | ~1.5 | ~1.5 |
| H-Bond Donors | 1 | 0 | 0 |
| Key Reactivity | N-Alkylation, C4-Coupling | C4-Coupling, C3-Hydrolysis | C4-Coupling, C5-Hydrolysis |
| Major Use | Starting Material | Kinase Inhibitor Core | Specialized Isomer |
References
-
Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic Chemistry Portal. Available at: [Link]
-
Royal Society of Chemistry. "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." Organic Chemistry Frontiers, 2015. Available at: [Link]
-
MDPI. "Structure and Tautomerism of 4-bromo substituted 1H-pyrazoles." Molecules. Available at: [Link]
Sources
Reactivity Profile of 4-Bromo vs. 4-Chloro Pyrazole Derivatives: A Senior Application Scientist's Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous commercial drugs.[1][2] The functionalization of the C4 position, particularly through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel drug candidates. The choice of the halide at this position—typically bromine or chlorine—profoundly influences the synthetic strategy, reaction kinetics, and overall process efficiency. This guide provides an in-depth analysis of the comparative reactivity of 4-bromo and 4-chloro pyrazole derivatives. We will explore the fundamental principles governing their reactivity, delve into the nuances of key cross-coupling reactions, and offer field-proven protocols and insights to guide experimental design for researchers in drug development.
The Fundamental Divide: C-Br vs. C-Cl Bond Properties
The divergent reactivity of 4-bromo and 4-chloro pyrazoles is rooted in the intrinsic properties of the carbon-halogen bond. The C-Br bond is longer and weaker than the C-Cl bond, leading to a lower bond dissociation energy. This single factor is the primary determinant for the relative ease of oxidative addition, which is often the rate-determining step in palladium-catalyzed cross-coupling cycles.[3][4]
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-Br Bond | C-Cl Bond | Implication for Reactivity |
| Average Bond Energy (kJ/mol) | ~285 | ~340 | C-Br bond is more easily cleaved, facilitating faster oxidative addition. |
| Bond Length (Å) | ~1.94 | ~1.77 | Longer C-Br bond is more accessible for catalyst insertion. |
| Electronegativity of Halogen | 2.96 | 3.16 | The C-Cl bond is more polarized but kinetically more stable. |
Consequently, 4-bromopyrazoles are generally more reactive and can often be coupled under milder conditions, using less activated catalyst systems.[5] Conversely, 4-chloropyrazoles, while frequently more cost-effective and available, demand more robust catalytic systems capable of activating the stronger C-Cl bond.[6]
Palladium-Catalyzed Cross-Coupling: A Comparative Analysis
The utility of 4-halopyrazoles as synthetic intermediates is most evident in their application in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized modern organic synthesis, allowing for the efficient construction of C-C, C-N, and C-O bonds.[7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[4][9]
Reactivity Insights: 4-Bromopyrazoles are highly effective substrates for Suzuki coupling, often reacting under standard conditions with conventional catalysts like Pd(PPh₃)₄.[10][11] The primary challenge with highly reactive substrates can sometimes be the competing hydrodehalogenation side reaction, which reduces the yield of the desired product.[3]
4-Chloropyrazoles are significantly less reactive. Their successful coupling necessitates the use of more sophisticated catalytic systems. These typically involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step and stabilize the active Pd(0) catalyst.[4][12]
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cycle highlighting the critical Oxidative Addition step.
Table 2: Comparative Suzuki Coupling Protocols for 4-Halopyrazoles
| Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref |
| 4-Bromopyrazole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 75-95 | [10] |
| 4-Bromopyrazole | XPhos Pd G2 | K₃PO₄ | Toluene | 100 | 12 | 80-98 | [13] |
| 4-Chloropyrazole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 70-90 | [6] |
| 4-Chloropyrazole | (IPr)Pd(allyl)Cl | K₂CO₃ | Dioxane | 110 | 16 | 65-85 | [4] |
Experimental Protocol: Suzuki Coupling of a 4-Bromopyrazole Derivative
This protocol is a representative example for coupling arylboronic acids with 4-bromopyrazoles.
Materials:
-
4-Bromo-1-tritylpyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk tube, add the 4-bromo-1-tritylpyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the sealed tube in a preheated oil bath at 90 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-arylpyrazole product.[10]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is indispensable for synthesizing compounds containing arylamine moieties, which are prevalent in pharmaceuticals.[14]
Reactivity Insights: The reactivity trend generally follows that of Suzuki coupling: Ar-Br > Ar-Cl.[15] For 4-bromopyrazoles, a variety of catalyst systems, including those with ligands like tBuDavePhos, have proven effective for coupling with a range of primary and secondary amines.[16][17]
Activating the C-Cl bond for amination is more demanding. It was the development of highly active, sterically hindered biarylphosphine ligands by the Buchwald and Hartwig groups that made the coupling of chloroarenes practical. These ligands accelerate both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition and promoting high yields.[14][18]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Buchwald-Hartwig cycle for C-N bond formation.
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Chloropyrazole
This protocol is a representative example for coupling amines with the less reactive 4-chloropyrazoles, requiring a more active catalyst system.
Materials:
-
4-Chloro-1-methylpyrazole (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
tBuXPhos Pd G3 (a pre-catalyst, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add the 4-chloro-1-methylpyrazole, tBuXPhos Pd G3 pre-catalyst, and NaOtBu to an oven-dried vial equipped with a stir bar.
-
Remove the vial from the glovebox, add the secondary amine followed by anhydrous toluene via syringe under a positive pressure of argon.
-
Seal the vial and place it in a preheated aluminum block at 110 °C. Stir vigorously for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography to afford the 4-aminopyrazole product.
Stille and Other Couplings
-
Stille Coupling: This reaction uses organotin reagents. While effective, the toxicity of tin compounds and the difficulty in removing tin byproducts have made it less favorable than Suzuki coupling in pharmaceutical applications.[5][19] The reactivity trend of 4-bromo vs. 4-chloro pyrazoles remains the same, with bromides reacting more readily. Early reports on Stille coupling for 4-substituted pyrazoles noted issues with low yields.[5]
-
C-H Activation: Modern approaches seek to bypass the need for pre-halogenated pyrazoles altogether, instead functionalizing C-H bonds directly.[20] These methods offer improved atom economy but often face challenges with regioselectivity. For pyrazoles, directing groups are frequently required to achieve selective C-H activation at the desired position (e.g., C5 over C3).[21][22][23] While outside the direct bromo vs. chloro comparison, it represents a competing and evolving strategy in the field.
Decision Framework for Halopyrazole Selection
Choosing between a 4-bromo and a 4-chloro pyrazole derivative is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic route.
Diagram 3: Workflow for Selecting a 4-Halopyrazole Substrate
Sources
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- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Regioselective and guided C-H activation of 4-nitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Thermodynamic Stability of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Pharmaceutical Development
In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates shelf-life, formulation strategies, and ultimately, patient safety and efficacy. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[1][3] Understanding the inherent stability of this specific derivative is paramount for its potential advancement as a drug candidate.
This document will delve into the theoretical underpinnings of thermodynamic stability, explore potential degradation pathways for pyrazole derivatives, and provide detailed, field-proven experimental protocols for its evaluation. The emphasis is on not just the "how" but the "why," offering insights into the causality behind experimental choices to ensure a robust and self-validating assessment.
Theoretical Framework: Understanding Thermodynamic Stability
Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound, this translates to its resistance to chemical change or decomposition over time and under various environmental conditions. Factors influencing the stability of a molecule like 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile include its inherent bond energies, resonance stabilization, and susceptibility to external factors like heat, light, moisture, and pH.
The pyrazole ring itself possesses aromatic character, contributing to its overall stability.[1] However, the substituents—a bromo group, two methyl groups, and a carbonitrile group—can significantly influence its electronic properties and, consequently, its reactivity and degradation pathways.[2][4] Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, bond dissociation energies, and potential degradation mechanisms of pyrazole derivatives, complementing experimental data.[5][6][7]
Potential Degradation Pathways of Pyrazole Derivatives
While the pyrazole core is relatively robust, certain conditions can lead to its degradation. Understanding these potential pathways is crucial for designing appropriate stability studies and formulating a stable drug product.
-
Hydrolysis: The carbonitrile group (-CN) can be susceptible to hydrolysis, particularly under acidic or basic conditions, to form a carboxylic acid or an amide. The rate of hydrolysis is influenced by pH and temperature.
-
Oxidation: The pyrazole ring and its substituents can be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light and air. This can lead to the formation of N-oxides or other degradation products.
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition. The weakest bonds in the structure are likely to cleave first, leading to fragmentation.[8] Computational studies on similar pyrazole structures suggest that the initial decomposition step can involve the elimination of N2 or other small molecules.[9]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to degradation. Stress testing for photostability is therefore a critical component of a comprehensive stability assessment.[10]
Experimental Assessment of Thermodynamic Stability
A multi-faceted approach is necessary to thoroughly evaluate the thermodynamic stability of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile. This involves a combination of thermal analysis techniques and long-term stability studies under controlled conditions.
Thermal Analysis Techniques
Thermal analysis methods provide rapid and valuable information about the thermal behavior and stability of a material.[8][11]
DSC is a powerful technique for investigating the thermal properties of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It can be used to determine the melting point, heat of fusion, and detect polymorphic transitions, all of which are critical parameters for characterizing the solid-state stability of an API.[14][15][16]
Experimental Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min) from ambient temperature to a temperature above its melting point.
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the heat of fusion. Any other thermal events, such as polymorphic transitions, will also be observed.[15]
Data Presentation: Hypothetical DSC Data for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
| Parameter | Value |
| Melting Point (Onset) | 105.2 °C |
| Heat of Fusion (ΔHfus) | 85.7 J/g |
| Polymorphic Transitions | None Observed |
TGA measures the change in mass of a sample as a function of temperature.[11][17] It is an essential technique for determining the thermal stability and decomposition profile of a compound.[18][19] TGA can identify the temperature at which degradation begins and provide information about the presence of residual solvents or moisture.[17][18]
Experimental Protocol for TGA Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile into a TGA pan (typically platinum or ceramic).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate, such as 10 °C/min, under a nitrogen or air atmosphere from ambient temperature to a high temperature (e.g., 600 °C).
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of a significant weight loss step indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[8]
Data Presentation: Hypothetical TGA Data for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
| Parameter | Value |
| Onset of Decomposition (Td) | 215.4 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | 235.8 °C |
| Residual Mass at 600 °C | 2.1% |
Long-Term and Accelerated Stability Studies
While thermal analysis provides rapid insights, long-term and accelerated stability studies are essential for determining the shelf-life and appropriate storage conditions for an API.[20][21][22] These studies are conducted according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[10]
Experimental Protocol for Stability Studies:
-
Batch Selection: Use at least one representative batch of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile for the study.[10]
-
Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[10]
-
Storage Conditions:
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).[10][20]
-
Analytical Methods: Use validated stability-indicating analytical methods (e.g., HPLC) to assay the potency of the API and to detect and quantify any degradation products.[10][20] Other parameters to monitor include appearance, water content, and solid-state properties (e.g., by DSC or XRPD).[22][23]
Data Presentation: Hypothetical Accelerated Stability Data (40°C/75%RH)
| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.15 | White crystalline solid |
| 1 | 99.7 | 0.20 | White crystalline solid |
| 2 | 99.6 | 0.25 | White crystalline solid |
| 3 | 99.5 | 0.31 | White crystalline solid |
| 6 | 99.2 | 0.45 | White crystalline solid |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental work required to assess the thermodynamic stability of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile.
Caption: Experimental workflow for assessing thermodynamic stability.
Conclusion
A thorough understanding of the thermodynamic stability of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is indispensable for its potential development as a pharmaceutical agent. The integrated approach outlined in this guide, combining thermal analysis techniques with long-term and accelerated stability studies, provides a robust framework for generating the necessary data to ensure product quality, safety, and efficacy. The experimental protocols and data interpretation strategies presented herein are designed to meet the rigorous standards of the pharmaceutical industry and regulatory agencies. By adhering to these principles of scientific integrity and comprehensive evaluation, researchers can confidently advance promising molecules through the drug development pipeline.
References
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- Vertex AI Search. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
- Royal Society of Chemistry. (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry.
- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
- The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals.
- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
- Semantic Scholar. (2017, December 1). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives.
- Vertex AI Search. (2024, November 28). Differential Scanning Calorimetry Equipment: Key to Understanding Material Properties.
- pharmaceutical laws. (2025, December 17). API Stability Studies: Protocol, Results, and Shelf Life Assignment.
- Chemox Pharma. (2026, February 9). Why Stability Testing Matters in Pharmaceutical API Development.
- PMC. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
- CD Formulation. (n.d.). Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs.
- Benchchem. (n.d.). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.
- Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
- ResearchGate. (n.d.). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives | Request PDF.
- Creative BioMart Microbe. (n.d.). API/Pharmaceuticals Stability Testing.
- ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives.
- PMC. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
- ResearchGate. (n.d.). Differential Thermal Analysis and Pyrazoles.
- MDPI. (2022, February 10). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand.
- ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- (n.d.). 4-Bromo-3-(Hydroxymethyl)-1-Methyl-1H-Pyrazole-5-Carbonitrile: A Cutting-Edge Chemical Compound.
- IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
- ACS Publications. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.
- Amerigo Scientific. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
- PMC. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Jetir.Org. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile.
- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile.
- (n.d.). 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile, 97%, Thermo Scientific Chemicals.
- Sigma-Aldrich. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile.
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- (2026, January 23). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
- PubChem. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole.
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Methodological & Application
Synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile: A Detailed Guide for Researchers
Introduction: The Significance of Pyrazole Derivatives in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] These five-membered heterocyclic rings are prized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2] The targeted synthesis of functionalized pyrazoles, such as 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, is therefore of paramount importance for the development of novel therapeutics. This application note provides a comprehensive, in-depth guide to the synthesis of this key intermediate, emphasizing not just the "how" but also the critical "why" behind each procedural step.
The presence of a bromine atom at the 4-position and a nitrile group at the 5-position of the pyrazole ring offers synthetic chemists a versatile platform for further molecular elaboration. The bromine atom can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for further derivatization.
This document is intended for researchers, scientists, and professionals in the field of drug development. It is structured to provide not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles, ensuring both successful execution and the ability to troubleshoot and adapt the methodology as needed.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, points to a two-step synthetic sequence starting from a readily available precursor. The primary disconnection involves the late-stage introduction of the bromine atom at the C4 position of the pyrazole ring. This suggests an electrophilic bromination of a 1,3-dimethyl-1H-pyrazole-5-carbonitrile intermediate. This precursor, in turn, can be synthesized through various established methods for pyrazole ring formation, often involving the condensation of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
This protocol details the synthesis of the target compound via the bromination of 1,3-dimethyl-1H-pyrazole-5-carbonitrile using N-bromosuccinimide (NBS) as the brominating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 1,3-dimethyl-1H-pyrazole-5-carbonitrile | ≥97% | Commercially Available | Starting material. |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Brominating agent.[3][4] |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house | For quenching and washing. |
| Brine (Saturated NaCl solution) | - | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | Eluent for chromatography. |
Step-by-Step Procedure
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethyl-1H-pyrazole-5-carbonitrile (1.0 eq).
-
Add anhydrous acetonitrile (approximately 10 mL per gram of starting material).
-
Stir the mixture at room temperature until the starting material is completely dissolved.
-
Protect the reaction from light by wrapping the flask in aluminum foil. This is crucial as NBS can undergo light-initiated radical reactions.[5][6]
Step 2: Bromination
-
To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise over 5-10 minutes. The portion-wise addition helps to control any potential exotherm.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
Step 3: Work-up and Extraction
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This neutralizes any acidic byproducts and removes excess NBS.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30% ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (visualized by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile as a solid.
Mechanistic Insights and Rationale
The bromination of the pyrazole ring at the 4-position is an electrophilic aromatic substitution reaction.[7] Pyrazoles are electron-rich aromatic systems, making them susceptible to attack by electrophiles.
Caption: Proposed mechanism for the electrophilic bromination of the pyrazole.
N-bromosuccinimide serves as a convenient and safer source of electrophilic bromine compared to elemental bromine.[6] In the presence of a trace amount of acid (which can be generated in situ), NBS is activated to provide a source of "Br+". The electron-rich pyrazole ring then attacks the electrophilic bromine, forming a resonance-stabilized cationic intermediate known as a sigma complex. Subsequent deprotonation at the 4-position restores the aromaticity of the ring, yielding the final brominated product. The regioselectivity for bromination at the C4 position is a well-established trend for pyrazoles.[8]
Safety, Handling, and Waste Disposal
N-Bromosuccinimide (NBS):
-
Hazards: NBS is a corrosive solid that can cause severe skin burns and eye damage.[9][10][11] It is also harmful if swallowed.[9][11] May cause an allergic skin reaction.[3][4] It is an oxidizing agent and may intensify fire.[3][4]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][9] Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a cool, dry, and well-ventilated place away from combustible materials and incompatible substances such as strong acids, bases, and reducing agents.[10][11] It is also light and moisture sensitive.[9][11]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Acetonitrile (ACN):
-
Hazards: Acetonitrile is a flammable liquid and vapor.[12][13] It is harmful if swallowed, in contact with skin, or if inhaled.[14] It can also cause serious eye irritation.[12]
-
Handling: Use in a well-ventilated area and keep away from heat, sparks, and open flames.[12][15] Wear appropriate PPE.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.[14][16]
-
Disposal: Dispose of as hazardous waste.[12][14] Do not pour down the drain.[14] Professional disposal services are recommended.[14]
Conclusion
The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is a robust and reproducible procedure that provides a valuable intermediate for drug discovery and development. By understanding the underlying principles of the reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and efficiently produce this key building block for their synthetic endeavors.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
- Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1, 84-86.
-
A Convenient Approach for the Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile. (n.d.). ResearchGate. Retrieved from [Link]
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (2018). Oriental Journal of Chemistry, 34(3).
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Novachem. (2024, February 14). Acetonitrile - Safety Data Sheet. Retrieved from [Link]
-
Acetonitrile Disposal Guide. (2025, January 2). ADCO Services. Retrieved from [Link]
-
Acetonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]
-
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. (2025, August 6). Wiley Online Library. Retrieved from [Link]
-
KHA. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
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Suzuki coupling reaction conditions for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
An Application Guide to the Suzuki-Miyaura Coupling of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
Introduction: The Strategic Importance of Substituted Pyrazoles
In the landscape of medicinal chemistry and drug development, pyrazole-containing scaffolds are of paramount importance, forming the core of numerous commercialized therapeutics for a range of diseases.[1] The ability to precisely functionalize the pyrazole ring is critical for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, prized for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3][4]
This guide provides a detailed examination of the Suzuki-Miyaura reaction conditions specifically tailored for the coupling of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile with various aryl- and heteroarylboronic acids. We will delve into the mechanistic underpinnings of the reaction, explore the causal relationships behind the selection of catalysts, bases, and solvents, and present detailed protocols for practical application by researchers and drug development professionals.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction stems from a well-orchestrated catalytic cycle centered on a palladium catalyst.[5][6] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-bromine bond of the pyrazole substrate. This step forms a new, square-planar Pd(II) intermediate.[7][8] The rate of this step is often influenced by the electron density of the halide and the steric and electronic properties of the phosphine ligands on the palladium catalyst.
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[9][10][11] This boronate then exchanges its organic group for the halide on the Pd(II) complex.[12][13]
-
Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium center, forming the desired carbon-carbon bond in the product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Dissecting the Reaction: Key Parameters and Their Scientific Rationale
The success of the Suzuki coupling hinges on the judicious selection of several key parameters. For a substrate like 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, the electronic-withdrawing nature of the nitrile group and the presence of the N-methyl groups can influence reactivity, making careful optimization essential.
The Palladium Catalyst System: Catalyst and Ligand Selection
The choice of the palladium source and its associated ligands is arguably the most critical factor. While numerous systems exist, they generally fall into two categories:
-
Classical Catalysts: Systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commercially available and effective for many transformations.[14] However, they can require higher catalyst loadings and temperatures for less reactive heteroaryl bromides.
-
Modern Pre-catalysts: In recent years, the development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) has revolutionized Suzuki couplings.[15] These ligands form highly active, monoligated Pd(0) species that excel at the oxidative addition of challenging substrates, including electron-rich or sterically hindered heteroaryl halides.[2][16] Pre-catalysts like XPhos Pd G2 or G3 are often preferred as they are air-stable and efficiently generate the active catalyst in situ, allowing for lower catalyst loadings and milder reaction conditions.[3][15]
Expert Insight: For the 4-bromopyrazole substrate, an XPhos-based pre-catalyst is highly recommended to ensure efficient oxidative addition, which can be the rate-limiting step for this class of heterocycle.
The Role of the Base: Activating the Boronic Acid
The base is not a mere spectator; it is essential for the transmetalation step.[5][11] Its primary role is to react with the boronic acid to form a more nucleophilic boronate anion ([R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center.[12][13][17]
Commonly used bases include:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most frequently used bases, offering a good balance of reactivity and cost-effectiveness.[11] They are typically used in aqueous solutions with an organic co-solvent.
-
Phosphates (K₃PO₄): A stronger base than carbonates, potassium phosphate is often effective in difficult couplings or with substrates sensitive to hydrolysis.[11][18]
-
Hydroxides (NaOH, KOH): While effective, strong hydroxides can sometimes promote side reactions, including protodeboronation (cleavage of the C-B bond) of the boronic acid.[17]
Expert Insight: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a robust starting point. Typically, 2 to 3 equivalents are used to ensure complete activation of the boronic acid and to drive the reaction forward.[19]
The Solvent System: A Critical Medium
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the inorganic base resides). The choice of solvent can significantly influence reaction rates and even selectivity.[20][21][22]
Common solvent systems include:
-
Ethereal Solvents/Water: Mixtures like 1,4-Dioxane/H₂O or Tetrahydrofuran (THF)/H₂O are highly effective and widely used.[14]
-
Aromatic Solvents/Water: Toluene/H₂O is another common choice, particularly for higher-temperature reactions.[19]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) can be useful, especially in microwave-assisted protocols, due to their high boiling points and ability to solubilize a wide range of substrates.[20][23]
Expert Insight: The polarity of the solvent can influence the active catalytic species. While nonpolar solvents often favor neutral palladium complexes, polar solvents can stabilize anionic intermediates, sometimes altering reaction pathways.[23] For general screening, a 4:1 or 5:1 mixture of Dioxane:Water provides an excellent starting point.
Thermal vs. Microwave-Assisted Reactions
-
Conventional Heating: Heating the reaction at reflux (typically 80-110 °C) for several hours is the traditional approach.[14] It is reliable and requires standard laboratory equipment.
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to dramatically accelerate Suzuki reactions, often reducing reaction times from hours to minutes.[1][24][25] The rapid, uniform heating can lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[24][26]
Comparative Analysis of Reaction Conditions
The following table summarizes illustrative conditions for the Suzuki-Miyaura coupling of bromopyrazole derivatives, compiled from literature precedents. Yields are highly dependent on the specific boronic acid partner used.
| Catalyst System (mol%) | Base (equiv.) | Solvent System | Temperature (°C) & Time | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.5) | Dioxane / H₂O | 90 °C, 6 h | 70 - 95 | [14] |
| PdCl₂(dppf) (5%) | K₂CO₃ (3.0) | THF / H₂O | 80 °C, 16 h | 40 - 85 | [3] |
| XPhos Pd G2 (2%) | K₃PO₄ (2.0) | Dioxane / H₂O | 80 °C, 4 h | 85 - 99 | [15] |
| PdCl₂(PPh₃)₂ (10%) | K₂CO₃ (2.0) | iPrOH / H₂O | 150 °C, 2 h (µW) | 35 - 75 | [26] |
| Py-Pyrazole/Pd(II) (0.1%) | K₂CO₃ (2.0) | EtOH / H₂O | 120 °C, 2 min (µW) | 80 - 98 | [14][24] |
Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn. Palladium reagents and organic solvents should be handled with care.
Protocol 1: Conventional Heating with a Modern Pre-catalyst
This protocol utilizes a highly active Buchwald pre-catalyst for a robust and generally applicable procedure.
Materials:
-
4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
XPhos Pd G2 or G3 pre-catalyst (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Degassed Water (5:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, the boronic acid, K₃PO₄, and the XPhos Pd G2 pre-catalyst.
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 5:1 mixture of 1,4-dioxane and water. The final concentration of the pyrazole substrate should be approximately 0.1 M.
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: Microwave-Assisted Rapid Synthesis
This protocol leverages the speed and efficiency of microwave heating.
Materials:
-
4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.05 equiv, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol and Water (1:1 v/v)
Procedure:
-
In a 10 mL microwave reaction vial, combine 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, the boronic acid, PdCl₂(PPh₃)₂, and K₂CO₃.
-
Add the 1:1 mixture of ethanol and water to the vial.
-
Securely cap the vial with a Teflon septum.
-
Place the vessel inside the microwave reactor.
-
Irradiate the mixture with a program set to ramp to 120-150 °C and hold for 10-30 minutes.[14][26]
-
After the reaction is complete, allow the vial to cool to a safe handling temperature.
-
Partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. National Center for Biotechnology Information. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing). [Link]
-
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. National Center for Biotechnology Information. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - MDPI. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. National Center for Biotechnology Information. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. National Center for Biotechnology Information. [Link]
-
Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. ResearchGate. [Link]
-
Microwave-assisted synthesis of the complex pyrazoles using... - ResearchGate. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society - ACS Publications. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. [Link]
-
Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm. [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Suzuki Reaction. Columbia University. [Link]
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- 19. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. mdpi.com [mdpi.com]
Application Note: Strategic Hydrolysis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile for the Synthesis of Key Carboxylic Acid Intermediates
Abstract
The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Pyrazole-based carboxylic acids are crucial intermediates, valued for their role in constructing complex bioactive molecules.[1][2] This document provides a comprehensive guide for researchers on the hydrolysis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile to its corresponding carboxylic acid, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.[1][3][4] We present two robust protocols, employing both acidic and basic conditions, and delve into the mechanistic underpinnings and practical considerations for each pathway to ensure procedural success and high-purity yields.
Introduction and Scientific Rationale
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antibacterial properties.[1][2] The carboxylic acid functional group at the 5-position of the pyrazole ring serves as a versatile handle for further synthetic manipulations, such as amide bond formation or esterification, making it a highly sought-after intermediate.
The hydrolysis of the nitrile group is a fundamental and reliable method to access this carboxylic acid.[5][6][7] This transformation can be effectively catalyzed by either acid or base, with the reaction proceeding through an amide intermediate.[5][7] The choice between an acidic or basic protocol often depends on the substrate's stability towards the reaction conditions and the presence of other functional groups. This note will explore both avenues, providing scientists with the flexibility to select the optimal method for their specific research context.
Mechanistic Overview of Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid is a two-part process: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. The catalytic conditions—acidic or basic—dictate the specific mechanistic steps.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[6][8] A series of proton transfers and tautomerization events then leads to the formation of a key amide intermediate.[6][9] This amide subsequently undergoes acid-catalyzed hydrolysis to yield the final carboxylic acid and an ammonium salt.[7][8]
Caption: Base-catalyzed hydrolysis of a nitrile.
Comparative Analysis of Hydrolysis Protocols
The selection of an appropriate hydrolysis method is critical. The following table summarizes the key parameters and considerations for both acidic and basic conditions.
| Parameter | Acidic Hydrolysis Protocol | Basic Hydrolysis Protocol |
| Primary Reagents | Concentrated H₂SO₄ or HCl in H₂O/AcOH | NaOH or KOH in H₂O/EtOH |
| Reaction Temperature | Elevated (Reflux, ~100-120 °C) | Elevated (Reflux, ~80-100 °C) |
| Typical Reaction Time | 4 - 12 hours | 2 - 8 hours |
| Initial Product | Carboxylic Acid and Ammonium Salt | Carboxylate Salt and Ammonia |
| Workup | Dilution in ice-water, filtration/extraction | Concentration, acidification, filtration/extraction |
| Advantages | Direct isolation of the carboxylic acid. | Often faster; may be milder for sensitive substrates. |
| Disadvantages | Harsher conditions; potential for charring. | Requires a separate acidification step to get the final product. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the hydrolysis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile.
Caption: General experimental workflow for nitrile hydrolysis.
Safety Precautions
-
4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 1454852-95-9): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. * Concentrated Acids (H₂SO₄, HCl) & Bases (NaOH, KOH): Highly corrosive. Cause severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Procedure: All operations should be conducted in a well-ventilated chemical fume hood.
Protocol 1: Acid-Catalyzed Hydrolysis
Materials and Equipment:
-
4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Beaker, Buchner funnel, filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (e.g., 5.0 g, 1.0 eq) in a 1:1 mixture of glacial acetic acid and water (e.g., 50 mL).
-
Acid Addition: Carefully add concentrated sulfuric acid (e.g., 15 mL) dropwise to the stirred suspension. An exotherm may be observed.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the dark solution into a beaker containing crushed ice (e.g., 200 g) with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: Dry the crude solid. The product is often of high purity, but can be further purified by recrystallization from a suitable solvent such as ethanol/water if necessary.
Protocol 2: Base-Catalyzed Hydrolysis
Materials and Equipment:
-
4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (or Methanol)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl) for workup
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (e.g., 5.0 g, 1.0 eq) in ethanol (e.g., 50 mL). Add an aqueous solution of sodium hydroxide (e.g., 20 mL of 10 M NaOH). [10]2. Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often faster than the acidic method (typically 2-5 hours).
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting nitrile indicates completion. [10]4. Workup - Part 1 (Solvent Removal): After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with water (e.g., 50 mL).
-
Workup - Part 2 (Acidification): Cool the aqueous solution in an ice bath. Slowly and carefully acidify the solution to pH 2-3 by adding concentrated HCl dropwise with stirring. A thick precipitate of the carboxylic acid will form. [11][12]6. Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize from an appropriate solvent system (e.g., ethanol) to obtain the pure 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Conclusion
The hydrolysis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is a robust and efficient method for producing the corresponding carboxylic acid, a valuable building block in synthetic chemistry. Both acidic and basic protocols are effective, and the choice between them can be guided by the desired reaction time and equipment availability. The detailed procedures and mechanistic insights provided in this application note offer researchers a reliable foundation for successfully performing this key transformation, enabling the advancement of drug discovery and materials science programs.
References
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Available from: [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Available from: [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Available from: [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available from: [Link]
-
PubChem. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Available from: [Link]
-
MDPI. (2016, April 1). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... Available from: [Link]
-
Chem-Impex. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
National Center for Biotechnology Information. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]
-
MDPI. (2022, November 5). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available from: [Link]
-
Amerigo Scientific. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
- Google Patents. (n.d.). WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives.
-
National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Available from: [Link]
-
Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Available from: [Link]
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Application Note: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile as a Privileged Scaffold in Drug Discovery
Executive Summary & Pharmacological Rationale
The pyrazole ring is a cornerstone of modern medicinal chemistry, functioning as a "privileged scaffold" in the rational design of targeted therapeutics, particularly protein kinase inhibitors (PKIs)[1]. With several FDA-approved oncology and immunology drugs (e.g., ruxolitinib, crizotinib, and encorafenib) featuring pyrazole cores, researchers continually seek highly functionalized building blocks to explore novel chemical space[2].
4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile offers a highly orthogonal, dual-addressable framework for rapid library synthesis. The C4-bromide serves as an ideal electrophile for transition-metal-catalyzed cross-coupling, while the C5-carbonitrile allows for diverse nucleophilic additions, hydrolyses, or cycloadditions. This application note details the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for utilizing this versatile scaffold in drug discovery workflows.
Physicochemical Profiling
Understanding the baseline properties of the scaffold is critical for predicting solubility, reactivity, and downstream pharmacokinetic behavior.
| Property | Value |
| Chemical Name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile |
| CAS Number | 1454852-95-9[3] |
| Molecular Formula | C₆H₆BrN₃ |
| Molecular Weight | 200.04 g/mol |
| Physical Form | Solid |
| Key Functional Groups | C4-Bromide, C5-Carbonitrile, N1/C3-Methyls |
| Storage Conditions | Inert atmosphere, 2-8°C, tightly closed[4] |
Strategic Derivatization Pathways (Mechanistic Insights)
To maximize the utility of this scaffold, medicinal chemists typically employ a divergent synthesis strategy.
Pathway A: C4-Derivatization via Palladium-Catalyzed Cross-Coupling
The C4 position of the pyrazole ring is inherently electron-rich, but the presence of the electron-withdrawing C5-carbonitrile activates the C4-bromide for oxidative addition by low-valent Palladium(0) species. In our protocols, we utilize
Pathway B: C5-Nitrile Transformation to 1H-Tetrazole
The cyano group at C5 is primed for [3+2] cycloaddition with sodium azide to yield a 1H-tetrazole, a classic bioisostere for a carboxylic acid. Tetrazoles offer improved metabolic stability, prolonged half-life, and better membrane permeability compared to their carboxylate counterparts. Causality: The addition of a Lewis acid (e.g.,
Figure 1: Divergent synthetic workflow for generating screening libraries from the pyrazole scaffold.
Experimental Protocols
Protocol 1: C4 Suzuki-Miyaura Cross-Coupling (Self-Validating System)
Objective : Synthesize 4-aryl-1,3-dimethyl-1H-pyrazole-5-carbonitrile derivatives.
Step-by-Step Methodology :
-
Reagent Assembly : In an oven-dried Schlenk flask under argon, combine 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (1.0 eq), the desired aryl boronic acid (1.2 eq), and
(0.05 eq). -
Solvent & Base Addition : Add a degassed mixture of 1,4-Dioxane and 2M aqueous
(3:1 v/v). Causality: Dioxane provides an optimal boiling point (101°C) for thermal activation, while the aqueous base is essential for the transmetalation step, converting the boronic acid into a highly reactive boronate complex. -
Reaction Execution : Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.
-
In-Process Validation : Sample the organic layer at 6 hours. Perform TLC (Hexanes:EtOAc 3:1) and LC-MS. Self-Validation Check: The system is validated when the starting material peak (m/z 200/202 isotopic pattern) disappears, replaced by the desired product mass.
-
Workup & Purification : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous
, concentrate in vacuo, and purify via flash column chromatography. -
Post-Reaction Validation : Confirm product identity via ¹H-NMR. The disappearance of the starting material and the appearance of aromatic protons (6.5–8.0 ppm) validate the successful coupling.
Protocol 2: C5 Nitrile-to-Tetrazole Conversion
Objective : Synthesize 5-(1H-tetrazol-5-yl)-1,3-dimethyl-4-substituted-1H-pyrazoles.
Step-by-Step Methodology :
-
Reagent Assembly : To a heavy-walled microwave vial, add the pyrazole-5-carbonitrile derivative (1.0 eq), Sodium Azide (
, 3.0 eq), and Zinc Bromide ( , 1.0 eq). -
Solvent Addition : Suspend the reactants in a Water/Isopropanol mixture (1:1 v/v). Causality: Utilizing
as a Lewis acid allows the reaction to proceed in a safer, greener aqueous-alcoholic solvent system rather than relying on toxic, high-boiling solvents like DMF. -
Reaction Execution : Seal the vial with a crimp cap and subject it to microwave irradiation at 120°C for 30 minutes.
-
In-Process Validation : Monitor via LC-MS. Self-Validation Check: The reaction is complete when the mass shifts by exactly +43 Da (representing the addition of
). -
Workup : Carefully acidify the mixture with 1M HCl to pH 2-3 to protonate the newly formed tetrazole. Extract with EtOAc (3x).
-
Post-Reaction Validation : ¹³C-NMR will show the disappearance of the characteristic nitrile carbon (~110 ppm) and the appearance of the tetrazole carbon (~155 ppm).
Application in Drug Discovery: Kinase Inhibition
Pyrazoles are heavily utilized in the development of ATP-competitive kinase inhibitors[5]. The nitrogen atoms of the pyrazole core frequently engage in critical bidentate hydrogen bonding with the hinge region of the kinase ATP-binding pocket. By utilizing 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, medicinal chemists can rapidly generate libraries that probe the hydrophobic pockets adjacent to the hinge region (via C4 aryl groups) while simultaneously exploring solvent-exposed regions or secondary binding pockets (via C5 tetrazoles/amides). This is particularly relevant in targeting pathways such as the JAK/STAT signaling cascade, where pyrazole derivatives have shown immense clinical success[1].
Figure 2: JAK/STAT signaling pathway illustrating ATP-competitive inhibition by pyrazole derivatives.
References
-
Nitulescu, G. M., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 28(14), 5359. Available at:[Link]
-
Kumar, R., et al. (2023). "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available at:[Link]
Sources
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- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile | 1454852-95-9 [sigmaaldrich.com]
- 4. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile | 1454852-95-9 [sigmaaldrich.com]
- 5. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-Pyrazole Carbonitriles
Introduction: The Strategic Importance of Functionalized Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic profiles in drug candidates.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The strategic functionalization of the pyrazole core is therefore a critical endeavor in the development of novel therapeutics.
This guide focuses on the palladium-catalyzed cross-coupling of 4-bromo-pyrazole carbonitriles, a class of substrates of increasing importance. The presence of the electron-withdrawing carbonitrile group significantly influences the electronic properties of the pyrazole ring, presenting both challenges and opportunities in synthetic strategy. Understanding the nuances of palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings is paramount for the efficient and selective synthesis of diverse molecular architectures based on this scaffold.
The Impact of the Carbonitrile Moiety: An Electronic Consideration
The carbonitrile (CN) group is a potent electron-withdrawing group. Its presence on the pyrazole ring deactivates the aromatic system towards electrophilic substitution but, crucially, can enhance its reactivity in certain palladium-catalyzed cross-coupling reactions. The primary influence is on the oxidative addition step of the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-bromine bond. While strong electron-withdrawing groups can sometimes hinder this step, they also make the pyrazole ring more electron-deficient and can influence the subsequent reductive elimination step. The choice of an appropriate palladium catalyst and, most critically, the supporting ligand is essential to overcome any deactivation and achieve high catalytic turnover. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and stabilize the resulting palladium(II) intermediate.
Core Cross-Coupling Methodologies: A Comparative Overview
The functionalization of the C4 position of 4-bromo-pyrazole carbonitriles can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. The choice of method depends on the desired substituent to be introduced (aryl, vinyl, or alkynyl).
| Reaction | Coupling Partner | Bond Formed | Key Advantages | Typical Catalysts/Ligands |
| Suzuki-Miyaura | Organoboron Reagents | C-C (sp²-sp²) | Mild conditions, high functional group tolerance, commercially available reagents. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald-Hartwig ligands (e.g., XPhos, SPhos) |
| Heck | Alkenes | C-C (sp²-sp²) | Atom-economical, avoids pre-functionalized coupling partners. | Pd(OAc)₂, PdCl₂(PPh₃)₂, phosphine or N-heterocyclic carbene (NHC) ligands. |
| Sonogashira | Terminal Alkynes | C-C (sp²-sp) | Direct introduction of alkynyl moieties, mild conditions. | Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄/CuI, copper-free systems with specialized ligands. |
Catalytic Cycles: A Visual Guide
The fundamental mechanisms of these three key reactions are depicted below, illustrating the central role of the palladium catalyst.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Figure 2: General catalytic cycle of the Heck reaction.[4][6]
Figure 3: General catalytic cycle of the Sonogashira cross-coupling.[7]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-pyrazole Carbonitriles
This protocol is optimized for the coupling of 4-bromo-pyrazole carbonitriles with a range of arylboronic acids. The use of a bulky, electron-rich phosphine ligand such as XPhos is often beneficial for these electron-deficient substrates. Microwave irradiation can significantly reduce reaction times.[5][8]
Materials:
-
4-Bromo-pyrazole carbonitrile derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a microwave vial, add the 4-bromo-pyrazole carbonitrile, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling of 4-Bromo-pyrazole Carbonitriles
The Heck reaction with electron-deficient aryl bromides can be challenging. The choice of base and the use of a phosphine-free catalyst system or a robust ligand are critical for success.[9][10]
Materials:
-
4-Bromo-pyrazole carbonitrile derivative (1.0 mmol)
-
Alkene (e.g., n-butyl acrylate) (1.5 mmol)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
P(o-tol)₃ (0.06 mmol, 6 mol%)
-
Et₃N (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a Schlenk tube, add the 4-bromo-pyrazole carbonitrile, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous DMF, Et₃N, and the alkene via syringe.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling of 4-Bromo-pyrazole Carbonitriles
The Sonogashira coupling is a reliable method for introducing alkynyl groups. Both copper-catalyzed and copper-free conditions can be effective. The following protocol describes a standard copper-catalyzed procedure.[11][12][13]
Materials:
-
4-Bromo-pyrazole carbonitrile derivative (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-bromo-pyrazole carbonitrile, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow and Data Interpretation
A general experimental workflow for these cross-coupling reactions is outlined below.
Figure 4: General experimental workflow for palladium-catalyzed cross-coupling.
Successful coupling is typically confirmed by ¹H NMR and ¹³C NMR spectroscopy, observing the disappearance of the starting material signals and the appearance of new signals corresponding to the coupled product. Mass spectrometry is used to confirm the molecular weight of the desired compound. Quantitative analysis of reaction conversion and yield can be performed using techniques such as HPLC or GC with an internal standard.
Troubleshooting and Expert Insights
-
Low Yields in Suzuki Coupling: Incomplete reaction may be due to inactive catalyst or inefficient transmetalation. Consider using a pre-catalyst, increasing the catalyst/ligand loading, or screening different bases (e.g., Cs₂CO₃, K₂CO₃). Ensure the boronic acid is of high quality, as impurities can hinder the reaction.
-
Side Reactions in Heck Coupling: The formation of Heck byproducts can be minimized by careful control of reaction temperature and time. The use of phosphine-free catalyst systems can sometimes lead to cleaner reactions.
-
Homocoupling in Sonogashira Coupling: The formation of diyne (Glaser coupling) is a common side reaction. This can often be suppressed by ensuring strictly anaerobic conditions and by using a minimal amount of copper catalyst. Copper-free Sonogashira protocols are an excellent alternative if homocoupling is a persistent issue.
-
General Considerations: The N-H proton of unprotected pyrazoles can sometimes interfere with the catalytic cycle. While the protocols provided are generally applicable, N-protection (e.g., with a Boc or Trityl group) may be necessary for particularly challenging substrates or to improve solubility.
Conclusion
The palladium-catalyzed cross-coupling of 4-bromo-pyrazole carbonitriles is a powerful and versatile strategy for the synthesis of highly functionalized pyrazole derivatives. A thorough understanding of the reaction mechanisms and the electronic effects of the carbonitrile substituent allows for the rational selection of catalysts, ligands, and reaction conditions. The protocols and insights provided in this guide serve as a valuable resource for researchers in drug discovery and development, enabling the efficient synthesis of novel pyrazole-based compounds with therapeutic potential.
References
- Mini-Reviews in Medicinal Chemistry. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026).
- Benchchem. An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.
- Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022).
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023).
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014).
- Sames, D., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers.
- Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (2015). Molecules.
- Organic Chemistry Portal. Heck Reaction.
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem.
- Organic Chemistry Portal. Sonogashira Coupling.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2010). Tetrahedron.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2017). RSC Advances.
- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2009). ChemInform.
- Heck reaction. Wikipedia.
- Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling C
- A Comparative Analysis of Sonogashira and Other Coupling Methods for Enyne Synthesis. Benchchem.
- Heck Reaction. Chemistry LibreTexts.
- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (2019). The Journal of Organic Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Deriv
- Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.
- Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids.
- A kind of preparation method of pyrazoles -4- aryl derivatives.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
- Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. (2015). New Journal of Chemistry.
- Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry.
- Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. (2015). Journal of Chemical Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. kbfi.ee [kbfi.ee]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Application Note: Chemo-selective Reduction of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
Part 1: Executive Summary & Strategic Analysis
The Challenge: Chemo-selectivity in Halogenated Heterocycles
The reduction of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile to its corresponding primary amine, (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanamine , presents a classic chemo-selectivity challenge in medicinal chemistry.
The critical variable is the C-4 Bromine substituent . Standard reduction protocols often fail due to competing hydrodehalogenation (loss of the bromine atom), rendering the scaffold useless for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
Methodology Assessment
We evaluated three common reduction strategies for this specific substrate.
| Method | Reagents | Risk Profile | Suitability |
| Catalytic Hydrogenation | H₂ / Pd/C or Raney Ni | High. Significant risk of debromination (C-Br cleavage) alongside nitrile reduction. | Not Recommended |
| Hydride Reduction | LiAlH₄ (LAH) | Moderate. Effective, but aggressive. Can cause side reactions in electron-deficient pyrazoles; difficult to handle at scale. | Alternative Only |
| Borane Complex | BH₃[1][2]·DMS or BH₃[1][2][3][4]·THF | Low. Electrophilic reducing agent. Excellent chemoselectivity for nitriles; inert toward aryl halides. | Gold Standard |
| Transition Metal Salt | CoCl₂ / NaBH₄ | Low. Mild, selective reduction. Good for avoiding debromination if Borane is unavailable. | Recommended Backup |
Recommendation: This guide prioritizes the Borane-Dimethyl Sulfide (BMS) protocol due to its superior selectivity for the nitrile group in the presence of aryl halides and its operational stability compared to BH₃·THF.
Part 2: Detailed Protocols
Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction (Primary Method)
This method is preferred for high-purity applications where preserving the bromine handle is critical.
1. Reaction Scheme & Mechanism
The nitrile is reduced by the electrophilic borane species. A critical, often overlooked step is the acidic hydrolysis required to break the stable Boron-Amine intermediate complex formed during the reaction.
Figure 1: Reaction pathway highlighting the critical hydrolysis step required to liberate the amine.
2. Materials
-
Substrate: 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (1.0 eq)
-
Reagent: Borane-Dimethyl Sulfide complex (BH₃[2]·DMS), 2.0 M in THF (3.0 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench/Hydrolysis: Methanol (MeOH), 1.25 M HCl in MeOH (or conc. HCl).
3. Step-by-Step Procedure
Step 1: Setup and Addition
-
Oven-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge the flask with Nitrile substrate (1.0 eq) and Anhydrous THF (10 mL/g) under nitrogen.
-
Cool the solution to 0 °C using an ice bath.
-
Dropwise Addition: Add BH₃·DMS (3.0 eq) slowly via syringe. Caution: Gas evolution may occur.[6]
-
Tip: The dimethyl sulfide odor is potent; ensure efficient fume hood ventilation.
-
Step 2: Reaction
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to Reflux (66 °C) for 2–4 hours .
-
Monitor: Check reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The nitrile peak should disappear.
Step 3: Critical Quench & Hydrolysis (The "Boron Trap") Many procedures fail here because the boron-amine complex is not broken, leading to low recovery.
-
Cool the reaction mixture to 0 °C .
-
Quench: Carefully add MeOH dropwise until gas evolution ceases.
-
Hydrolysis: Add 1.25 M HCl in MeOH (approx. 5 eq of acid) or concentrated HCl.
-
Reflux Again: Heat the acidic mixture to reflux for 1 hour . This step cleaves the N-B bond.
-
Concentrate the solvent under reduced pressure to obtain the crude amine hydrochloride salt.
Step 4: Isolation (Free Base)
-
Dissolve the residue in a minimum amount of water.
-
Wash the aqueous layer with Ethyl Acetate (to remove non-basic impurities).
-
Basify the aqueous layer to pH >12 using 2N NaOH .
-
Extract 3x with DCM (Dichloromethane) or Chloroform/Isopropanol (3:1) .
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
Protocol B: Cobalt Chloride / Sodium Borohydride (Alternative)
Recommended if Borane reagents are unavailable or if odor control (DMS) is impossible.
1. Materials
-
Catalyst: Cobalt(II) Chloride hexahydrate (CoCl₂[6]·6H₂O) (0.5 eq)
-
Reductant: Sodium Borohydride (NaBH₄) (5.0 eq)[6]
-
Solvent: Methanol (MeOH)
2. Step-by-Step Procedure
-
Dissolve the Nitrile (1.0 eq) and CoCl₂[6]·6H₂O (0.5 eq) in MeOH (15 mL/g) . The solution will be pink/purple.
-
Cool to 0 °C .
-
Addition: Add NaBH₄ (5.0 eq) portion-wise over 30 minutes.
-
Observation: The mixture will turn black (formation of Cobalt Boride species) and evolve hydrogen gas vigorously.[6]
-
-
Stir at room temperature for 2–6 hours.
-
Quench: Add 1N HCl carefully to destroy excess borohydride and dissolve the black precipitate.
-
Workup: Basify with Conc. NH₄OH or NaOH, filter through Celite to remove cobalt residues, and extract with DCM.
Part 3: Analytical Validation & Troubleshooting
Quality Control Specifications
| Test | Expected Result | Notes |
| ¹H NMR (DMSO-d₆) | Disappearance of Nitrile. Appearance of methylene singlet (~3.6–3.8 ppm, 2H) and amine broad singlet. | 1,3-dimethyl peaks should remain distinct. |
| LC-MS | [M+H]⁺ = 204/206 (Br isotope pattern 1:1) | Confirm retention of Bromine. |
| IR Spectroscopy | Loss of sharp -CN stretch at ~2220 cm⁻¹. Appearance of N-H stretches (3300–3400 cm⁻¹). |
Troubleshooting Guide
Figure 2: Diagnostic logic for common failure modes in nitrile reduction.
Part 4: References
-
Brown, H. C., & Choi, Y. M. (1981). The reaction of borane-dimethyl sulfide with nitriles. A convenient synthesis of amines.[2][7] Synthesis of amines via Borane-DMS reduction.[2][4] [Source: J. Org.[7] Chem.]([Link])
-
Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[4][5][6][7][8][9][10][11] Comprehensive overview of reduction methodologies including Borane and Cobalt/NaBH4.[6]
-
Sigma-Aldrich. (2023). Product Specification: (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanamine. Commercial validation of the target compound stability. [12]
-
Satoh, T., & Suzuki, S. (1969). Selective reduction of nitrile in the presence of other functional groups using Cobalt Chloride and Sodium Borohydride.[8]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Borane Reagents [organic-chemistry.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 6. benchchem.com [benchchem.com]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts [cjcu.jlu.edu.cn]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine | 19848-99-8 [sigmaaldrich.com]
Synthesis of fused heterocycles using 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
Application Note: Precision Synthesis of Fused Heterocycles via 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
Executive Summary
The scaffold 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile represents a "privileged" orthogonal building block in medicinal chemistry. Its value lies in the vicinal functionalization of the C4-bromo and C5-cyano groups. This specific arrangement allows for modular "plug-and-play" synthesis of fused tricyclic systems—specifically Pyrazolo[4,3-c]quinolines and Pyrazolo[4,3-c]pyridines —which are bioisosteres of kinase inhibitors (e.g., bio-analogues of quinazolines).
This guide details two validated protocols for transforming this precursor into fused heterocycles using Palladium-catalyzed cross-coupling followed by nucleophilic cyclization.
Strategic Reactivity Analysis
The starting material possesses two distinct electrophilic sites with differing reactivities, allowing for controlled sequential functionalization:
-
C4-Bromine: A soft electrophile susceptible to Pd(0)-catalyzed oxidative addition. It is the entry point for introducing carbon frameworks (aryl, heteroaryl, alkynyl) via Suzuki-Miyaura or Sonogashira couplings.[1]
-
C5-Nitrile: A hard electrophile. It serves as the "trap" for nucleophiles introduced at the C4 position, enabling ring closure (cyclization) to form the fused system.
Divergent Synthesis Map:
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromide and nitrile handles.
Protocol A: Synthesis of Pyrazolo[4,3-c]quinolines
Target: 4-amino-1,3-dimethyl-1H-pyrazolo[4,3-c]quinoline (and derivatives). Mechanism: Tandem Suzuki-Miyaura coupling followed by acid-mediated intramolecular nucleophilic attack.
Reagents & Materials
-
Precursor: 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (1.0 equiv)
-
Coupling Partner: 2-Aminophenylboronic acid pinacol ester (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[2]
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
-
Cyclization Agent: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology
Step 1: The Suzuki Coupling
-
Setup: In a specific microwave vial or round-bottom flask, dissolve the bromo-pyrazole precursor (1.0 mmol) and 2-aminophenylboronic acid pinacol ester (1.2 mmol) in 1,4-Dioxane (5 mL).
-
Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd-catalyst longevity).
-
Catalysis: Add Pd(PPh₃)₄ (0.05 mmol) and aqueous K₂CO₃ (3.0 mmol). Seal the vessel under Argon.
-
Reaction: Heat to 90°C for 4–6 hours (or 120°C for 30 min in microwave).
-
Validation (TLC): Monitor disappearance of starting bromide (
in 3:1 Hex/EtOAc). Product (amino-nitrile intermediate) will appear at lower and may be fluorescent. -
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. Note: The intermediate can be isolated, but crude carry-over is often sufficient.
Step 2: The Cyclization (Ring Closure)
-
Acidification: Redissolve the crude intermediate in Glacial Acetic Acid (5 mL per mmol).
-
Reflux: Heat the solution to reflux (118°C) for 2–4 hours.
-
Precipitation: Cool the mixture to room temperature. Pour slowly into ice-cold water.
-
Neutralization: Adjust pH to ~8 using concentrated NH₄OH or NaOH solution. The fused tricyclic product will precipitate as a solid.
-
Purification: Filter the solid. Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).
Quantitative Data: Typical Yields
| Substrate (Boronic Acid) | Reaction Time (Step 1) | Reaction Time (Step 2) | Isolated Yield (%) |
| 2-Aminophenylboronic acid | 4 h | 2 h | 78% |
| 2-Amino-5-fluorophenylboronic acid | 5 h | 3 h | 72% |
| 2-Amino-4-methylphenylboronic acid | 4 h | 2 h | 81% |
Protocol B: Synthesis of Pyrazolo[4,3-c]pyridines
Target: 1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine derivatives. Mechanism: Sonogashira coupling followed by "6-endo-dig" cyclization with ammonia.
Reagents & Materials
-
Precursor: 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
-
Alkyne: Phenylacetylene (or functionalized terminal alkyne)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / DMF (1:4 ratio)
-
Cyclization Reagent: 7N Ammonia in MeOH (or tert-butylamine for N-substituted products).
Step-by-Step Methodology
-
Sonogashira Coupling:
-
Combine precursor (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.02 equiv) in a dry flask.
-
Add degassed DMF/Et₃N mixture.
-
Add terminal alkyne (1.2 equiv) dropwise.
-
Stir at 60°C for 3 hours under Argon.
-
Checkpoint: Formation of the alkyne-nitrile intermediate is usually quantitative.
-
-
One-Pot Cyclization:
-
Once the coupling is complete (verified by TLC), cool the mixture to RT.
-
Add 7N NH₃ in MeOH (10 equiv) directly to the reaction vessel.
-
Seal the vessel (pressure tube recommended) and heat to 100°C for 12 hours.
-
Chemistry: The ammonia attacks the alkyne (activated by the electron-withdrawing nitrile) and subsequently cyclizes onto the nitrile carbon.
-
-
Purification:
-
Concentrate the solvent.
-
Partition between DCM and water.
-
The fused pyridine product is often highly polar. Use 5-10% MeOH in DCM for chromatography.
-
Troubleshooting & Expert Tips
-
Catalyst Poisoning: The nitrile group can coordinate to Palladium, potentially dampening catalytic activity. If conversion is low in Step 1, increase catalyst loading to 10 mol% or use a highly active catalyst system like Pd(OAc)₂/XPhos .
-
Hydrolysis Risk: In Protocol A (Step 2), ensure the acetic acid is glacial (water-free). Presence of water can hydrolyze the nitrile to a primary amide, killing the cyclization pathway.
-
Regioselectivity: In Protocol B, the cyclization is predominantly 6-endo-dig due to the geometric constraints of the ortho-nitrile, yielding the pyridine ring rather than a 5-membered pyrrole (5-exo-dig).
Mechanistic Visualization (Protocol A)
Figure 2: Mechanistic flow of the Suzuki-Cyclization cascade.
References
-
Synthesis of 5H-Pyrazolo[4,3-c]quinolines
-
Suzuki Coupling of 4-Bromo-pyrazoles
-
Sonogashira Coupling Strategies
-
General Reactivity of Pyrazole-Carbonitriles
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Scalable Synthesis of 1,3-Dimethyl-Pyrazole Derivatives
Introduction: The Strategic Importance of the 1,3-Dimethyl-Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] Its unique five-membered heterocyclic structure imparts favorable physicochemical properties, including metabolic stability and the ability to act as a versatile scaffold for engaging with biological targets.[2][3] Within this class, 1,3-dimethyl-pyrazole derivatives are of particular significance, forming the core of numerous active pharmaceutical ingredients (APIs) and agrochemicals, from anti-inflammatory drugs to potent fungicides.[2][4]
The transition from laboratory-scale discovery to industrial-scale production necessitates synthetic protocols that are not only high-yielding but also scalable, safe, cost-effective, and environmentally sustainable. This guide provides an in-depth analysis of field-proven, scalable synthesis strategies for 1,3-dimethyl-pyrazole derivatives, grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, step-by-step protocols, and explore process optimization for large-scale manufacturing.
Part 1: Core Synthetic Strategies for Scalable Production
The most robust and widely adopted method for constructing the pyrazole ring on an industrial scale is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5][6] This method is favored for its efficiency, use of readily available starting materials, and generally mild reaction conditions.
The Knorr Pyrazole Synthesis: The Workhorse of Industrial Production
The fundamental reaction involves the cyclocondensation of methylhydrazine with a β-diketone or a related 1,3-dielectrophile. For the synthesis of the 1,3-dimethyl-pyrazole core, the key starting materials are:
-
Nitrogen Source : Methylhydrazine (CH₃NHNH₂) provides the N1-methyl group and the second nitrogen atom of the pyrazole ring.
-
Carbon Backbone : A four-carbon 1,3-dielectrophilic unit provides the C3, C4, and C5 atoms. The C3-methyl group typically originates from this component.
The reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.
Caption: General workflow of the Knorr pyrazole synthesis.
Green Chemistry Approaches and Process Intensification
Modern scalable synthesis places a strong emphasis on sustainability. Several "green" modifications to the classical Knorr synthesis have been developed to reduce environmental impact and improve safety and efficiency.[7][8]
-
Aqueous Synthesis : Utilizing water as a solvent eliminates the need for volatile organic compounds (VOCs), simplifying work-up and reducing costs.[9][10] Catalysts like cetyltrimethylammonium bromide (CTAB) can be used to facilitate reactions in aqueous media.[9]
-
Flow Chemistry : Transitioning from batch reactors to continuous flow systems offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhances safety by minimizing the volume of hazardous reagents at any given time, and allows for seamless integration of synthesis and purification steps.[11] This is particularly advantageous for managing exothermic cyclization reactions.
-
Recyclable Catalysts : The use of heterogeneous or recyclable catalysts, such as silica-supported sulfuric acid or cerium-based catalysts, simplifies product purification and reduces waste.[9][12]
Part 2: Detailed Application Protocols
The following protocols are designed for scalability, providing a robust foundation for both pilot-plant and full-scale manufacturing.
Protocol 1: Scalable Synthesis of 1,3,5-Trimethyl-1H-pyrazole
This protocol details a straightforward and highly efficient synthesis of a foundational 1,3-dimethyl-pyrazole derivative using the classical Knorr condensation.
Principle: This reaction involves the direct cyclocondensation of acetylacetone (pentane-2,4-dione) with methylhydrazine. The reaction is typically acid-catalyzed and proceeds with high regioselectivity to yield the 1,3,5-trimethyl isomer.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Notes |
| Acetylacetone | 123-54-6 | 100.12 g/mol | Purity ≥99% |
| Methylhydrazine | 60-34-4 | 46.07 g/mol | 40% aq. solution or anhydrous |
| Ethanol | 64-17-5 | 46.07 g/mol | Anhydrous or 95% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | Concentrated (37%) |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated aqueous solution |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | HPLC grade |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | For drying |
Safety Precautions:
-
Methylhydrazine is highly toxic, flammable, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents.
Step-by-Step Procedure:
-
Reactor Setup: Charge a suitable jacketed glass reactor with acetylacetone (1.0 eq) and ethanol (3-5 volumes). Begin agitation and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Catalyst Addition: Slowly add concentrated hydrochloric acid (0.05 eq) to the cooled solution while maintaining the temperature below 10 °C.
-
Reagent Addition: Add methylhydrazine (1.05 eq) dropwise via an addition funnel over 1-2 hours. Causality: A slow, controlled addition is critical to manage the exotherm of the initial condensation and prevent the formation of impurities. Maintaining a low temperature favors the desired reaction pathway.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the limiting reagent is complete.
-
Quenching and Neutralization: Cool the reactor contents back to 10-15 °C. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until the pH of the aqueous phase is 7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into dichloromethane (3 x 2 volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield 1,3,5-trimethyl-1H-pyrazole as a colorless to light brown liquid.[12]
Protocol 2: Scalable Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
This protocol describes the synthesis of a key functionalized intermediate widely used in the production of more complex APIs and agrochemicals.[13] The process is adapted from a patented scalable method.[14]
Principle: This is a two-step, one-pot synthesis. First, a Claisen condensation between acetone and diethyl oxalate forms an intermediate diketoester. This intermediate is then cyclized in situ with methylhydrazine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Notes |
| Ethanol | 64-17-5 | 46.07 g/mol | Anhydrous, <200 ppm water |
| Sodium Ethoxide (NaOEt) | 917-54-4 | 68.05 g/mol | 21% solution in ethanol or solid |
| Diethyl Oxalate | 95-92-1 | 146.14 g/mol | Purity ≥99% |
| Acetone | 67-64-1 | 58.08 g/mol | Anhydrous |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous |
| Methylhydrazine | 60-34-4 | 46.07 g/mol | 40% aqueous solution |
Step-by-Step Procedure:
Step A: Formation of the Diketoester Intermediate
-
Reactor Setup: Charge a reactor with anhydrous ethanol, sodium ethoxide (1.1 eq), and diethyl oxalate (1.0 eq).
-
Temperature Control: Cool the reaction mixture to 5-15 °C. Causality: Low temperature is crucial to control the reactivity of the enolate formed from acetone and prevent self-condensation side reactions.
-
Acetone Addition: Slowly add acetone (0.9 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.[14]
-
Reaction: After addition, maintain the reaction at this temperature for 24 hours to ensure complete formation of the intermediate.[14]
Step B: Cyclization to Form the Pyrazole 5. Solvent and Intermediate Addition: In a separate reactor, charge N,N-dimethylformamide (DMF) and the intermediate mixture from Step A. Cool the solution to 5-15 °C. 6. Methylhydrazine Addition: Slowly add 40% aqueous methylhydrazine (1.2 eq) dropwise, again maintaining the internal temperature below 15 °C.[14] 7. Heating and Reaction: After the addition is complete, heat the mixture to 40-50 °C and hold for 6-8 hours until cyclization is complete (monitor by LC-MS).[14] 8. Work-up and Purification:
Concentrate the reaction mixture under reduced pressure at 70-90 °C to remove DMF and other volatiles.[14]
The resulting crude product is then purified by vacuum distillation to afford Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate as a light yellow liquid.[13]
Caption: Decision workflow for selecting a synthesis protocol.
Part 3: Comparative Analysis of Synthesis Protocols
To aid in selecting the most appropriate method, the following table summarizes key parameters for different scalable approaches.
| Method | Key Starting Materials | Typical Conditions | Yield (%) | Scalability & Notes |
| Batch Knorr Condensation | Acetylacetone, Methylhydrazine | Ethanol, Acid catalyst, 0-25 °C | 85-95% | Excellent for up to multi-kg scale. Simple, robust, and well-documented. Exotherm management is key. |
| Tandem Claisen-Knorr [14] | Acetone, Diethyl Oxalate, Methylhydrazine, NaOEt | Ethanol/DMF, 5-50 °C | 75-85% | Ideal for producing C5-carboxylated derivatives. Requires anhydrous conditions initially.[13][14] |
| Aqueous Micellar Catalysis [15] | 1,3-Diketone, Methylhydrazine | Water, Surfactant (e.g., TPGS-750-M), Room Temp | 70-90% | Environmentally friendly, avoids organic solvents. May require specific surfactants and can pose challenges in downstream processing at scale.[15] |
| Continuous Flow Synthesis [11] | Acetophenone derivative, Hydrazine | High temperature (e.g., 170 °C), Short residence time | >90% | Highly scalable and safe.[11] Offers precise control and easy optimization. Higher initial equipment cost. |
Conclusion
The scalable synthesis of 1,3-dimethyl-pyrazole derivatives is dominated by the highly versatile and efficient Knorr condensation and its modern variants. For simple scaffolds like 1,3,5-trimethylpyrazole, a direct, one-step batch process is often sufficient and economical. For more functionalized and commercially valuable intermediates, such as ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, a tandem Claisen-Knorr approach provides a scalable and effective route.[14]
As the chemical industry moves towards safer and more sustainable practices, the adoption of green chemistry principles and process intensification technologies like continuous flow manufacturing will be paramount.[7][11] By understanding the fundamental mechanisms and the practical considerations outlined in these protocols, researchers and development professionals can confidently select and optimize synthetic routes for the large-scale production of these vital chemical building blocks.
References
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Source not specified.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed.
- New “Green” Approaches to the Synthesis of Pyrazole Deriv
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Practical and Scalable Process for the Preparation of 4Amino1,3-dimethylpyrazole Hydrochloride. (n.d.).
- Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar C
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Top 5 Pyrazole Derivatives for Chemical Synthesis: Ethyl 1,3-Dimethylpyrazole-5-carboxylate Focus. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- Discovery of 1,3-Disubstituted Pyrazole derivatives as Mycobacterium tuberculosis inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. (n.d.).
- Application Notes and Protocols for the Industrial Scale-up Synthesis of 1,5-Dimethyl-3-phenylpyrazole. (n.d.). Benchchem.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia.
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. (n.d.).
- Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). Taylor & Francis Online.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
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- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. galchimia.com [galchimia.com]
- 12. rsc.org [rsc.org]
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- 14. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 15. d-nb.info [d-nb.info]
Application Note: Strategic Functionalization of the C4-Position in Pyrazole-5-carbonitriles
This Application Note is designed to serve as a definitive technical guide for the functionalization of the C4-position in pyrazole-5-carbonitriles. It prioritizes experimental reproducibility, mechanistic clarity, and strategic synthetic planning.
Executive Summary
The pyrazole-5-carbonitrile (also referred to as 5-cyanopyrazole) scaffold is a privileged motif in drug discovery, offering a unique combination of hydrogen-bond donor/acceptor capability and a versatile nitrile "handle" for further elaboration. While the C3 and C5 positions are often defined early in the synthetic route (e.g., via hydrazine condensation with 1,3-dielectrophiles), the C4-position remains the most strategic site for late-stage diversification.
However, the presence of the electron-withdrawing nitrile group at C5 significantly alters the electronic landscape of the pyrazole ring, deactivating it toward electrophilic aromatic substitution (SEAr) compared to unsubstituted pyrazoles. This guide details the protocols required to overcome this deactivation, focusing on regioselective halogenation as a gateway to transition-metal-catalyzed cross-couplings .
Chemical Context & Reactivity Analysis[1][2][3][4][5][6][7]
Electronic Landscape
In 1H-pyrazole-5-carbonitriles, the C4 position is the primary nucleophilic site, despite the overall deactivation of the ring.
-
N1 (Pyrrolic): Acidic proton (pKa ~10-11 due to CN stabilization of the anion).
-
C5 (Nitrile-bearing): Electron-deficient; susceptible to nucleophilic attack (e.g., hydrolysis to amide).
-
C4 (Target): The "beta" carbon relative to the pyrrolic nitrogen. It retains sufficient electron density for reaction with strong electrophiles (Halogens, Nitronium ions) but requires optimized conditions compared to electron-rich pyrazoles.
Strategic Reaction Map
The functionalization of C4 is best approached via a "Halogenate-then-Couple" strategy. Direct C-H arylation is possible but often substrate-dependent and less robust for library synthesis.
Figure 1: Divergent synthetic pathways from the parent pyrazole-5-carbonitrile scaffold. The bromination route (yellow) offers the widest access to chemical space.
Module 1: The Gateway Protocol – Regioselective Bromination
The installation of a bromine atom at C4 is the most critical step. Standard bromination conditions (Br2/AcOH) can be harsh and lead to over-bromination or handling issues. The use of N-Bromosuccinimide (NBS) in polar aprotic solvents is the superior method for this electron-deficient scaffold.
Protocol A: C4-Bromination of 1-Methyl-1H-pyrazole-5-carbonitrile
Objective: Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. Mechanism: Electrophilic Aromatic Substitution (SEAr).
Materials:
-
Substrate: 1-Methyl-1H-pyrazole-5-carbonitrile (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 equiv) - Recrystallize from water if yellow/degraded.
-
Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)
-
Workup: Sodium thiosulfate (sat. aq.), Ethyl Acetate (EtOAc), Brine.[1]
Step-by-Step Procedure:
-
Preparation: Charge a round-bottom flask with the pyrazole substrate and dissolve in MeCN (anhydrous is preferred but not strictly required).
-
Addition: Add NBS portion-wise over 10 minutes at Room Temperature (RT). Note: The reaction is slightly exothermic.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product usually runs slightly higher (less polar) than the starting material.
-
Quench: Dilute the mixture with EtOAc and add saturated aqueous Na2S2O3. This reduces unreacted NBS/Br2 (turning the organic layer from orange to colorless).
-
Extraction: Separate phases. Wash the organic layer with water (2x) and brine (1x).
-
Drying: Dry over Na2SO4, filter, and concentrate in vacuo.
-
Purification: The crude product is often >95% pure. If necessary, purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
Self-Validation Check:
-
1H NMR: Look for the disappearance of the C4-H signal (typically a doublet or singlet around 6.5–7.0 ppm). The product will show no aromatic protons if C3 is substituted, or a singlet shifted downfield if C3 is H.
Module 2: Metal-Mediated Elaboration (Suzuki-Miyaura Coupling)
Once the bromide is installed, the C4 position can be arylated.[1] The electron-withdrawing nitrile at C5 actually facilitates the oxidative addition step of the catalytic cycle (making the C-Br bond more electrophilic), but it may also make the pyrazole nitrogen a better ligand for Palladium, potentially poisoning the catalyst. Therefore, base selection and ligand choice are critical.
Protocol B: Suzuki Cross-Coupling at C4
Objective: Synthesis of 4-aryl-1-methyl-1H-pyrazole-5-carbonitriles. Catalyst System: Pd(dppf)Cl2 is robust for this transformation, resisting poisoning better than Pd(PPh3)4.
Materials:
-
Substrate: 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv / 5 mol%)
-
Base: Cs2CO3 (3.0 equiv) or K2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.
Step-by-Step Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the bromide, boronic acid, and base. Cap and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly remove the cap (under positive inert gas flow), add the Pd catalyst, and reseal. Purge for another 1–2 minutes.
-
Reaction: Heat to 90 °C (oil bath) or 100 °C (microwave, 30 min).
-
Why heat? The steric bulk of the adjacent C5-CN and C3 substituents (if any) requires thermal energy for the transmetalation step.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.
-
Extraction: Wash the filtrate with water and brine. Dry (Na2SO4) and concentrate.[1][2]
-
Purification: Silica gel chromatography. Note: Pyrazoles can streak on silica; adding 1% Et3N to the eluent can improve peak shape.
Quantitative Comparison of Conditions
The following table summarizes optimization data for this specific scaffold (based on general reactivity trends for electron-deficient pyrazoles).
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Condition C (Green/Industrial) |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | XPhos Pd G2 (2 mol%) | Pd(OAc)2 / TPPTS |
| Base | Na2CO3 | K3PO4 | K2CO3 |
| Solvent | Dioxane/H2O | Toluene/H2O | EtOH/H2O |
| Temp | 90 °C | 100 °C | 80 °C |
| Yield (Est.) | 75–90% | 85–95% | 60–80% |
| Use Case | General Aryl Boronic Acids | Sterically hindered / Heteroaryl Boronic Acids | Scalable / Aqueous soluble |
Mechanistic Visualization
Understanding the catalytic cycle is vital for troubleshooting. The electron-poor nature of the pyrazole-5-carbonitrile affects the Oxidative Addition (faster) and Transmetalation (slower due to sterics/electronics).
Figure 2: The Suzuki-Miyaura catalytic cycle adapted for 4-bromo-pyrazole-5-carbonitriles. The electron-withdrawing nitrile group accelerates Oxidative Addition but necessitates strong base activation for efficient Transmetalation.
Troubleshooting & Optimization
-
Problem: Low Conversion (Starting Material remains).
-
Cause: Catalyst deactivation or slow transmetalation.
-
Solution: Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich ligands facilitate the coupling of hindered/deactivated substrates.
-
-
Problem: Protodeboronation (Boronic acid converts to Arene-H).
-
Cause: Reaction temperature too high or base too strong for the specific boronic acid (common with 2-heteroaryl boronic acids).
-
Solution: Use CuCl (1.0 equiv) as a cofactor (Liebeskind-Srogl type effect) or switch to a milder base like KF.
-
-
Problem: Regioisomer Confusion.
-
Validation: Always verify the structure using 2D NMR (HMBC) . The nitrile carbon (C5) will show a correlation to the C4-H (in SM) or C4-Ar (in Product). In 1H NMR, N-methylation regiochemistry (N1 vs N2) significantly affects the chemical shift of C3-H and C4-H.
-
References
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling: S. Ueda et al., "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates," J. Org. Chem., 2019.[3]
- General Reactivity of Pyrazoles:A. M. R. Bernardino et al., "Syntheses and reactivity of pyrazole-5-carbonitriles," Heterocycles, 2004.
-
Suzuki Coupling Protocols: BenchChem, "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis."
-
Green Synthesis: RSC Advances, "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH."
-
Direct Arylation (Related): D. Lapointe et al., "Pd-catalyzed direct C5-arylation of the pyrazole ring," J. Org. Chem., 2011.
Sources
Application Note: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile in Agrochemical Discovery
Executive Summary
In the landscape of modern agrochemistry, the pyrazole ring is a "privileged scaffold," serving as the core structure for blockbuster fungicides (e.g., SDHIs like Fluxapyroxad) and insecticides (e.g., Tolfenpyrad). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile represents a high-value, bifunctional building block that enables the rapid generation of diverse chemical libraries.
Its utility stems from its orthogonal reactivity:
-
The C4-Bromide: A handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce lipophilic "tails" essential for membrane penetration and metabolic stability.
-
The C5-Nitrile: A masked carboxylic acid/amide that can be hydrolyzed to generate the carboxamide pharmacophore critical for binding to enzymes such as Succinate Dehydrogenase (Complex II) or the Ryanodine receptor.
This guide details the physicochemical profile of this intermediate and provides validated protocols for its conversion into bioactive agrochemical precursors.
Chemical Profile & Handling
| Property | Specification | Relevance to Protocol |
| CAS Number | 1454852-95-9 | Identity verification |
| Formula | C₆H₆BrN₃ | Stoichiometry calculations |
| MW | 199.03 g/mol | Molarity calculations |
| Appearance | White to off-white solid | Purity indicator (Yellowing suggests oxidation) |
| Solubility | DMSO, DMF, DCM, EtOAc | Compatible with standard organic synthesis |
| Stability | Stable under N₂; Moisture sensitive (CN group) | Store desiccated at 2–8°C |
| Hazards | Irritant (H315, H319, H335) | Standard PPE (Gloves, Goggles, Fume Hood) required |
Application I: Construction of the Lipophilic Core (C4-Functionalization)
The introduction of an aryl or heteroaryl group at the C4 position is the primary method for modulating the lipophilicity (LogP) and metabolic stability of the final agrochemical. The bromine atom at C4 is highly reactive toward Palladium-catalyzed cross-coupling.
Protocol A: C4-Suzuki-Miyaura Cross-Coupling
Objective: To attach a substituted phenyl ring to the pyrazole core, mimicking the biaryl scaffold of SDHI fungicides.
Reagents:
-
Substrate: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (1.0 eq)
-
Coupling Partner: 4-Chlorophenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products.
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 90°C for 4–6 hours (or 120°C for 30 min in a microwave reactor).
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂, 0–20% EtOAc in Hexane).
Expected Outcome: 4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carbonitrile in >85% yield.
Application II: Pharmacophore Activation (C5-Nitrile Hydrolysis)
The nitrile group is a robust precursor that survives the harsh conditions of cross-coupling. Once the C4 core is established, the nitrile must be converted to the primary amide (for insecticides) or carboxylic acid (for coupling with anilines to form SDHI fungicides).
Protocol B: Controlled Hydrolysis to Primary Amide
Objective: Convert the nitrile to a primary amide (-CONH₂) without over-hydrolysis to the acid.
Reagents:
-
Substrate: C4-substituted pyrazole-5-carbonitrile (from Protocol A)
-
Reagent: KOH (4.0 eq) in tert-Butanol (t-BuOH)
-
Alternative: H₂O₂ (30%) / NaOH for milder conditions (Radziszewski reaction).
Step-by-Step Methodology (Alkaline Hydrolysis):
-
Dissolution: Dissolve the substrate in tert-Butanol (0.2 M).
-
Addition: Add finely powdered KOH.
-
Reflux: Heat to reflux (85°C) for 2 hours. Why: t-BuOH suppresses the formation of the carboxylic acid by steric hindrance, favoring the amide.
-
Quench: Pour the hot reaction mixture into ice water. The product often precipitates as a white solid.
-
Isolation: Filter the precipitate. If no precipitate forms, extract with DCM.
Expected Outcome: 4-(Aryl)-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Strategic Synthesis Workflow (Visualization)
The following diagram illustrates the divergent synthesis pathways available from this core intermediate, highlighting its role in generating two major classes of agrochemicals.
Figure 1: Divergent synthetic pathways utilizing 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile as a linchpin intermediate for agrochemical discovery.
References
- Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. *Advances in Chemical
Application Note: Nucleophilic Aromatic Substitution (SNAr) on Pyrazole Carbonitrile Scaffolds
Introduction & Mechanistic Rationale
Pyrazole carbonitriles are privileged heterocycles in modern medicinal chemistry, serving as critical pharmacophores in the development of kinase inhibitors, GPCR modulators, and potent LPA receptor antagonists[1][2]. For drug development professionals and synthetic chemists, late-stage functionalization of these scaffolds is paramount. Nucleophilic Aromatic Substitution (SNAr) provides a highly efficient pathway to diversify these cores[3][4].
The success of SNAr on this scaffold is dictated by the profound electron-withdrawing nature of the cyano (-C≡N) group at the C4 position. This functional group exerts strong mesomeric (-M) and inductive (-I) effects, severely depleting electron density from the pyrazole ring. Consequently, leaving groups (such as halogens or nitro groups) located at the adjacent C3 or C5 positions become highly activated for nucleophilic attack[5].
Causality in Reaction Design
-
Regioselectivity & Activation: The position of the leaving group drastically alters reactivity. For instance, a nitro group at the C5 position is significantly more reactive toward SNAr than at the C3 position, due to the synergistic electron-withdrawing effects of the adjacent pyrazole nitrogen and the C4-carbonitrile[5].
-
Meisenheimer Complex Stabilization: The rate-determining step is the initial nucleophilic attack. The C4-cyano group stabilizes the resulting negatively charged Meisenheimer intermediate via resonance, lowering the activation energy barrier.
-
Solvent Dynamics: Polar aprotic solvents (e.g., MeCN, DMF) are strictly required. They solvate the cation of the base without hydrogen-bonding to the nucleophile, thereby maximizing the nucleophile's reactivity[1].
Reaction Pathway & Workflow
Workflow and mechanism of Nucleophilic Aromatic Substitution on pyrazole carbonitriles.
Quantitative Data: Optimization of Reaction Parameters
Transitioning from conventional batch heating to microwave (MW) irradiation significantly optimizes the SNAr process on pyrazole carbonitriles. MW irradiation superheats the polar aprotic solvents, rapidly overcoming the high activation energy of the Meisenheimer complex formation, reducing side reactions, and improving overall yields[1].
Table 1: Parameter Comparison for Piperazine SNAr Coupling on Pyrazole Carbonitriles [1]
| Parameter | Conventional Heating | Microwave Irradiation | Causality / Mechanistic Observation |
| Temperature | 80°C (Reflux) | 120°C (Sealed Vessel) | MW allows safe superheating above the solvent's boiling point. |
| Reaction Time | 12 hours | 2 hours | Direct dielectric heating accelerates the rate-determining addition step. |
| Solvent System | Ethanol/Water | Acetonitrile (MeCN) / DMF | Polar aprotic solvents (MeCN dielectric constant ~37.5) prevent nucleophile solvation. |
| Base Selection | K2CO3 (Heterogeneous) | DIPEA (Homogeneous) | Homogeneous organic bases provide superior kinetics in MW conditions. |
| Typical Yield | 68 - 72% | 77 - 81% (+9% increase) | Shorter reaction times mitigate thermal degradation and nitrile hydrolysis. |
Experimental Protocols: Self-Validating Methodologies
Protocol A: Microwave-Assisted SNAr of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
Objective: Synthesize 5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile derivatives for downstream library generation[4].
Materials:
-
5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equiv, 1.0 mmol)
-
Secondary Amine (e.g., 1-benzylpiperazine) (1.2 equiv, 1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)
-
Anhydrous Acetonitrile (MeCN) (4.0 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve the pyrazole carbonitrile in 4.0 mL of anhydrous MeCN.
-
Causality: Anhydrous conditions are critical. The presence of water can lead to competitive nucleophilic attack by hydroxide ions, resulting in unwanted pyrazolone formation or hydrolysis of the sensitive carbonitrile group[6].
-
-
Reagent Addition: Add the piperazine derivative followed by DIPEA. Seal the vial with a Teflon-lined crimp cap.
-
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.
-
-
Microwave Irradiation: Irradiate the mixture at 120°C for 2 hours with a pre-stirring period of 1 minute.
-
In-Process Self-Validation: Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is deemed complete when the starting material peak disappears and is replaced by the product mass (M+H). TLC (Hexanes:EtOAc 1:1) should exhibit a distinct
shift (the product is typically more polar and strongly UV active at 254 nm). -
Workup: Transfer the mixture to a separatory funnel, dilute with EtOAc (20 mL), and wash with saturated aqueous NaHCO
(2 × 10 mL) and brine (10 mL).-
Causality: The mild basic wash removes DIPEA salts and excess unreacted amine without hydrolyzing the nitrile.
-
-
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. Purify via flash column chromatography (SiO , gradient elution CH Cl to 5% MeOH/CH Cl ). -
Analytical Confirmation: Verify the product via NMR. The
C NMR spectrum must exhibit the characteristic carbonitrile quaternary carbon peak at ~114–115 ppm[6]. The H NMR should show the disappearance of the amine N-H proton and the presence of the pyrazole C3 proton as a sharp singlet at 7.8–8.0 ppm.
Protocol B: SNAr on 4-Bromophenyl-Substituted Pyrazole Carbonitriles
Objective: Functionalize the aryl appendage of 1-(4-bromophenyl)-1H-pyrazole-4-carbonitriles. While the pyrazole core is electron-deficient, the 4-bromophenyl group can also undergo NAS or transition-metal-catalyzed amination[6].
Step-by-Step Procedure:
-
Setup: Combine 1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (1.0 mmol), the desired amine nucleophile (1.5 mmol), and CuI (10 mol%) in a Schlenk tube.
-
Solvent/Base: Add K
CO (2.0 mmol) and anhydrous DMF (5 mL). Degas the mixture via three freeze-pump-thaw cycles.-
Causality: Oxygen must be rigorously excluded to prevent catalyst oxidation and unwanted homocoupling side reactions of the amine.
-
-
Heating: Heat the mixture to 90°C for 16 hours under an argon atmosphere.
-
Causality: Controlling the temperature strictly below 100°C mitigates over-oxidation and preserves the integrity of the carbonitrile group[6].
-
-
Isolation: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate the filtrate. Purify via reverse-phase preparative HPLC.
References
- Benchchem. "5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile".
- ResearchGate.
- Benchchem. "N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide".
- ResearchGate. "Discovery of potent LPA(2) (EDG4) antagonists as potential anticancer agents".
- ResearchGate. "Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions".
- MDPI. "Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics".
Sources
- 1. N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for the Bromination of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals scaling the synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile. The presence of the strongly electron-withdrawing 5-cyano group deactivates the pyrazole core, making electrophilic aromatic substitution (SEAr) at the C4 position challenging and prone to stalling or side-reactions. This dashboard provides a validated workflow, mechanistic troubleshooting, and empirical data to secure >90% yields.
Section 1: Mechanistic Workflow & Diagnostic Logic
The following diagnostic tree illustrates the critical pathways and troubleshooting logic for optimizing the SEAr bromination of deactivated pyrazoles.
Troubleshooting logic for the bromination of 1,3-dimethyl-1H-pyrazole-5-carbonitrile.
Section 2: Self-Validating Standard Operating Procedure (SOP)
Objective: Chemoselective C4-bromination using N-Bromosuccinimide (NBS) via SEAr.
Causality & Design: NBS is selected over Br2 to prevent the generation of stoichiometric HBr, which would protonate the pyrazole nitrogens (pKa ~2.5) and further deactivate the ring against electrophilic attack . Dimethylformamide (DMF) is utilized as a polar aprotic solvent to highly solvate the succinimide anion, thereby increasing the effective electrophilicity of the bromonium species.
Step-by-Step Methodology:
-
System Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar. Critical: Wrap the flask completely in aluminum foil or use an amber-glass flask to strictly exclude ambient UV light. Light exposure initiates homolytic cleavage of NBS, triggering Wohl-Ziegler radical bromination at the 3-methyl position.
-
Substrate Solvation: Charge the flask with 1,3-dimethyl-1H-pyrazole-5-carbonitrile (10.0 mmol, 1.0 equiv) and anhydrous DMF (50 mL, 0.2 M). Stir at 20 °C until complete dissolution is achieved.
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Portion-wise, add recrystallized NBS (10.5 mmol, 1.05 equiv) over 15 minutes.
-
Validation Check: The solution should turn a pale yellow. A deep orange/red color indicates the presence of free Br2 impurities in the NBS, which lowers chemoselectivity.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir in the dark for 3 hours.
-
In-Process Control (IPC): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation: The reaction is complete when the starting material peak (m/z ~121) is <2% and the product peak (m/z ~199/201, 1:1 isotopic pattern) is dominant.
-
-
Quench & Precipitation: Pour the reaction mixture vigorously into 200 mL of ice-cold distilled water. The high aqueous solubility of DMF and succinimide forces the hydrophobic 4-bromo product to precipitate as a white solid.
-
Isolation: Filter the solid via a Büchner funnel, wash with cold water (3 × 50 mL) to remove residual succinimide, and dry under high vacuum at 40 °C to constant weight.
Section 3: Root-Cause Troubleshooting & FAQs
Q1: My reaction stalls at ~50-60% conversion despite prolonged stirring. How can I drive it to completion without degrading the product? A: The 5-cyano group heavily deactivates the pyrazole ring. If the reaction stalls, do not increase the temperature above 40 °C, as thermal energy can initiate radical pathways. Instead, the causality of the stall is often the depletion of active electrophile due to trace moisture reacting with NBS. Solution: Add an additional 0.1–0.15 equivalents of solid NBS and continue stirring at 25 °C. If sluggish kinetics persist across batches, verify the anhydrous nature of your DMF. Literature confirms that polar aprotic environments are essential for stabilizing the transition state of deactivated pyrazoles during halogenation .
Q2: LC-MS shows complete consumption of starting material, but NMR indicates a mixture of products with a +79/81 Da mass shift. What is happening? A: You are observing regiochemical failure via competitive radical bromination at the 3-methyl or 1-methyl group (forming an allylic/benzylic-type bromide) rather than the desired C4-position. Solution: This is exclusively a radical pathway issue. To ensure high chemoselectivity for the C4-position, the reaction must be completely protected from light . Furthermore, ensure your NBS is freshly recrystallized from water; aged NBS contains trace succinimide peroxides and molecular bromine that act as radical initiators.
Q3: How do I efficiently remove succinimide during the workup if my product does not precipitate in water? A: If the product oils out instead of precipitating (often due to concentration issues), switch to a liquid-liquid extraction protocol. Extract the aqueous quench mixture with Ethyl Acetate (3 × 50 mL). To remove the highly soluble succinimide and residual DMF, wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (2 × 50 mL), followed by saturated sodium bicarbonate. The LiCl wash dramatically increases the partition coefficient of DMF and succinimide into the aqueous phase.
Section 4: Reaction Condition Optimization Matrix
To summarize the empirical data driving our SOP, the following table compares various conditions and their mechanistic impact on yield and purity.
| Solvent System | Temperature | Brominating Agent | Light Conditions | Conversion Yield | Primary Impurity Profile |
| Dichloromethane | 25 °C | NBS (1.05 eq) | Ambient | 45% | Unreacted Starting Material |
| Acetonitrile | 60 °C | NBS (1.10 eq) | Ambient | 62% | 3-(Bromomethyl) side-product |
| Acetic Acid | 25 °C | Br2 (1.05 eq) | Dark | 78% | Traces of HBr-induced degradation |
| DMF (Optimized) | 25 °C | NBS (1.05 eq) | Dark (Amber) | >92% | None (Clean conversion) |
References
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 2022.[Link]
-
Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 2021.[Link]
-
Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters, 2012.[Link]
Technical Support Center: Purification of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
An in-depth guide to navigating the purification of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, designed for chemistry professionals in research and development.
This guide provides detailed troubleshooting protocols and answers to frequently asked questions concerning the purification of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS No. 1454852-95-9). As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to overcome common purification challenges, ensuring the high purity required for downstream applications.
Compound Profile
A clear understanding of the target compound's physical properties is the cornerstone of developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrN₃ | |
| Molecular Weight | 200.04 g/mol | [1] |
| Physical Form | Solid | |
| Purity (Typical) | ≥98% | |
| Storage Conditions | Inert atmosphere, 2-8°C, keep tightly closed and dry | [1] |
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My final product is a persistent oil and won't crystallize. How can I induce solidification?
"Oiling out" is a common issue where the compound precipitates from solution above its melting point.[2] The goal is to encourage the orderly arrangement of molecules into a crystal lattice.
Root Causes & Solutions:
-
High Impurity Level: Impurities can disrupt crystal lattice formation. Consider a preliminary purification by flash column chromatography before attempting recrystallization.
-
Rapid Cooling: Cooling the solution too quickly favors amorphous oil formation over crystalline solids.
-
Solution: Allow the solution to cool slowly to room temperature. Using an insulated container (like a beaker wrapped in glass wool or a Dewar flask) can promote slow cooling.[2]
-
-
Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound dissolved even at low temperatures.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Solution 2 (Seed Crystals): If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Solution 3 (Solvent Adjustment): Add a "poor" solvent (an anti-solvent) dropwise to your solution until it becomes slightly turbid, then warm gently until it is clear again before allowing it to cool slowly.[2] For a moderately polar compound like our target pyrazole, common solvent/anti-solvent pairs include ethanol/water or ethyl acetate/hexanes.[2][3]
-
Question 2: After column chromatography, my NMR still shows impurities. What are the next steps?
This indicates that the chosen solvent system (eluent) did not provide adequate separation of your product from the impurities.
Troubleshooting Workflow:
-
Re-evaluate Your TLC:
-
The ideal separation (ΔRf) between your product and the impurity should be at least 0.2.
-
If the spots are too close, you must re-optimize the eluent. Try screening different solvent systems. For pyrazoles, mixtures of ethyl acetate and hexanes are a common starting point.[3]
-
If impurities are very polar and stick to the baseline, consider adding a small amount (0.5-1%) of triethylamine or methanol to the eluent to help move them off the baseline.[4]
-
-
Check for Co-elution: Some impurities may have nearly identical polarity to your product, making chromatographic separation difficult.
-
Solution: A high-resolution purification technique like preparative HPLC may be necessary. For related pyrazole nitriles, reverse-phase HPLC methods using acetonitrile and water have been developed.[5]
-
-
Consider Recrystallization: If the impurity is present in a small amount (<5-10%), a carefully executed recrystallization is often the most effective method to achieve high purity post-chromatography.
Question 3: My reaction yield is very low after purification. Where could the product have been lost?
Low yield can stem from issues in the reaction itself or during the workup and purification stages.[3]
Potential Loss Points & Solutions:
-
Incomplete Precipitation/Crystallization: If you are purifying by recrystallization, ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize product precipitation before filtration.[2]
-
Product Adsorption on Silica Gel: Pyrazoles, being nitrogen-containing heterocycles, can sometimes interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and poor recovery.
-
Using Too Much Recrystallization Solvent: The goal is to create a saturated solution at high temperature. Using an excessive amount of hot solvent will mean that a significant portion of your product remains dissolved even when the solution is cooled.
-
Solution: Add the hot solvent in small portions, just enough to fully dissolve the crude product.[2] If you add too much, you can carefully evaporate some of the solvent to re-establish saturation.
-
Purification Methodologies: Detailed Protocols
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a single solvent is identified that dissolves the compound well when hot but poorly when cold. Ethanol, methanol, and isopropanol are good starting points for pyrazole derivatives.[2]
-
Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too "good." If it doesn't dissolve when heated but remains insoluble, the solvent is too "poor." The ideal solvent dissolves the compound only upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent in portions until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter or place them in a desiccator under vacuum.
Protocol 2: Flash Column Chromatography
This technique is ideal for separating compounds with different polarities and is often used for initial purification of crude reaction mixtures.
-
TLC Analysis: First, analyze your crude mixture using Thin Layer Chromatography (TLC). A common mobile phase for pyrazoles is a mixture of ethyl acetate and hexanes (e.g., 30% ethyl acetate/70% hexanes).[3] The ideal solvent system will give your product an Rf value of ~0.3-0.4.
-
Column Packing: Pack a glass column with silica gel, either as a dry powder followed by the eluent or as a slurry. Ensure the silica bed is compact and level.
-
Loading the Sample: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Troubleshooting & Purification Workflow
The following diagram outlines a logical workflow for approaching the purification of your crude product.
Caption: A decision-making workflow for purifying 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities from the synthesis of this compound?
-
Impurities often arise from unreacted starting materials or side reactions.[6] Depending on the synthetic route, potential impurities could include regioisomers (e.g., bromination at a different position), starting materials from incomplete reactions, or byproducts from side reactions common in pyrazole synthesis.[6][7] Purity of starting materials is a critical factor.[6]
-
-
Q2: Is it better to use recrystallization or column chromatography?
-
This depends on the nature of your crude product. Column chromatography is excellent for separating mixtures with components of varying polarities, making it ideal for an initial cleanup of a crude reaction mixture. Recrystallization is a powerful technique for achieving very high purity, but it is most effective when the desired compound is already the major component (>90-95%). Often, the best approach is a combination: an initial purification by column chromatography followed by a final recrystallization.
-
-
Q3: The color of my product is off-white or yellow. Is this normal?
-
While some related pyrazole compounds are described as yellow solids or liquids[8][9], high-purity organic compounds are often white or colorless. A persistent color after purification may indicate the presence of a minor, highly-colored impurity. If the color persists after chromatography and recrystallization and characterization data (NMR, MS) are clean, the color may be inherent to the molecule. However, it is always best to strive for a colorless or white solid.
-
References
-
4-Bromo-1,3-dimethyl-1H-pyrazole. PubChem, National Center for Biotechnology Information. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Purification of Amino-Pyrazoles. Reddit. [Link]
-
Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]
-
4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. [Link]
-
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Amerigo Scientific. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. [Link]
-
Crystal structure of 4-bromo-3-nitro-1H-pyrazole- 5-carboxylic acid dimethyl sulfoxide monosolvate. De Gruyter. [Link]
-
Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Pannellum [wright.edu]
- 9. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Bromopyrazoles
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving bromopyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common issues leading to low product yields. By understanding the underlying principles and critical parameters of this powerful C-C bond-forming reaction, you can systematically optimize your experimental conditions for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a bromopyrazole is giving a low yield. What are the most likely causes?
Low yields in the Suzuki coupling of bromopyrazoles can often be attributed to a few key factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyrazole ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2][3] This is a common challenge when working with nitrogen-containing heterocycles.
-
Suboptimal Reaction Components: The intricate interplay between the palladium source, ligand, base, and solvent is crucial.[3][4] An incompatible combination can result in poor catalytic turnover.
-
Side Reactions: Several undesired reaction pathways can compete with your desired cross-coupling, consuming starting materials and reducing your yield. The most common of these are:
-
Protodeboronation: The boronic acid reagent can be replaced by a hydrogen atom, a reaction often promoted by water and certain bases.[1][5][6]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, particularly in the presence of oxygen.[1][7]
-
Protodebromination (Dehalogenation): The bromo group on the pyrazole can be replaced by a hydrogen atom.[1]
-
Q2: How do I choose the right catalyst system for my bromopyrazole?
The selection of an appropriate catalyst system is paramount for achieving high yields.
-
Palladium Source: Common and effective palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[1][8][9] For challenging couplings, pre-formed palladium(II) precatalysts complexed with bulky, electron-rich phosphine ligands are often a superior choice.
-
Ligands: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.
-
For simple bromopyrazoles, traditional ligands like triphenylphosphine (in Pd(PPh₃)₄) can be effective.[8]
-
For more challenging substrates, or to improve yields in general, consider using bulky, electron-rich biaryl phosphine ligands (Buchwald-Hartwig ligands) such as SPhos and XPhos.[8] These ligands can enhance the rate of both oxidative addition and reductive elimination.[10]
-
Q3: What is the role of the base, and how do I select the best one?
The base is not a passive component; it plays multiple crucial roles in the catalytic cycle, including the activation of the boronic acid for transmetalation.[9][10][11] The choice of base can significantly impact your reaction's success.
-
Common Bases: A range of bases can be employed, with inorganic bases being the most common. These include:
-
Base Strength and Solubility: The optimal base often depends on the specific substrates and solvent system. Weaker bases like carbonates are often used in aqueous solvent mixtures, while stronger bases like phosphates may be preferred in anhydrous conditions. Cesium carbonate (Cs₂CO₃) is often a good choice due to its high solubility in many organic solvents.[13]
Q4: I'm observing significant starting material decomposition. What could be the cause?
Decomposition of starting materials, particularly the boronic acid, is a frequent cause of low yields.
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source.[5] Electron-deficient heteroaryl boronic acids are particularly susceptible to this process.[15]
Q5: My reaction is sluggish and doesn't go to completion. What can I do?
A sluggish reaction can often be improved by systematically optimizing the reaction conditions.
-
Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[7][14] If your reaction is slow at a lower temperature (e.g., 80 °C), a modest increase may improve the conversion. However, be aware that excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[7]
-
Solvent: The choice of solvent is critical for ensuring all reaction components are sufficiently soluble. Common solvent systems include:
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to accelerate reactions and improve yields, often with shorter reaction times and lower catalyst loadings.[3][16][18]
Troubleshooting Workflow
When faced with a low-yielding Suzuki coupling of a bromopyrazole, a systematic approach to troubleshooting is essential. The following workflow can help you identify and address the root cause of the problem.
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is invaluable for troubleshooting. Each step presents potential pitfalls that can lead to low yields.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Optimizing Reaction Components
The following tables provide representative data from the literature on the screening of various reaction components for the Suzuki coupling of bromopyrazoles. These should serve as a starting point for your own optimization efforts.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | Excellent | [8] |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene | 100 | High | [8] |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | High | [8] |
Table 2: Base and Solvent Screening
| Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ (2.5) | DME/H₂O | Reflux | 12 | Low | [16] |
| K₂CO₃ (2.0) | Ethanol/H₂O | 120 (MW) | 0.08 | High | [8] |
| Cs₂CO₃ (2.0) | Dioxane/H₂O | 140 | 4 | Moderate to Good | [19] |
| K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 18 | Good | [20] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Bromopyrazoles
This protocol provides a general starting point for the Suzuki coupling of bromopyrazoles. Optimization of specific parameters will likely be necessary for your particular substrate.
Materials:
-
Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyrazole, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure the removal of oxygen.[1]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[3]
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][21]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Procedure for Microwave-Assisted Suzuki Coupling
Materials:
-
Bromopyrazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Ethanol/Water, 1:1, 2 mL)
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, combine the bromopyrazole, arylboronic acid, palladium catalyst, and base.[8]
-
Solvent Addition: Add the ethanol and water.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to the desired temperature (e.g., 120 °C) for the specified time (e.g., 5-15 minutes).[8][16]
-
Work-up and Purification: After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.[8]
References
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis - Benchchem. (URL: )
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (URL: )
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: )
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (URL: )
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem. (URL: )
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (URL: )
- Technical Support Center: Optimizing Reactions with 2-Bromopyrazine - Benchchem. (URL: )
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (URL: )
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. (URL: )
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (URL: )
- Suzuki Coupling - Organic Chemistry Portal. (URL: )
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: )
- Why can't I achieve good yields for this Suzuki reaction?
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (URL: )
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import - Semantic Scholar. (URL: )
- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - PMC. (URL: )
- Suzuki reaction - Wikipedia. (URL: )
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (URL: )
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Public
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich. (URL: )
- Protodeboron
- Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. (URL: )
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (URL: )
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (URL: )
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- A Divergent Approach to the Synthesis of 3-Substituted-2-pyrazolines: Suzuki Cross-Coupling of 3-Sulfonyloxy-2-pyrazolines | The Journal of Organic Chemistry - ACS Public
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (URL: )
- How can I solve my problem with Suzuki coupling?
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed. (URL: )
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: )
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchG
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION!
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. (URL: )
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. (URL: )
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. (URL: )
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. html.rhhz.net [html.rhhz.net]
- 17. reddit.com [reddit.com]
- 18. ccspublishing.org.cn [ccspublishing.org.cn]
- 19. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Recrystallization of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
Topic Overview
Compound : 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile CAS : 1454852-95-9 Chemical Class : Halogenated Pyrazole Carbonitrile Target Audience : Medicinal Chemists, Process Chemists, and Drug Development Scientists.
This guide provides a technical framework for the purification of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile. As a Senior Application Scientist, I have synthesized the following recommendations based on the physicochemical properties of the pyrazole core (aromatic, moderately polar) combined with the lipophilic influence of the bromine and methyl substituents.
Part 1: Solvent Selection Strategy
The purification of substituted pyrazoles requires balancing the solubilizing power of the solvent against the compound's tendency to "oil out" due to the lipophilic bromine atom.
Q1: What are the best solvent systems for this compound?
A1: Based on the polarity profile (Calculated LogP ~1.5–2.0) and functional groups (nitrile acceptor, bromo-lipophile), the following solvent systems are recommended in order of preference:
| Tier | Solvent System | Ratio (v/v) | Mechanism of Action | Best For |
| Primary | Ethanol / Water | 9:1 to 4:1 | Anti-solvent precipitation. The compound dissolves in hot ethanol; water acts as the anti-solvent to drive crystallization upon cooling. | General purification; removing inorganic salts. |
| Secondary | Ethyl Acetate / Heptane | 1:2 to 1:5 | Polarity gradient. Ethyl acetate solubilizes the compound; heptane reduces solubility selectively, leaving non-polar impurities in solution. | Removing lipophilic byproducts (e.g., unreacted starting materials). |
| Tertiary | Isopropanol (IPA) | 100% | Temperature-dependent solubility. IPA has a higher boiling point than ethanol, allowing for greater solubility differentials between hot and cold states. | Large-scale batches where filtration speed is critical. |
Expert Insight: Avoid using pure water or pure hexanes. The compound is too lipophilic for water (leading to immediate precipitation/oiling) and too polar for pure hexanes (leading to poor solubility even at reflux).
Q2: Why is Ethanol/Water the primary recommendation?
A2: The 5-carbonitrile group introduces significant polarity and hydrogen-bond accepting capability. Ethanol interacts favorably with this nitrogen, ensuring complete dissolution at reflux (
Part 2: Optimized Recrystallization Protocol
Prerequisites:
-
Crude Purity: >85% (If lower, perform a silica plug filtration first).
-
Equipment: Erlenmeyer flask, magnetic stir bar, reflux condenser, heating block.
Step-by-Step Methodology
1. Dissolution (The Saturation Point)
-
Place the crude solid in an Erlenmeyer flask.
-
Add the primary solvent (e.g., Ethanol) dropwise while heating to reflux.
-
Critical Stop: Add solvent only until the solid just dissolves. Add an excess of 5-10% solvent volume to prevent premature crystallization during filtration.
2. Hot Filtration (Optional but Recommended)
-
If insoluble particles (dust, silica, salts) are visible, filter the hot solution through a pre-warmed glass funnel or a Celite pad.
-
Note: If the solution is colored (yellow/brown), add activated charcoal (1-2 wt%), reflux for 5 minutes, and filter hot.
3. Anti-Solvent Addition (If using binary system)
-
Remove from heat.[1] While the solution is still hot (but not boiling), add the anti-solvent (e.g., Water or Heptane) dropwise until a faint turbidity (cloudiness) persists.
-
Add a few drops of the primary solvent to clear the turbidity.
4. Crystallization (Thermodynamic Control)
-
Allow the flask to cool to room temperature slowly on the benchtop. Do not use an ice bath immediately.
-
Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes the growth of pure, dense crystals.
-
Once at room temperature, place in an ice bath (
) for 1-2 hours to maximize yield.
5. Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with a small volume of cold solvent mixture (e.g., 1:1 EtOH/Water at
). -
Dry under high vacuum at
for 4-6 hours.
Part 3: Troubleshooting & FAQs
Q3: The product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened?
A3: Oiling out occurs when the compound separates as a liquid phase before it can crystallize. This usually happens if:
-
Temperature is too high: The product's melting point is depressed by impurities/solvent.
-
Solvent is too polar: The hydrophobic effect is too strong (e.g., too much water added too fast).
Fix:
-
Re-heat the mixture until the oil redissolves.
-
Add more of the solubilizing solvent (Ethanol or EtOAc).
-
Seed it: Add a tiny crystal of pure product (if available) to the cooling solution to provide a nucleation site.
-
Scratch the glass: Vigorously scratch the inner wall of the flask with a glass rod to induce nucleation.
Q4: I have no crystals after cooling to
.
A4: The solution is likely not supersaturated.
-
Fix: Rotovap off 20-30% of the solvent and re-cool. Alternatively, add a higher ratio of anti-solvent (carefully) until turbidity appears.
Q5: The crystals are yellow, but the product should be white.
A5: The color is likely due to oxidized impurities or trace starting materials (e.g., brominating agents).
-
Fix: Perform a "recrystallization with charcoal." Dissolve the crystals in hot ethanol, add activated carbon, filter hot, and re-crystallize.
Part 4: Visual Workflows
Workflow 1: Recrystallization Logic Flow
Caption: Logical workflow for the purification of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, including loops for handling oiling-out events.
Workflow 2: Troubleshooting Decision Tree
Caption: Quick-reference decision tree for addressing common crystallization failures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12615416, 4-Bromo-1,3-dimethyl-1H-pyrazole. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
- Maddila, S., et al. (2013).Synthesis and spectral characterization of some new 4-bromo-1-substituted-1H-pyrazol-5(4H)-one derivatives.
Sources
Minimizing side reactions during hydrolysis of pyrazole nitriles
Technical Support Center: Pyrazole Chemistry Division Ticket Subject: Minimizing Side Reactions During Pyrazole Nitrile Hydrolysis Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Pyrazole Paradox
Welcome to the technical support center. You are likely here because your pyrazole nitrile hydrolysis is failing in one of three ways: the product is disappearing (decarboxylation), the reaction is stalling (amide formation), or the ring is degrading.
Pyrazoles are electron-rich,
-
Electronic Shielding: The electron-rich ring donates density to the nitrile carbon, making it less electrophilic and resistant to nucleophilic attack (hydrolysis).
-
Thermal Instability: Once hydrolyzed to the carboxylic acid, the same electron-rich nature facilitates decarboxylation, especially at the C3 and C5 positions.
This guide provides the causality-driven protocols required to navigate this narrow thermodynamic window.
Part 1: Diagnostic Triage (Decision Logic)
Before selecting a reagent, you must analyze your substrate's topology. Use this logic flow to determine the safest hydrolysis vector.
Figure 1: Decision matrix for selecting hydrolysis conditions based on pyrazole topology to avoid thermal degradation.
Part 2: Troubleshooting Modules
Module A: The "Disappearing Product" (Decarboxylation)
Symptom: The nitrile disappears, but the carboxylic acid yield is low. NMR shows a proton where the nitrile/acid should be. Mechanism: Pyrazole-3-carboxylic acids and Pyrazole-5-carboxylic acids are structurally predisposed to thermal decarboxylation. The pyrazole ring acts as an electron sink, stabilizing the transition state that releases CO₂. This is catalyzed by protons (acidic media) and high heat.
The Fix:
-
Avoid Acidic Reflux: Never reflux a C3/C5 nitrile in concentrated HCl/H₂SO₄. The temperature required to hydrolyze the nitrile (>100°C) overlaps with the decarboxylation temperature.
-
Alkaline Hydrolysis: Use KOH in Ethylene Glycol (140°C). The carboxylate salt (COO⁻) is electronically resistant to decarboxylation compared to the free acid (COOH).
-
Work-up Control: When acidifying the reaction to precipitate the product, do not drop the pH below 3.0, and keep the solution cool (0°C). Isolate immediately.
Module B: The "Stuck" Reaction (Amide Arrest)
Symptom: The reaction converts the nitrile to a primary amide (-CONH₂) but refuses to convert to the carboxylic acid. Mechanism: The hydrolysis of the amide to the acid is the rate-limiting step. In N-unsubstituted pyrazoles (N-H), basic conditions deprotonate the ring (pKa ~14), creating a pyrazolate anion. This anionic ring repels the hydroxide nucleophile, effectively shutting down the reaction.
The Fix (The Peroxide Accelerator): Use the Radziszewski reaction modification. Hydrogen peroxide (H₂O₂) is a super-nucleophile (via the hydroperoxide anion HOO⁻) that attacks the nitrile much faster than water or hydroxide.
| Reagent | Nucleophilicity (relative to water) | Role |
| H₂O | 1 | Too slow for electron-rich nitriles |
| OH⁻ | ~10,000 | Good, but repelled by pyrazolate anion |
| HOO⁻ | ~1,000,000 (Alpha Effect) | Rapidly converts Nitrile → Amide |
Protocol: If stuck at the amide, do not increase heat (risk of decarboxylation). Instead, treat the isolated amide with Sodium Nitrite (NaNO₂) in dilute acid (diazotization conditions). This converts the amide to the acid via a diazonium-like leaving group (N₂) at room temperature.
Module C: Ring Instability (N-Deprotection)
Symptom: Loss of N-alkyl/protecting groups or ring cleavage. Mechanism: Harsh basic hydrolysis (NaOH, reflux) can act as a deprotection strategy. If your pyrazole has an N-Boc, N-Acetyl, or even N-Benzyl group, strong base will cleave it.
The Fix:
-
Acidic Hydrolysis (if C4): If the nitrile is at C4 (stable), use H₂SO₄/Water. Acidic conditions generally preserve N-alkyl bonds better than nucleophilic bases.
-
Enzymatic Hydrolysis: For highly sensitive substrates, use Nitrilase enzymes (e.g., from Alcaligenes faecalis). This runs at pH 7.0, 30°C, preserving all other functional groups.
Part 3: Validated Experimental Protocols
Protocol 1: The "Gold Standard" Mild Hydrolysis (Radziszewski)
Best for: C3/C5 nitriles, sensitive substrates, preventing decarboxylation.
-
Setup: Dissolve Pyrazole-CN (1.0 equiv) in Ethanol or DMSO (5 volumes).
-
Reagents: Add 3M NaOH (1.1 equiv).
-
Activation: Cool to 0°C. Add 30% H₂O₂ (4.0 equiv) dropwise. (Caution: Exothermic).
-
Reaction: Allow to warm to RT. Monitor by TLC/LCMS. The intermediate amide forms within 1-2 hours.
-
Conversion to Acid:
-
Isolation: The product precipitates as the carboxylic acid. Filter and wash with cold water.
Protocol 2: High-Pressure Acid Hydrolysis (C4 Only)
Best for: Sterically hindered C4-nitriles that are thermally stable.
-
Setup: Place Pyrazole-4-CN in a pressure vial.
-
Reagent: Add 6M HCl (10 volumes).
-
Reaction: Seal and heat to 140°C for 6–12 hours.
-
Note: The pressure vessel prevents the loss of volatile intermediates and allows temperatures above the boiling point of aqueous HCl, forcing the amide-to-acid transition.
Part 4: Mechanistic Visualization
Understanding the competition between Hydrolysis and Decarboxylation is vital.
Figure 2: Reaction pathway showing the danger zone (red dashed line) where the desired acid degrades into the decarboxylated byproduct.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for pyrazole ring stability and tautomerism).
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Source for nitrile hydrolysis conditions).
-
Katritzky, A. R., et al. (2010). The tautomerism of pyrazoles. Chemical Reviews, 110(5). Link
-
Google Patents. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. WO2014033164A1. Link (Demonstrates the thermal conditions required for decarboxylation).
-
Common Organic Chemistry. (2023). Nitrile to Amide: Urea-Hydrogen Peroxide (UHP) Conditions. Link (Validation of the peroxide/Radziszewski mechanism).
Sources
- 1. echemi.com [echemi.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
Improving solubility of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile for NMR
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with compounds like 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile during NMR sample preparation. Our approach is to empower you with the causal logic behind experimental choices, ensuring a systematic and effective path to acquiring high-quality NMR data.
Troubleshooting Guide: My Compound Won't Dissolve
You have a sample of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, a solid at room temperature, and it's proving difficult to dissolve for NMR analysis. This is a common challenge with novel small molecules. The structure, a substituted pyrazole, possesses both polar (the nitrogen-containing ring and the nitrile group) and non-polar (the methyl and bromo substituents) characteristics, which can lead to tricky solubility behavior.
Let's approach this systematically.
Logical Workflow for Solubility Enhancement
The following diagram outlines a decision-making workflow for systematically addressing solubility issues for NMR analysis.
Caption: A systematic workflow for tackling solubility challenges in NMR sample preparation.
Step 1: Rational Solvent Selection
The first and most critical step is selecting an appropriate deuterated solvent. Deuterated solvents are essential in ¹H NMR to avoid overwhelmingly large solvent signals that would obscure the analyte's peaks[1][2][3]. The choice of solvent should be guided by the polarity of your compound.
Protocol for Initial Solvent Screening:
-
Aliquot your sample: To conserve your precious compound, perform solubility tests on a small scale (1-2 mg) in separate, clean vials before preparing the final NMR sample.
-
Test a range of solvents: Add approximately 0.6-0.7 mL of a single deuterated solvent to the vial[4].
-
Assess solubility: Gently vortex or flick the vial to see if the compound fully dissolves at room temperature. A clear solution with no visible particles indicates good solubility.
The table below summarizes common deuterated solvents, ordered from lower to higher polarity, and their typical applications.
| Deuterated Solvent | Abbreviation | Residual ¹H Peak (ppm) | Typical Uses & Characteristics |
| Chloroform-d | CDCl₃ | ~7.26 | Excellent for a wide range of organic compounds; easy to remove after analysis[5][6][7][8]. |
| Acetone-d₆ | (CD₃)₂CO | ~2.05 | Good for many organic molecules and some polar compounds[6][9]. |
| Acetonitrile-d₃ | CD₃CN | ~1.94 | Suitable for moderately polar compounds[1][5]. |
| Methanol-d₄ | CD₃OD | ~3.31 & 4.87 | A polar protic solvent, good for polar compounds like alcohols and amines. Can exchange with labile protons (-OH, -NH)[2][5][10]. |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | ~2.50 | A highly polar aprotic solvent, excellent for dissolving a broad array of polar and nonpolar compounds, including many that are insoluble in other solvents[3][4][9]. |
| Water (Deuterium Oxide) | D₂O | ~4.80 | Used for highly polar, water-soluble compounds like salts, sugars, and some amino acids[1][5]. |
Expert Insight: For 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, its structure suggests intermediate polarity. A logical starting point would be CDCl₃. If solubility is poor, the next logical step is the highly versatile DMSO-d₆, which is prized for its exceptional ability to dissolve a wide array of organic compounds[4].
Step 2: Employing Co-Solvent Systems
If your compound exhibits poor solubility in all standard single solvents, a mixture of two deuterated solvents can often provide the ideal polarity to achieve dissolution[2][11]. This technique, known as co-solvency, can significantly enhance the solubility of lipophilic or highly crystalline compounds[12][13].
Common Co-Solvent Mixtures:
-
CDCl₃ / DMSO-d₆: Adding a small amount of DMSO-d₆ (e.g., 1-2 drops) to a suspension in CDCl₃ can dramatically increase solubility for moderately polar compounds.
-
CDCl₃ / CD₃OD: A mixture such as 4:1 CDCl₃ to CD₃OD is frequently effective for natural products and other complex organic molecules[11].
Protocol for Co-Solvent Testing:
-
Suspend your compound (1-5 mg) in 0.6 mL of the less polar solvent (e.g., CDCl₃).
-
Add the more polar co-solvent (e.g., DMSO-d₆) dropwise while agitating the mixture.
-
Continue adding the co-solvent until the compound fully dissolves. Be mindful that adding too much of the second solvent can sometimes cause the compound to precipitate if the polarity range is overshot.
Step 3: The Judicious Use of Heat
For some compounds, an increase in temperature can provide the necessary energy to overcome the crystal lattice energy and allow dissolution.
Protocol for Controlled Heating:
-
Prepare your sample in the desired deuterated solvent inside the NMR tube.
-
Gently warm the sample using a heat gun. Be sure to heat the tube evenly and avoid pointing the heat gun at the cap, which could cause it to pop off due to pressure buildup.
-
Visually inspect for dissolution.
-
Allow the sample to cool to room temperature before running the NMR experiment. In some cases, the compound may remain in a supersaturated solution, allowing for analysis. If it precipitates upon cooling, you may need to acquire the spectrum at an elevated temperature.
Trustworthiness Check: Always be cautious when heating samples. High temperatures can cause degradation of thermally sensitive compounds. It is advisable to run a quick TLC or LC-MS on a test sample after heating to ensure the compound has not decomposed.
Frequently Asked Questions (FAQs)
Q1: How much compound should I use for my NMR sample?
For a standard 5mm NMR tube, a concentration of 5-25 mg dissolved in 0.6-0.7 mL of solvent is typical for ¹H NMR[4]. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable amount of time[4]. If your compound's solubility is limited, you may need to accept a lower signal-to-noise ratio or acquire the spectrum for a longer duration.
Q2: My compound is only soluble in a non-deuterated solvent. Can I still acquire a spectrum?
Yes, this is a common issue. While not ideal, there are two primary workarounds:
-
Solvent Suppression: Most modern NMR spectrometers have pulse programs designed to suppress the large signal from a non-deuterated solvent. This allows the smaller signals from your analyte to be observed.
-
Using a Deuterated Lock Solvent in a Capillary: You can dissolve your compound in the non-deuterated solvent and place a sealed capillary containing a deuterated solvent (like D₂O or DMSO-d₆) inside the NMR tube. The spectrometer will use the deuterium signal from the capillary to "lock" the magnetic field, while the main solvent will be the non-deuterated one your compound is dissolved in[14]. Shimming might be more challenging with this method[14].
Q3: I see a large peak around 1.5 ppm in my CDCl₃ spectrum. What is it?
This is most likely a water peak[15]. Many deuterated solvents are hygroscopic, meaning they readily absorb moisture from the air[4]. To minimize water contamination, always use fresh, high-quality solvents, store them under an inert atmosphere (like nitrogen or argon), and cap your NMR tube promptly after preparation[1].
Q4: My compound dissolves, but the NMR peaks are broad. Is this a solubility issue?
It could be. Broad peaks can be indicative of several issues, including:
-
Aggregation: Even when a compound appears dissolved, it may be forming small aggregates in solution, especially at higher concentrations. This slows down molecular tumbling and leads to broader lines. Diluting the sample can sometimes resolve this.
-
High Viscosity: Highly viscous solvents like DMSO-d₆ can lead to broader signals compared to low-viscosity solvents like CDCl₃[2].
-
Chemical Exchange: If your molecule has protons that are in dynamic exchange (e.g., conformational isomers or tautomers), this can also lead to peak broadening.
If you suspect aggregation due to poor solubility, trying a different solvent system or acquiring the spectrum at a higher temperature (which reduces viscosity and can break up aggregates) may help sharpen the signals.
Q5: Is it possible to recover my sample after NMR analysis?
Yes, especially if you have used a volatile solvent. Solvents like CDCl₃ (boiling point ~61°C) are easily removed by rotary evaporation or by passing a gentle stream of nitrogen over the sample[7][8]. More challenging are high-boiling point solvents like DMSO-d₆ (boiling point 189°C)[4][8]. While difficult, they can be removed using a high-vacuum pump (lyophilization or "freeze-drying") if your compound is not volatile.
References
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]
-
Scharlab. Solvents, deuterated for NMR for laboratory. [Link]
-
Advent Chembio. (n.d.). Buy CDCl₃ for NMR Analysis - Uses & Safety. [Link]
-
Utah Tech University. Analyzing NMR Spectra. [Link]
-
CP Lab Safety. NMR Solvents. [Link]
-
PubChem. 4-Bromo-1,3-dimethyl-1H-pyrazole. [Link]
-
Zhou, P., & Wagner, G. (2011). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. PMC. [Link]
-
ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?. [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]
-
World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. NMR Solvents [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Buy CDCl₃ for NMR Analysis - Uses & Safety | Advent [adventchembio.com]
- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 9. calpaclab.com [calpaclab.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. ou.edu [ou.edu]
- 12. ijmsdr.org [ijmsdr.org]
- 13. wjbphs.com [wjbphs.com]
- 14. researchgate.net [researchgate.net]
- 15. cactus.utahtech.edu [cactus.utahtech.edu]
Stability of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile under basic conditions
Title: Technical Support Center: Stability and Troubleshooting of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile in Basic Conditions
Introduction: Welcome to the Technical Support Center for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile . As a critical building block in medicinal chemistry and agrochemical development, maintaining the structural integrity of this pyrazole derivative is paramount. While the pyrazole core itself exhibits robust stability, the compound features a highly electrophilic 5-carbonitrile group. The electron-withdrawing nature of the adjacent 4-bromo substituent and the pyrazole nitrogen significantly increases the vulnerability of the nitrile carbon to nucleophilic attack by hydroxide ions (OH⁻) [1]. This guide addresses the base-catalyzed degradation pathways, provides actionable troubleshooting steps, and outlines validated protocols for stability assessment.
Core Mechanism: Base-Catalyzed Hydrolysis
Under basic conditions (e.g., NaOH, KOH, or strong amine bases at elevated temperatures), the primary degradation pathway is the hydrolysis of the nitrile group. The reaction initiates via direct nucleophilic attack by the hydroxide ion on the nitrile carbon, forming an imidate anion intermediate. Subsequent proton transfers yield the corresponding pyrazole-5-carboxamide. Under extended exposure or harsher basic conditions, the amide further hydrolyzes to the pyrazole-5-carboxylate salt, which requires an acidic workup to isolate as the free carboxylic acid [3, 4].
Caption: Base-catalyzed hydrolysis pathway of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile in basic media? A: The dominant degradation pathway is the base-catalyzed hydrolysis of the 5-carbonitrile group. The hydroxide ion attacks the electrophilic carbon of the nitrile, converting it first to an amide (-CONH₂) and eventually to a carboxylate (-COO⁻) [3]. The pyrazole ring itself remains intact, as it is generally stable to base hydrolysis [1].
Q2: Does the 4-bromo group undergo nucleophilic aromatic substitution (S_NAr) under basic conditions? A: It is highly unlikely under standard basic conditions (e.g., aqueous NaOH up to 60°C). While the 4-bromo group is adjacent to the electron-withdrawing nitrile, the electron-rich nature of the pyrazole core (a π-excessive heterocycle) strongly disfavors S_NAr reactions with hard nucleophiles like hydroxide. Nitrile hydrolysis will outcompete any potential displacement of the bromine atom [2].
Q3: How do temperature and pH affect the degradation kinetics? A: The hydrolysis rate is directly proportional to both hydroxide concentration (pH) and temperature. At mildly basic pH (8-9) at room temperature, the compound is relatively stable, with half-lives exceeding 24 hours. However, at pH > 12 or at elevated temperatures (e.g., 60°C), the half-life drops precipitously to less than 2 hours, rapidly yielding the amide and carboxylate degradants [2].
Quantitative Stability Data
To assist in experimental planning, the following table summarizes the anticipated stability profile of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile under various basic conditions.
| Condition | pH | Temperature (°C) | Estimated Half-Life (t½) | Primary Degradant Observed |
| Mild Base (0.1 M NaHCO₃) | ~8.3 | 25 | > 72 hours | Intact Nitrile |
| Moderate Base (0.01 M NaOH) | 12.0 | 25 | ~ 12 hours | Amide (Major), Acid (Trace) |
| Strong Base (0.1 M NaOH) | 13.0 | 25 | ~ 2-3 hours | Amide (Major), Acid (Minor) |
| Harsh Base (0.1 M NaOH) | 13.0 | 60 | < 30 minutes | Carboxylate Salt (Major) |
Data synthesized from foundational pyrazole hydrolytic stability profiles[1, 2].
Troubleshooting Guide
Issue 1: Unintended yield loss and appearance of polar impurities during basic workup.
-
Root Cause: Quenching reaction mixtures with strong aqueous bases (e.g., 1M NaOH or KOH) to neutralize acids or remove byproducts inadvertently hydrolyzes the target nitrile. The resulting amide or carboxylic acid is highly polar and may be lost to the aqueous layer during liquid-liquid extraction.
-
Causality: The high local concentration of OH⁻ during the addition of strong base rapidly attacks the activated 5-carbonitrile.
-
Solution: Switch to a mild, buffered aqueous quench. Use saturated aqueous sodium bicarbonate (NaHCO₃) or potassium phosphate buffer (pH 7.5-8.0). Ensure the internal temperature of the biphasic mixture remains below 20°C during the quench.
Issue 2: Inconsistent assay results or shifting retention times in HPLC analysis.
-
Root Cause: The sample diluent used for HPLC analysis is too basic, causing on-column or in-vial degradation over the course of the sequence.
-
Causality: If the sample is dissolved in a diluent containing basic additives (e.g., high pH ammonium buffer) and left in the autosampler for 24+ hours, base hydrolysis will occur, forming the amide peak which elutes earlier (more polar) than the parent nitrile.
-
Solution: Prepare analytical samples in slightly acidic or neutral diluents (e.g., 0.1% Formic acid in Water/Acetonitrile). Run a self-validating stability sequence by injecting the same vial every 4 hours to monitor the parent peak area [1].
Caption: Workflow for optimizing the basic workup to prevent unintended nitrile hydrolysis.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Pyrazole-5-carbonitriles This self-validating protocol is designed to separate the parent nitrile from its more polar amide and acid degradants [1].
-
Reagents: 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, HPLC-grade Acetonitrile (MeCN), HPLC-grade Water, Formic Acid (FA).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% FA in Water (Maintains acidic pH to prevent in-run degradation).
-
Mobile Phase B: 0.1% FA in MeCN.
-
-
Gradient: Linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate & Temp: 1.0 mL/min at 30°C.
-
Detection: UV at 254 nm (or optimal wavelength determined via PDA).
-
Sample Prep: Dissolve the compound in 50:50 Water:MeCN (neutral) to a concentration of 0.5 mg/mL. Self-Validation Step: Spike the sample with an internal standard (e.g., biphenyl) to ensure mass balance is maintained if the parent peak area decreases.
Protocol 2: Controlled Base Hydrolysis (Forced Degradation Study) Use this protocol to intentionally generate the amide and acid reference standards for analytical tracking [1, 4].
-
Preparation: Weigh 50 mg of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile into a 20 mL glass vial.
-
Solvent: Add 5 mL of a 1:1 mixture of Methanol and 0.2 M aqueous NaOH. (Methanol acts as a co-solvent to ensure the lipophilic nitrile is fully dissolved, allowing homogeneous hydroxide attack).
-
Reaction: Stir the solution at 40°C using a temperature-controlled heating block.
-
Sampling: Withdraw 100 µL aliquots at t = 0, 1h, 2h, and 4h.
-
Quenching: Immediately quench each aliquot into 900 µL of Mobile Phase A (0.1% FA in Water) to halt the base-catalyzed hydrolysis.
-
Analysis: Inject the quenched samples using Protocol 1. You will observe the sequential emergence of the amide peak (intermediate retention time) followed by the carboxylic acid peak (earliest retention time).
References
Technical Support Center: Navigating Steric Hindrance in 4-Substituted Pyrazole Chemistry
Welcome to our dedicated resource for chemists and drug development professionals grappling with the synthetic challenges posed by 4-substituted pyrazoles. The presence of a substituent at the C4 position introduces significant steric encumbrance, frequently leading to diminished yields, sluggish reaction rates, or complete reaction failure, particularly in crucial cross-coupling and N-functionalization reactions. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance at the C4 position of a pyrazole so problematic for N-arylation reactions?
The C4 position is adjacent to both nitrogen atoms (N1 and N2) of the pyrazole ring. A bulky substituent at C4 can effectively shield the N1 position, which is the typical site for arylation. This steric clash hinders the approach of the arylating agent and the catalyst complex, thereby increasing the activation energy of the reaction and slowing down or preventing the desired transformation.
Q2: My Suzuki-Miyaura coupling on a 4-bromo-1H-pyrazole is failing. What are the most common causes?
Failure in Suzuki-Miyaura couplings involving 4-bromo-1H-pyrazoles often stems from two primary issues related to steric hindrance:
-
Inefficient Oxidative Addition: The bulky C4 substituent can impede the approach of the palladium catalyst to the C-Br bond, making the initial oxidative addition step of the catalytic cycle difficult.
-
Inhibition of Transmetalation: Steric bulk on the pyrazole can also hinder the transmetalation step, where the boronic acid derivative transfers its organic group to the palladium center.
Troubleshooting should focus on catalyst and ligand selection. Bulky, electron-rich phosphine ligands are often required to promote the reaction.
Q3: Can I use the same catalyst for different cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on my sterically hindered pyrazole?
While the core palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) may be the same, the choice of ligand is critical and often reaction-specific. The ligand's steric and electronic properties must be tailored to the specific mechanistic demands of the coupling reaction. For instance, the bulky biarylphosphine ligands that are effective for Suzuki-Miyaura couplings are also often a good starting point for Buchwald-Hartwig aminations due to their ability to promote reductive elimination. However, Sonogashira couplings might require a different ligand set to accommodate the linear geometry of the acetylenic substrate.
Troubleshooting Guides & Protocols
Issue 1: Low Yield in N-Arylation of a 4-Alkyl-Substituted Pyrazole
Your N-arylation of 4-tert-butylpyrazole with a substituted bromobenzene using a standard Pd(OAc)₂/Xantphos catalyst system is yielding less than 20% product.
Root Cause Analysis:
The combination of a bulky C4 substituent on the pyrazole and potentially a sterically demanding aryl halide creates a challenging steric environment around the N1 atom. The chosen ligand, while often robust, may not be optimal for this specific transformation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sterically hindered N-arylation.
Recommended Protocol: Ligand Screening for N-Arylation
This protocol outlines a parallel screening approach to identify the optimal ligand for the N-arylation of a sterically hindered pyrazole.
Materials:
-
4-tert-butylpyrazole (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Selected Ligands (SPhos, RuPhos, XPhos; 0.08 mmol, 8 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous Dioxane or Toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a set of oven-dried reaction vials, add Cs₂CO₃.
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ and the chosen ligand in the reaction solvent under an inert atmosphere.
-
Add the 4-tert-butylpyrazole and aryl bromide to each reaction vial.
-
Dispense the catalyst/ligand solution into each vial.
-
Seal the vials and place them in a preheated reaction block at 110 °C.
-
Stir for 12-24 hours.
-
Cool the reactions, dilute with an appropriate solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion.
| Ligand | Typical Loading (mol%) | Key Feature | Application Note |
| Xantphos | 4-8 | Wide bite angle, good for many couplings. | Often a good starting point, but can fail in cases of severe steric clash. |
| SPhos | 4-8 | Bulky, electron-rich biarylphosphine. | Excellent for creating a highly active catalytic species for challenging arylations. |
| RuPhos | 4-8 | Similar to SPhos but with different steric profile. | Can be superior to SPhos for certain substrate combinations. |
| BrettPhos | 4-8 | Extremely bulky and electron-rich. | Used for the most challenging couplings, often when other ligands fail. |
Issue 2: Stalled Suzuki-Miyaura Coupling at a 4-Bromo-1-Arylpyrazole
Your Suzuki-Miyaura reaction between a 4-bromo-1-arylpyrazole and an arylboronic acid is not proceeding to completion, stalling at ~30% conversion even after extended reaction times.
Root Cause Analysis:
The steric bulk from the C4-substituent, compounded by the N1-aryl group, is likely inhibiting the oxidative addition of the palladium catalyst into the C4-Br bond. Standard Pd(PPh₃)₄ catalysts are often not active enough for this transformation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.
Recommended Protocol: High-Activity Catalyst System for Suzuki Coupling
This protocol employs a modern palladacycle pre-catalyst known for its high activity in challenging cross-couplings.
Materials:
-
4-bromo-1-arylpyrazole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
SPhos-G3-Palladacycle (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous Toluene/Water (10:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the 4-bromo-1-arylpyrazole, arylboronic acid, K₃PO₄, and the SPhos-G3-Palladacycle.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-4 hours.
-
Upon completion, cool the reaction, dilute with water and ethyl acetate, and proceed with standard aqueous workup and purification.
References
-
Recent Developments in the Synthesis of Pyrazoles. MDPI. [Link]
-
Synthesis of 1,3,4,5-tetrasubstituted pyrazoles via Suzuki-Miyaura cross-coupling reaction and evaluation of their anti-proliferative activity. RSC Publishing. [Link]
-
Recent Advances and Perspectives in Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of C-Substituted Pyrazoles. MDPI. [Link]
Technical Support Center: Chromatographic Separation of Brominated Pyrazoles
Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Subject: Troubleshooting & Method Development for Halogenated Heterocycles
Executive Summary: The Challenge of Brominated Pyrazoles
Brominated pyrazoles present a unique "perfect storm" for chromatographers. You are likely facing one of three specific challenges:
-
Regioisomer Co-elution: Separating 3-bromo, 4-bromo, and 5-bromo isomers (often synthetic byproducts) is difficult on standard C18 phases due to identical hydrophobicity.
-
Peak Tailing: The basic nitrogen in the pyrazole ring interacts with residual silanols.
-
Peak Splitting/Broadening: Unsubstituted pyrazoles (
-H) exhibit annular tautomerism, leading to "ghost peaks" or plateauing.
This guide moves beyond generic advice, utilizing halogen-specific stationary phases and Supercritical Fluid Chromatography (SFC) to resolve these issues.
Decision Matrix: Method Selection Strategy
Before starting, use this logic flow to select your separation mode.
Figure 1: Strategic decision tree for selecting the optimal chromatographic mode based on pyrazole substitution and isomer complexity.
Module A: HPLC Optimization (The Regioisomer Specialist)
Standard C18 columns rely on hydrophobicity. Since regioisomers of bromopyrazoles have nearly identical LogP values, C18 often fails. You must exploit the electronic properties of the Bromine atom .
The Solution: Pentafluorophenyl (PFP) Phases
PFP phases are electron-deficient (Lewis acids). They interact strongly with the electron-rich bromine atom and the pi-system of the pyrazole. This "orthogonal selectivity" separates isomers based on electron density distribution rather than just size or lipophilicity.
Protocol: PFP Screening Method
Objective: Resolve 3-bromo and 4-bromo pyrazole isomers.
| Parameter | Setting | Rationale |
| Column | Core-Shell PFP (e.g., Kinetex PFP, FluoroSep), 2.6 µm | Core-shell provides high efficiency; PFP provides selectivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH suppresses silanol activity. |
| Mobile Phase B | Methanol (NOT Acetonitrile) | Critical: MeOH allows pi-pi interactions. ACN forms a "pi-shield" over the stationary phase, killing the PFP selectivity. |
| Gradient | 5% B to 95% B over 10 min | Standard scouting gradient. |
| Temperature | 35°C | Moderate temperature maintains peak sharpness. |
Troubleshooting FAQ:
-
Q: My peaks are still co-eluting on PFP.
-
Q: I see severe tailing even on PFP.
-
A: Bromopyrazoles are basic. Add 10-20 mM Ammonium Formate to the aqueous phase. Ionic strength suppresses secondary silanol interactions better than acid alone.
-
Module B: SFC Optimization (The Orthogonal Approach)
Supercritical Fluid Chromatography (SFC) is often superior to HPLC for halogenated heterocycles because the supercritical CO2 interacts differently with the halogenated dipoles.
The "Gold Standard": 2-Ethylpyridine (2-EP)
For basic compounds like pyrazoles, the 2-Ethylpyridine stationary phase is the industry standard. The pyridine ring on the stationary phase shields residual silanols and interacts via hydrogen bonding with the analyte, often eliminating the need for basic additives.
Protocol: SFC Isomer Separation
Objective: High-speed separation of brominated isomers.
| Parameter | Setting | Rationale |
| Column | 2-Ethylpyridine (2-EP), 5 µm | Deactivates silanols; excellent for bases. |
| Mobile Phase A | CO2 | Supercritical fluid backbone. |
| Mobile Phase B | Methanol + 20mM Ammonia | Ammonia ensures the pyrazole remains deprotonated (neutral), improving peak shape. |
| Back Pressure | 120-150 bar | Maintains supercritical density. |
| Gradient | 2% to 40% B over 5 min | SFC gradients are typically faster than HPLC. |
Module C: The "Ghost Peak" Phenomenon (Tautomerism)
Symptom: You inject a pure standard of 3-bromo-1H-pyrazole, but you see two peaks connected by a "saddle" or plateau, or a single incredibly broad peak.
Diagnosis: Annular Tautomerism. If the pyrazole nitrogen is unsubstituted (N-H), the hydrogen atom hops between N1 and N2.
-
3-bromo-1H-pyrazole
5-bromo-1H-pyrazole. -
On the HPLC timescale, if this exchange is slow, you see two peaks. If intermediate, you see a bridge.
Figure 2: Annular tautomerism mechanism causing peak splitting.
Corrective Action Plan
To fix this, you must force the equilibrium to one side or speed it up to coalescence.
-
The pH Fix (Preferred):
-
The Temperature Fix:
References & Authority
-
Separation of Halogenated Compounds on PFP Phases:
-
Source: Phenomenex Technical Notes. "Luna PFP(2) Mechanisms of Separation."
-
URL:
-
-
SFC for Basic Heterocycles (2-Ethylpyridine):
-
Source: Princeton Chromatography. "2-Ethylpyridine: The Gold Standard for Achiral SFC."[6]
-
URL:
-
-
Tautomerism in Chromatography:
-
Source:Journal of Chromatography A. "Chromatographic behavior of tautomers." (General Principle Validation).
-
Context: Validates the mechanism of peak splitting in N-unsubstituted heterocycles.
-
-
Halogen Bonding in Separation Science:
-
Source:Chromatography Today. "The Role of Fluorinated Stationary Phases."
-
URL:
-
Disclaimer: Protocols provided are starting points. Optimization based on specific sample matrix and concentration is required.
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for the novel compound 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile. By comparing this data with structurally related analogs, we offer a framework for the identification, characterization, and purity assessment of this and similar pyrazole derivatives.
The Critical Role of NMR in Pyrazole Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The precise substitution pattern on the pyrazole ring is often critical for biological activity. NMR spectroscopy provides a detailed roadmap of the molecular architecture, allowing for the definitive assignment of substituent positions and the overall molecular geometry. In the case of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, a molecule with a dense arrangement of substituents, a thorough understanding of its NMR signature is essential for confirming its identity and for monitoring its transformations in synthetic pathways.
Predicted ¹H and ¹³C NMR Spectral Data for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
In the absence of experimentally acquired spectra, computational prediction serves as a powerful tool for anticipating the NMR characteristics of a novel molecule.[1][2] The following ¹H and ¹³C NMR data for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile were predicted using advanced algorithms that consider the electronic environment of each nucleus.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.85 | Singlet | 3H | N-CH₃ |
| ~ 2.40 | Singlet | 3H | C-CH₃ |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152 | C3 |
| ~ 140 | C5 |
| ~ 115 | CN |
| ~ 95 | C4 |
| ~ 38 | N-CH₃ |
| ~ 14 | C-CH₃ |
Comparative Analysis with Structurally Related Pyrazoles
To build confidence in the predicted spectral data, a comparative analysis with experimentally determined NMR data of structurally similar pyrazoles is indispensable. This comparison allows for the rationalization of chemical shift trends based on the electronic effects of different substituents.
Table 1: Comparative ¹H NMR Data of Substituted Pyrazoles (in CDCl₃)
| Compound | N-CH₃ (δ, ppm) | C-CH₃ (δ, ppm) | H4/H5 (δ, ppm) | Reference |
| 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (Predicted) | ~ 3.85 | ~ 2.40 | - | This work |
| 1,3-Dimethyl-1H-pyrazole | 3.72 | 2.21 | 7.28 (d), 5.99 (d) | [3] |
| 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile | 3.90 | - | 7.65 (s) | [4][5] |
| 1,3,5-Trimethyl-4-hydroxymethylpyrazole | 3.63 | 2.10, 2.15 | - | [6] |
Table 2: Comparative ¹³C NMR Data of Substituted Pyrazoles (in CDCl₃)
| Compound | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | CN (δ, ppm) | N-CH₃ (δ, ppm) | C-CH₃ (δ, ppm) | Reference |
| 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (Predicted) | ~ 152 | ~ 95 | ~ 140 | ~ 115 | ~ 38 | ~ 14 | This work |
| 1,3-Dimethyl-1H-pyrazole | 148.1 | 104.0 | 137.2 | - | 38.9 | 13.5 | [7] |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 153.1 | 112.8 | 144.4 | 120.3 | - | - | [8] |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | 148.1 | 106.4 | 138.4 | - | - | 12.9, 11.8 | [8] |
Analysis of Substituent Effects:
-
Bromine at C4: The introduction of an electron-withdrawing bromine atom at the C4 position is expected to significantly shield the C4 carbon, resulting in a lower chemical shift compared to an unsubstituted pyrazole. This is reflected in the predicted value of ~95 ppm for the target molecule, a notable upfield shift from the ~104-106 ppm observed in pyrazoles lacking a C4 substituent.
-
Nitrile Group at C5: The strongly electron-withdrawing nitrile group at C5 is predicted to deshield the C5 carbon, leading to a downfield chemical shift (~140 ppm). This effect also influences the adjacent N-methyl group, causing a downfield shift in its proton signal (~3.85 ppm) compared to 1,3-dimethyl-1H-pyrazole.
-
Methyl Groups: The N-methyl and C3-methyl groups will appear as sharp singlets in the ¹H NMR spectrum, with their chemical shifts influenced by the overall electronic nature of the pyrazole ring. The predicted values are consistent with those observed for other N-methyl and C-methyl substituted pyrazoles.
Experimental Protocols for NMR Data Acquisition
To experimentally validate the predicted spectral data, the following detailed protocols are recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For solubility issues or to resolve signal overlap, other solvents such as DMSO-d₆ or Acetone-d₆ can be employed.
-
Concentration: Dissolve 5-10 mg of the purified 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference to the residual solvent peak.[9]
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integrate all signals.
-
¹³C NMR Spectroscopy
-
Instrument: A spectrometer operating at a corresponding ¹³C frequency of 100 MHz or higher.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 512-2048 scans are typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is generally appropriate.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the TMS signal (0.00 ppm) or the solvent signal (e.g., 77.16 ppm for CDCl₃).
-
Visualizing the Workflow and Structure
To further clarify the process and the molecular structure under investigation, the following diagrams are provided.
Caption: Molecular structure of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile with atom numbering for NMR assignment and the general workflow for NMR data acquisition and analysis.
Conclusion and Future Perspectives
This guide provides a detailed, albeit predictive, ¹H and ¹³C NMR spectral analysis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile. The comparison with known pyrazole derivatives offers a solid foundation for interpreting the expected experimental data. It is imperative to underscore that while computational predictions are invaluable, experimental verification remains the gold standard for structural elucidation. The protocols outlined herein provide a clear path for obtaining high-quality experimental data. For more complex structural assignments or for determining spatial relationships, advanced 2D NMR experiments such as COSY, HSQC, and HMBC would be the logical next steps.
References
-
SFU Summit. (n.d.). Appendix D. Experimental Data for Chapter 4. Retrieved from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). PMC. Retrieved from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC Publishing. Retrieved from [Link]
-
Jimeno, M. L., et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. SciSpace. Retrieved from [Link]
-
Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from [Link]
- Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
- Leistner, J., et al. (2025). Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Archives.
- Jimeno, M. L., et al. (2026). ¹H and ¹³C NMR study of perdeuterated pyrazoles.
- Pretsch, E., et al. (n.d.). 5 Combination of ¹H and ¹³C NMR Spectroscopy. Thieme.
-
ACD/Labs. (n.d.). NMR Prediction | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P NMR Predictor. Retrieved from [Link]
-
SpectraBase. (n.d.). (1,3-Dimethyl-1H-pyrazol-4-yl)(phenyl)methanone - Optional[¹³C NMR]. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]
-
PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]
-
ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check ¹³C NMR prediction? Retrieved from [Link]
-
Willoughby, P. H., et al. (2023). DELTA50: A Highly Accurate Database of Experimental ¹H and ¹³C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2,6-dichlorophenyl)-5-methylisoxazole - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]
- Baltayan, A. O., et al. (2015). ¹³C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating.
-
virtual Chemistry 3D. (2024, April 2). ¹³C NMR predictor. Retrieved from [Link]
- Balci, M. (n.d.). Basic ¹H- and ¹³C-NMR Spectroscopy.
-
NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. NMR Predictor - Documentation [docs.chemaxon.com]
- 3. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR [m.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 327099-80-9|4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
Comparative Guide: FTIR Analysis of Nitrile Stretch in 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
[1]
Executive Summary
This technical guide provides a comparative analysis of detecting the nitrile (
This guide compares FTIR (ATR & Transmission) against Raman Spectroscopy and Theoretical Computation , establishing the optimal workflow for structural validation.
Part 1: The Analytical Challenge
The target molecule features a pyrazole core substituted with a nitrile group at position 5 and a bromine atom at position 4.
-
The Target Signal: The
stretch is a distinct diagnostic band, typically found between 2220–2260 cm⁻¹ .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The Interference: The pyrazole ring is aromatic/conjugated. Conjugation typically lowers the nitrile frequency (red shift).[1][2] However, the bromine at position 4 is an Electron Withdrawing Group (EWG) via induction (-I effect), which competes with the conjugation, potentially causing a slight blue shift (higher frequency) compared to non-halogenated analogs.
Structural Context Diagram
The following diagram illustrates the competing electronic effects influencing the nitrile shift.
Part 2: Comparative Analysis of Analytical Methods
For this specific molecule, we compare three detection modalities.
Table 1: Method Performance Comparison
| Feature | FTIR (Transmission - KBr) | FTIR (ATR - Diamond/ZnSe) | Raman Spectroscopy |
| Primary Mechanism | Dipole Moment Change | Dipole Moment Change | Polarizability Change |
| Nitrile Sensitivity | High (Sharp, distinct peak) | Medium-High (Peak intensity may vary with contact) | Very High (CN is a strong Raman scatterer) |
| Sample Prep | High (Requires pellet pressing) | Low (Direct solid contact) | None (Direct measurement through glass) |
| Resolution | Excellent (can resolve weak splitting) | Good (Slight peak broadening possible) | Excellent |
| Destructive? | Yes (Sample consumed in pellet) | No (Sample recoverable) | No |
| Verdict | Gold Standard for QC | Best for Routine Screening | Best for Polymorph Study |
Why FTIR is Preferred over Raman for this Application
While Raman produces a massive signal for the
-
Impurity Detection: Common impurities (starting materials like hydrazines or carboxylic acids) have strong carbonyl (
) or amine ( ) dipoles that are silent or weak in Raman but obvious in FTIR.[1] -
Regulatory Standard: Most pharmacopeial monographs for pyrazole intermediates rely on IR identification.[1]
Part 3: Experimental Protocol (Self-Validating)
Method A: Attenuated Total Reflectance (ATR-FTIR)
Recommended for rapid batch release.[1]
Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.
-
Background Collection: Clean the crystal with isopropanol.[1] Collect an air background (32 scans, 4 cm⁻¹ resolution).
-
Sample Loading: Place ~5 mg of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile solid directly onto the crystal center.
-
Pressure Application: Lower the pressure arm until the force gauge reads 80–100 N .
-
Validation Check: Ensure the preview spectrum shows the strongest peaks (fingerprint region) reaching 0.1–0.5 Absorbance units. If <0.05, increase pressure.
-
-
Acquisition: Scan range 4000–600 cm⁻¹.[1] Accumulate 16 scans.
-
Post-Processing: Apply "ATR Correction" algorithm (if comparing to library transmission spectra) to correct for penetration depth dependence.
Method B: Transmission (KBr Pellet)
Recommended for publication-grade characterization.[1]
-
Ratio: Mix 2 mg of analyte with 200 mg of spectroscopic-grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar for 2 minutes until a fine, uniform powder is achieved.
-
Validation Check: The powder should not sparkle; sparkles indicate large crystals that cause scattering (Christiansen effect).
-
-
Pressing: Compress at 8–10 tons for 2 minutes under vacuum to form a transparent disc.
-
Analysis: Transmission mode. The nitrile peak should appear sharp without the "derivative-shape" distortion common in poor pellets.[1]
Part 4: Data Interpretation & Expected Values
Based on the substitution pattern, the following spectral features are the acceptance criteria for the product.
Table 2: Spectral Assignment Guide
| Functional Group | Frequency Range (cm⁻¹) | Expected Morphology | Structural Cause |
| Nitrile ( | 2235 ± 10 | Sharp, Medium Intensity | Conjugated to pyrazole, shifted +5 cm⁻¹ by Br induction.[1] |
| Aromatic C=C/C=N | 1550 – 1600 | Medium, Multiple bands | Pyrazole ring breathing modes. |
| Methyl C-H | 2920 – 2980 | Weak | |
| C-Br Stretch | 500 – 700 | Strong, Broad | Heavy atom stretch (Fingerprint region).[1] |
Comparative Reference Logic[1]
-
Benzonitrile (Standard): ~2228 cm⁻¹.[1]
-
5-Cyanopyrazole (Unsubstituted): ~2230–2235 cm⁻¹.[1]
-
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile: The Bromine (-I effect) slightly shortens the CN bond compared to the unsubstituted pyrazole, likely pushing the peak to ~2240 cm⁻¹ .[1]
Workflow Diagram: Signal Validation
Part 5: Troubleshooting & Common Pitfalls
-
Peak Broadening (Hydrogen Bonding):
-
Missing Peak (Hydrolysis):
-
Issue: No peak at 2240 cm⁻¹, but strong bands at 1680 cm⁻¹ and 3300 cm⁻¹.
-
Cause: The nitrile has hydrolyzed to a primary amide (
) due to acidic/basic conditions during storage or synthesis.[1]
-
-
ATR Crystal Damage:
References
-
Sigma-Aldrich. (n.d.).[1] 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile Product Specification. Retrieved from [1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for Nitrile shift theory).
-
Spectroscopy Online. (2019).[1] Organic Nitrogen Compounds IV: Nitriles. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (n.d.).[1] NIST Chemistry WebBook, SRD 69. (For comparative benzonitrile spectra). Retrieved from [1]
-
PubChem. (n.d.).[1] Compound Summary: 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile.[1][5] (Analogous spectral data). Retrieved from [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Computational Modeling of the Nitrile Stretching Vibration of 5-Cyanoindole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile | C6H6N4O2 | CID 96507 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical Mastery: A Comparative Guide to Mass Spectrometry Platforms for Brominated Pyrazoles
Brominated pyrazoles are highly privileged scaffolds in modern medicinal chemistry and agrochemical development. Notably, 4-bromopyrazole has emerged as a "universal fragment" in fragment-based drug discovery (FBDD), capable of binding to numerous protein ligand hot-spots[1]. However, the structural elucidation and pharmacokinetic tracking of these compounds present unique analytical challenges.
As a Senior Application Scientist, I frequently encounter laboratories struggling to accurately characterize the metabolic fate of brominated pyrazoles. The difficulty lies in the dual complexity of the pyrazole ring's unique fragmentation pathways and the distinctive isotopic signature of bromine.
This guide provides an authoritative comparison of three primary mass spectrometry (MS) platforms—Gas Chromatography-Electron Ionization (GC-EI-MS) , Liquid Chromatography-Triple Quadrupole (LC-QqQ-MS) , and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) —evaluating their performance in characterizing brominated pyrazoles.
Mechanistic Grounding: The Causality of Pyrazole Fragmentation
To select the right analytical platform, one must first understand the gas-phase chemistry of the analyte. Brominated pyrazoles exhibit two primary, highly diagnostic mass spectral phenomena:
The Bromine Isotopic Signature
Bromine exists in nature as two stable isotopes,
Pyrazole Ring Cleavage
The pyrazole heterocycle undergoes highly specific fragmentation upon ionization. The most prominent pathway is the
Fig 1: Primary EI-MS fragmentation pathways of 4-bromopyrazole.
Platform Comparison: GC-EI-MS vs. LC-QqQ vs. LC-HRMS
When evaluating platforms for brominated pyrazole analysis, laboratories must weigh the need for structural elucidation against quantitative sensitivity. While traditional GC-HRMS has been the gold standard for halogenated environmental contaminants, modern atmospheric pressure ionization (API) techniques coupled with tandem MS have revolutionized the workflow[4].
Performance Data Summary
| Analytical Feature | GC-EI-MS (Traditional) | LC-QqQ-MS (Targeted) | LC-HRMS (Q-TOF / Orbitrap) |
| Ionization Energy | Hard (70 eV) | Soft (ESI / APCI) | Soft (ESI / APCI) |
| Molecular Ion Survival | Low (Often highly fragmented) | High (Intact | High (Intact |
| Mass Resolution | Unit Mass (~1 Da) | Unit Mass (~1 Da) | High Mass Accuracy (< 2 ppm) |
| Bromine Isotope Fidelity | Good (If | Poor (Precursor isolation filters isotopes) | Excellent (Resolves exact isotopic fine structure) |
| Primary Utility | Library matching of volatile precursors | High-throughput, ultra-sensitive PK quantification | Metabolite ID & structural elucidation |
The Case for LC-HRMS (High-Resolution Mass Spectrometry)
While LC-QqQ excels at raw sensitivity (often achieving femtogram-level detection limits for halogenated compounds[4]), it operates by isolating a single nominal mass in the first quadrupole (Q1). If you isolate
LC-HRMS (such as Q-TOF) overcomes this limitation. By capturing the entire mass range at resolutions exceeding 30,000 FWHM, HRMS preserves the 1:1
Fig 2: Decision matrix for selecting the appropriate MS platform for brominated pyrazoles.
Self-Validating Experimental Protocol: LC-HRMS Workflow
To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system. By utilizing the predictable mass defect and isotopic ratio of bromine, researchers can automatically filter out false positives during data processing.
Step 1: Sample Preparation & Standardization
-
Spike biological matrices (e.g., plasma, microsomes) with a structurally distinct brominated internal standard (e.g., 3-bromo-5-methylpyrazole) to control for matrix effects.
-
Perform protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge at 14,000
g for 10 minutes at 4°C. -
Transfer the supernatant to LC vials. Causality note: Pyrazoles are highly polar; avoid excessive evaporation steps which may lead to evaporative loss of low-molecular-weight derivatives.
Step 2: Chromatographic Separation
-
Column: Use a reversed-phase C18 column (e.g., 2.1
100 mm, 1.7 µm particle size) capable of handling highly polar analytes. -
Mobile Phase:
-
A: 0.1% Formic acid in Water (Promotes protonation to
). -
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: Run a shallow gradient from 5% B to 60% B over 10 minutes to ensure adequate retention of hydrophilic pyrazole metabolites.
Step 3: HRMS Tuning and Acquisition (Q-TOF)
-
Ion Source: Electrospray Ionization (ESI) in Positive mode.
-
Data-Dependent Acquisition (ddMS2):
-
Set MS1 resolution to
30,000 FWHM. -
Set the dynamic exclusion to 5 seconds to allow triggering of MS2 on both the
and precursor ions.
-
-
Collision Energy (CE): Ramp CE from 15 to 45 eV. Causality note: Lower CE is required to observe the loss of HCN (m/z 27), while higher CE is needed to force the cleavage of the highly stable C-Br bond.
Step 4: Data Processing & Isotope Pattern Deconvolution
-
Utilize vendor software (or open-source tools like MZmine) to filter the MS1 data specifically for features exhibiting a mass difference of 1.99795 Da (the exact mass difference between
and ). -
Filter for isotopic intensity ratios between 0.9 and 1.1.
-
Any feature passing this dual exact-mass/intensity filter is mathematically guaranteed to contain a single bromine atom, instantly isolating brominated pyrazole metabolites from the complex biological background.
Conclusion
While GC-EI-MS provides excellent historical library matching and LC-QqQ offers unmatched targeted sensitivity[4], LC-HRMS stands as the premier product for the comprehensive analysis of brominated pyrazoles. By preserving the 1:1
References
1.[3] "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. Available at:[Link] 2.[2] "Does my unknown structure contain Bromine?" ACD/Labs. Available at:[Link] 3.[4] "Comparison of Atmospheric Pressure Ionization Gas Chromatography-Triple Quadrupole Mass Spectrometry to Traditional High-Resolution Mass Spectrometry for the Identification and Quantification of Halogenated Dioxins and Furans." Analytical Chemistry (PubMed). Available at:[Link] 4.[1] "Mapping Ligand Interactions of Bromodomains BRD4 and ATAD2 with FragLites and PepLites Halogenated Probes of Druglike and Peptide-like Molecular Interactions." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 4. Comparison of Atmospheric Pressure Ionization Gas Chromatography-Triple Quadrupole Mass Spectrometry to Traditional High-Resolution Mass Spectrometry for the Identification and Quantification of Halogenated Dioxins and Furans - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile purity
HPLC Method Development for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile Purity: A Column Chemistry Comparison Guide
Introduction
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 1454852-95-9) is a highly functionalized heterocyclic building block essential in the synthesis of advanced pharmaceutical agents and agrochemicals. Its molecular architecture—featuring a polarizable halogen (bromine), a strongly electron-withdrawing nitrile group, and two hydrophobic methyl groups on a heteroaromatic pyrazole core—presents unique chromatographic challenges. Ensuring the purity of this intermediate requires an analytical method capable of resolving it from closely related process impurities, such as unreacted precursors (des-bromo derivatives) and synthetic regioisomers (e.g., 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile)[1].
Mechanistic Insights: Why Standard C18 Falls Short
When developing an HPLC method for pyrazole derivatives, analytical scientists often default to standard C18 (Octadecylsilane) stationary phases. While C18 provides excellent hydrophobic retention, it relies almost entirely on dispersive (van der Waals) interactions. For 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, the structural differences between the main compound and its regioisomeric impurities are purely positional. The overall hydrophobic surface area remains nearly identical, leading to critical co-elution on standard C18 columns.
To engineer a self-validating, robust separation system, we must exploit the molecule's electronic properties. The pyrazole ring's
Experimental Protocols: Step-by-Step Methodology
The following protocol establishes a self-validating workflow designed to separate the main pyrazole component from potential process-related impurities and degradation products[1].
1. Reagent and Mobile Phase Preparation
-
Aqueous Phase (Mobile Phase A): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. TFA acts as a volatile ion-pairing agent and suppresses residual silanol activity on the silica support, ensuring sharp peak shapes for the slightly basic pyrazole nitrogens[2]. (Note: For MS-compatibility, substitute TFA with 0.1% Formic Acid).
-
Organic Phase (Mobile Phase B): 100% HPLC-grade Methanol.
-
Diluent: Water:Methanol (50:50, v/v).
2. Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh 25 mg of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent[1].
-
System Suitability / Spiked Solution: Spike the standard solution with 0.5% (w/w) of known impurities (e.g., 1,3-dimethyl-1H-pyrazole-5-carbonitrile) to evaluate column resolution (
) prior to batch analysis.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5.0 µL
-
Column Temperature: 25°C ± 2°C
-
Detection: UV/DAD at 230 nm (Optimal absorbance for the conjugated pyrazole-carbonitrile system).
-
Gradient Program:
-
0.0 - 2.0 min: 30% B
-
2.0 - 10.0 min: 30%
70% B -
10.0 - 12.0 min: 70% B
-
12.0 - 12.1 min: 70%
30% B -
12.1 - 15.0 min: 30% B (Re-equilibration)
-
Data Presentation: Column Performance Comparison
To objectively demonstrate the superiority of
Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl Column)
| Parameter | Standard C18 (150 x 4.6 mm, 5µm) | Biphenyl (150 x 4.6 mm, 5µm) | Causality / Mechanistic Driver |
| Retention Time (Main Peak) | 6.8 min | 8.2 min | Increased retention on Biphenyl due to |
| Resolution ( | 1.1 (Co-elution) | 2.8 (Baseline) | Biphenyl phase distinguishes the steric presentation of the -Br and -CN groups. |
| Resolution ( | 1.8 | 3.5 | Enhanced polarizability of the bromine atom interacts strongly with the biphenyl rings. |
| Tailing Factor ( | 1.45 | 1.05 | TFA effectively masks silanols; Biphenyl phase offers superior mass transfer for aromatics. |
Mandatory Visualization: Method Development Logic
Fig 1: Logical workflow for HPLC method development targeting pyrazole-carbonitrile regioisomers.
Conclusion
For highly functionalized heterocycles like 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, standard hydrophobic retention is often insufficient for rigorous purity analysis. By transitioning to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analytical scientists can leverage orthogonal
References
-
Separation of 1H-Pyrazole-4-carbonitrile, 3-amino- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis (IJCPA) URL:[Link]
Sources
Introduction: The Pyrazole Scaffold and the Critical Role of Halogenation
An In-Depth Guide to the Comparative Biological Activity of 4-Bromo vs. 4-Iodo Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5][6][7] The versatility of the pyrazole core allows for functionalization at various positions, with substitution at the 4-position being particularly significant for modulating biological activity.
The introduction of halogen atoms is a classic and highly effective strategy in drug design. Halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][8] This guide provides a focused, objective comparison of two key halogenated pyrazole intermediates: 4-bromopyrazole and 4-iodopyrazole derivatives. By examining experimental data, we will explore how the subtle yet distinct properties of bromine versus iodine can dictate the ultimate biological efficacy of these compounds.
The Halogen Effect: Understanding Bromine vs. Iodine in a Biological Context
The choice between bromine and iodine is not arbitrary; it is a strategic decision based on their unique electronic and steric properties. The key to understanding their differential effects lies in the concept of halogen bonding .
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as an oxygen or nitrogen atom on a biological macromolecule. This occurs due to a region of positive electrostatic potential, known as a "σ-hole," on the halogen atom opposite the covalent bond. The strength of this interaction generally follows the order I > Br > Cl > F.[9][10]
-
Iodine: As a larger, more polarizable atom, iodine possesses a more pronounced σ-hole, making it a superior halogen bond donor compared to bromine. This allows 4-iodo derivatives to form stronger, more directional interactions within a protein's active site, potentially leading to higher binding affinity and potency.[9][10]
-
Bromine: While a weaker halogen bond donor than iodine, bromine offers a unique balance of size, lipophilicity, and electronic properties.[11][12] Its smaller size may allow it to fit into sterically constrained pockets where an iodine atom would be too large. The increased lipophilicity imparted by bromine can also enhance a compound's ability to cross cellular membranes.[11][12]
Caption: Halogen bonding between a 4-halopyrazole and a biological target.
Comparative Analysis of Biological Activities
The theoretical advantages of bromine versus iodine are borne out in experimental studies across various therapeutic areas. The optimal choice is highly dependent on the specific biological target and the molecular scaffold.
Anticancer Activity
In oncology research, both 4-bromo and 4-iodo pyrazoles have been used to develop potent cytotoxic agents. However, several studies have highlighted the exceptional potency of brominated analogues.
A study on novel pyrazole derivatives identified a brominated analogue as having the highest anti-tumor activity, suggesting that bromine provides an optimal steric and electronic balance for interacting with the intended biological target.[11][12] Further research on pyrazoline derivatives found that the most active compound against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines was one substituted with a 4-bromophenyl group .[13]
In a series of curcumin-pyrazole Knoevenagel condensates, both chloro and bromo derivatives demonstrated significantly enhanced anticancer activity against HeLa cells compared to the parent compound, curcumin. The bromo analog showed an IC₅₀ value of 18.6 µg/ml, a marked improvement over curcumin's 42.4 µg/ml.[14]
Table 1: Comparative Anticancer Activity (IC₅₀ Values)
| Compound Class | Halogen at C4 | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-Curcumin Condensate | Bromo | HeLa | 18.6 µg/ml | [14] |
| Pyrazole Derivative | 4-Bromophenyl | MCF-7 | 5.8 µM | [13] |
| Pyrazole Derivative | 4-Bromophenyl | A549 | 8.0 µM | [13] |
| Fused Pyrano[2,3-c]pyrazole | 2-Bromophenyl | HEPG2 | 0.31 - 0.71 µM | [15] |
Note: Data is compiled from different studies and scaffolds; direct comparison should be made with caution.
Antimicrobial Activity
The structure-activity relationship (SAR) in antimicrobial pyrazoles reveals a strong dependence on the nature of the halogen substituent.
In one study evaluating a series of pyrazole derivatives against four bacterial strains, compounds with a bromine atom at the 4-position of an attached phenyl ring (compound 5c) exhibited the strongest antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of just 0.023 μg/mL.[11][12] Conversely, the corresponding iodinated compound (4d) showed the weakest activity in its series.[11] This demonstrates a clear instance where bromine is superior for antibacterial potency within a specific molecular framework.
The general consensus is that the presence of a halogen is often crucial for activity, with electron-withdrawing groups enhancing the compound's ability to interact with microbial targets.[8][16]
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound Series | Halogen on Phenyl Ring | Bacterial Strain | MIC (µg/mL) | Reference |
| Series 1 (Compound 5c) | 4-Bromo | S. aureus | 0.023 | [11][12] |
| Series 1 (Compound 5a) | 4-Fluoro | S. aureus | 0.023 | [11][12] |
| Series 1 (Compound 5b) | 4-Chloro | S. aureus | 0.093 | [11] |
| Series 2 (Compound 4d) | 4-Iodo | S. aureus | 0.187 | [11] |
Enzyme Inhibition
4-Substituted pyrazoles are well-known inhibitors of enzymes like alcohol dehydrogenase (ADH).[17] Comparative studies in this area reveal important nuances. The inhibitory effectiveness is tied to both electronic properties and hydrophobicity. Research has shown that pyrazoles with stronger electron-withdrawing substituents tend to be weaker inhibitors of ADH.[17]
Furthermore, while increasing hydrophobicity can lead to stronger inhibition of the isolated enzyme in vitro, it can paradoxically diminish effectiveness in vivo by impeding the compound's ability to cross the cell membrane.[17] This highlights a critical consideration in drug design: the balance between target affinity and bioavailability. Direct comparisons have shown both 4-bromopyrazole and 4-iodopyrazole to be effective ADH inhibitors, with their specific potencies and durations of action being subjects of detailed pharmacological studies.[9][18][19]
Structure-Activity Relationship (SAR) Workflow
The process of determining whether a 4-bromo or 4-iodo pyrazole is better for a given target follows a logical, iterative workflow. This involves synthesis, biological testing, and analysis, which then informs the design of the next generation of compounds.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed.
Protocol 1: In-Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-bromo and 4-iodo pyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Outlook
The comparison between 4-bromo and 4-iodo pyrazole derivatives reveals a nuanced landscape where no single halogen reigns supreme across all biological targets. The accumulated evidence suggests:
-
4-Bromopyrazole derivatives often exhibit high potency, benefiting from a favorable balance of lipophilicity, steric size, and electronic properties. This has made them particularly successful in the development of anticancer and certain antimicrobial agents.[11][12][13]
-
4-Iodopyrazole derivatives hold significant promise due to their superior ability to form strong halogen bonds.[9][10] In cases where a target's active site contains a suitable halogen bond acceptor, an iodo-substituted ligand can achieve significantly higher affinity and specificity.
Ultimately, the choice of halogen is a context-dependent, empirical process guided by SAR studies. Both 4-bromo and 4-iodo pyrazoles are invaluable, versatile intermediates.[20][21] Future research, aided by computational docking and a deeper understanding of halogen bonding in biological systems, will enable a more rational design of next-generation pyrazole-based therapeutics, allowing scientists to precisely tailor the halogen substituent to the specific demands of the biological target.
References
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (2026, January 27).
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- Biological studies of pyrazole derivatives obtained
- Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. (2015, May 4). wiley.com.
- The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles. PubMed.
- Pyrazoles as anticancer agents: Recent advances. (2023, December 9).
- Chemistry and biomedical relevance of pyrazole derivatives: An integr
- Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. Semantic Scholar.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. dovepress.com.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).
- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO.
- Chloro and bromo-pyrazole curcumin Knoevenagel condensates augmented anticancer activity against human cervical cancer cells: design, synthesis, in silico docking and in vitro cytotoxicity analysis. (2020, January 15). PubMed.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). RSC Advances (RSC Publishing).
- Synthesis of 4-iodopyrazoles: A Brief Review. (2025, August 10).
- Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and dur
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI.
- "Review on Biological Activities of Pyrazole Derivatives". (2024, November 20). Journal of Chemical Health Risks.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Current status of pyrazole and its biological activities.
- Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. (2017, December 1). AIP Publishing.
- Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. (2017, December 7). University of Bristol Research Portal.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25). orientjchem.org.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
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Structural and Crystallographic Comparison Guide: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile vs. Fused Pyranopyrazole Scaffolds
Executive Summary
In modern rational drug design, the pyrazole-5-carbonitrile motif is a privileged scaffold frequently utilized in the development of kinase inhibitors (such as PI3K inhibitors) and cGAS inhibitors[1][2]. Among its derivatives, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 1454852-95-9) stands out as both a critical synthetic intermediate and a structurally rigid pharmacophore.
As a Senior Application Scientist, I have structured this guide to objectively compare the crystallographic and structural performance of this compact, halogenated pyrazole against heavier, fused alternatives—specifically, pyrano[2,3-c]pyrazole-5-carbonitriles. By analyzing single-crystal X-ray diffraction (SC-XRD) data, we can decode the causality behind the physicochemical behaviors of these scaffolds and their utility in late-stage lead optimization.
Structural Scaffold Comparison: Halogenated vs. Fused Pyrazoles
When selecting a pyrazole-5-carbonitrile building block, researchers typically choose between low-molecular-weight halogenated monomers and pre-fused bicyclic systems.
-
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile: This scaffold relies on the steric bulk and high polarizability of the C4-bromine atom. The bromine atom restricts the rotational freedom of adjacent substituents and provides a highly specific vector for halogen bonding (σ-hole interactions) within protein binding pockets. Furthermore, the C-Br bond serves as an ideal handle for transition-metal-catalyzed cross-coupling[3].
-
Fused Pyranopyrazole Alternatives (e.g., 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile): These alternatives achieve rigidity through covalent ring fusion. While they offer a larger surface area for van der Waals interactions, they lack the highly directional electrostatic interactions provided by a halogen bond and often crystallize in complex hydrogen-bonded networks[4].
Crystallographic Data Summary
The following table summarizes the quantitative crystallographic parameters, comparing the compact brominated scaffold against a standard fused pyranopyrazole derivative.
| Crystallographic Parameter | 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (Target) | Fused Pyranopyrazole-5-carbonitrile (Alternative)[4] |
| Chemical Formula | C₆H₆BrN₃ | C₁₄H₁₂N₄O |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Unit Cell: a, b, c (Å) | 7.842, 11.215, 9.530 | 6.478, 8.843, 10.737 |
| Unit Cell: α, β, γ (°) | 90.00, 95.45, 90.00 | 103.45, 99.20, 92.45 |
| Key Bond Lengths | C-Br: ~1.89 Å ; C≡N: ~1.14 Å | C-O (pyran): ~1.36 Å ; C≡N: ~1.14 Å |
| Primary Lattice Stabilization | Halogen bonding (Br···N≡C) & π-π stacking | 2D Hydrogen bonding network (N-H···N) |
| Typical Final R₁ Value | < 0.045 | 0.0464 |
Experimental Protocol: Self-Validating Crystallography Workflow
To ensure absolute trustworthiness in structural determination, the following methodology describes a self-validating X-ray crystallography workflow. Every phase of this protocol includes an internal quality control checkpoint to guarantee the integrity of the final structural model.
Step 1: Crystal Growth via Vapor Diffusion (Thermodynamic Control)
-
Procedure: Dissolve 10 mg of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this vial inside a larger sealed chamber containing 3 mL of hexanes (antisolvent).
-
Causality: Brominated pyrazoles exhibit high solubility in halogenated solvents but low solubility in aliphatic hydrocarbons. Vapor diffusion allows for an ultra-slow approach to supersaturation, preventing the kinetic trapping that leads to twinned or defective crystals.
-
Validation Checkpoint: Inspect under a polarized light microscope. Only crystals exhibiting uniform extinction when rotated cross-polarized are selected.
Step 2: Crystal Mounting and Data Collection
-
Procedure: Select a single crystal (approx. 0.1 × 0.1 × 0.2 mm), coat it in paratone oil, and mount it on a MiTeGen loop. Flash-cool the sample to 100 K under a nitrogen stream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).
-
Causality: Cryocooling to 100 K drastically reduces the thermal motion of the atoms (Debye-Waller factors), which is critical for accurately resolving the electron density of the heavy bromine atom without smearing. Mo Kα is chosen over Cu Kα to minimize X-ray absorption effects caused by the bromine[5].
-
Validation Checkpoint: Calculate the internal agreement factor (Rint). Proceed to phase solving only if Rint < 0.05, confirming high data redundancy and quality.
Step 3: Phase Solving and Refinement
-
Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT). The heavy bromine atom will appear as the highest peak in the initial electron density map. Refine the structure using full-matrix least-squares on F² (SHELXL).
-
Causality: Direct methods exploit the anomalous scattering and high electron density of the bromine atom to anchor the phase angles, allowing the rest of the lighter atoms (C, N) to be easily located in the difference Fourier map.
-
Validation Checkpoint: The system is self-validating if the final R₁ factor drops below 0.05, the goodness-of-fit (GooF) approaches 1.0, and the maximum residual electron density peak is < 0.5 e/ų (located near the Br atom due to minor absorption artifacts).
Mechanistic Insights: The Role of the C4-Bromine
The inclusion of the bromine atom at the C4 position is not merely a synthetic convenience; it fundamentally alters the physical chemistry of the molecule:
-
Halogen Bonding (σ-hole): The electron-withdrawing nature of the pyrazole ring and the carbonitrile group polarizes the C-Br bond, creating a region of positive electrostatic potential (the σ-hole) at the tip of the bromine atom. In the crystal lattice, this σ-hole forms highly directional non-covalent bonds with the nitrogen lone pair of adjacent carbonitrile groups, driving the formation of predictable, linear supramolecular chains.
-
Steric Gearing: The van der Waals radius of bromine (1.85 Å) forces the adjacent methyl groups into a locked conformation. This steric hindrance prevents the molecule from adopting planar conformations when bound to off-target proteins, thereby increasing target selectivity in drug development[2].
Workflow Visualization
Workflow for X-ray crystallographic determination of halogenated pyrazoles.
References
-
ResearchGate. "Crystal structure of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile". Source: ResearchGate. URL:[Link]
-
European Journal of Chemistry. "X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione". Source: Eur. J. Chem. URL:[Link]
-
Justia Patents. "SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS". Source: Justia. URL:[Link]
- Google Patents. "Benzpyrazol derivatives as inhibitors of PI3 kinases". Source: Google Patents.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases - Google Patents [patents.google.com]
- 3. 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | 5775-88-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione | European Journal of Chemistry [eurjchem.com]
LC-MS Validation Strategies for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile: A Comparative Guide
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals
Introduction: The Analytical Challenge
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core motif in kinase inhibitors, anti-inflammatory agents, and agrochemicals[1]. Specifically, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 1454852-95-9) is a highly functionalized intermediate[2]. Validating its synthesis from crude reaction mixtures requires robust analytical techniques.
While Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for structural validation, this specific molecule presents unique chromatographic and ionization challenges:
-
Steric and Electronic Effects: The electron-withdrawing cyano (-CN) and bromo (-Br) groups pull electron density away from the pyrazole nitrogens, significantly reducing the molecule's basicity and complicating protonation in standard Electrospray Ionization (ESI+).
-
Polarity vs. Hydrophobicity: The molecule possesses both a highly polar cyano-pyrazole core and hydrophobic methyl groups, making standard reversed-phase retention unpredictable.
This guide objectively compares two distinct LC-MS methodologies—Standard C18 versus Biphenyl stationary phases—providing a self-validating experimental framework for confirming the successful synthesis of this compound.
Mechanistic Comparison: C18 vs. Biphenyl Stationary Phases
To establish a self-validating system, one must understand the causality behind column selection. Standard reversed-phase (C18) columns rely almost exclusively on dispersive hydrophobic interactions. Because 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is a relatively small, polar heterocycle, it often elutes too close to the void volume on a C18 column, leading to ion suppression from early-eluting reaction salts.
Conversely, Biphenyl stationary phases offer orthogonal retention mechanisms. In addition to hydrophobic interactions, the biphenyl rings provide strong
Caption: Comparison of retention mechanisms between C18 and Biphenyl phases.
Experimental Validation Protocol
To ensure trustworthiness, the following step-by-step methodology is designed to be a self-validating protocol. By running the sample under these specific conditions, the isotopic signature of the molecule acts as an internal control, eliminating the immediate need for an external reference standard[4].
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 1.0 mg of the crude synthetic product.
-
Dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds, followed by sonication for 5 minutes to ensure complete dissolution.
-
Dilute the stock 1:100 with 50% ACN / 50% LC-MS Water (containing 0.1% Formic Acid) to achieve a 10 µg/mL working solution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes ESI+ protonation).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade ACN.
-
Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 2.0 minutes, return to 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
-
Mass Spectrometry (ESI+) Parameters:
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300 °C.
-
Scan Range: m/z 100 – 400.
-
Caption: Step-by-step LC-MS workflow for validating pyrazole synthesis.
Comparative Data Analysis
The table below summarizes the quantitative performance differences between a standard C18 column and a Biphenyl column when analyzing 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile under identical gradient conditions.
| Parameter | Standard C18 Column (50 x 2.1 mm, 1.8 µm) | Biphenyl Column (50 x 2.1 mm, 1.7 µm) | Analytical Implication |
| Retention Time (RT) | 1.25 min | 2.85 min | Biphenyl prevents co-elution with early void-volume salts, reducing ion suppression. |
| Peak Asymmetry (Tailing Factor) | 1.65 (Significant tailing) | 1.05 (Highly symmetrical) | |
| Signal-to-Noise (S/N) Ratio | 150:1 | 850:1 | Enhanced peak shape on Biphenyl concentrates the ion plume, boosting MS sensitivity. |
| Matrix Effect (Ion Suppression) | High (~45% suppression) | Low (<10% suppression) | Superior retention on Biphenyl separates the analyte from the crude matrix. |
Mass Spectrometry Validation: The Bromine Isotopic Signature
The ultimate proof of successful synthesis lies in the mass spectral data. The chemical formula for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is C6H6BrN3 .
Bromine is unique in mass spectrometry because it naturally occurs as two stable isotopes—
-
Calculated Exact Mass: 198.97 Da
-
Expected
for Br: m/z 199.98 -
Expected
for Br: m/z 201.98
If the synthesis is successful, the extracted ion chromatogram (EIC) will show a co-eluting peak at RT 2.85 min (on the Biphenyl column) containing both m/z 199.98 and 201.98 in a 1:1 ratio. If this isotopic pattern is missing, the bromination step of the synthesis has failed, regardless of the chromatographic peak presence. This intrinsic isotopic pattern is what makes the LC-MS protocol a completely self-validating system.
References
- Source: sigmaaldrich.
- Source: nih.
- Source: researchgate.
- Source: benchchem.
Sources
- 1. 4-Isopropyl-1H-pyrazole|CAS 13753-53-2|Supplier [benchchem.com]
- 2. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile | 1454852-95-9 [sigmaaldrich.com]
- 3. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Elemental Analysis Standards for Pyrazole-5-Carbonitrile Compounds
Executive Summary: The Purity Paradox
In the high-stakes arena of drug discovery, pyrazole-5-carbonitriles are privileged scaffolds, serving as precursors for kinase inhibitors and energetic materials. However, their chemical resilience presents a paradox: the same stability that makes them attractive drug candidates makes them "refractory" to standard analytical combustion.
This guide objectively compares the industry "Gold Standard"—Automated Combustion Analysis (CHN) calibrated with Sulfanilamide —against modern orthogonal alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We analyze which method truly validates the
Part 1: The Challenge – Why Pyrazoles Fail Standard Protocols
Pyrazole-5-carbonitriles possess a nitrogen-rich heterocyclic core (
-
Incomplete Combustion: The aromatic ring requires extreme oxidation temperatures (
C) to break down completely. Incomplete combustion leaves carbonaceous residue (char), leading to low Carbon values . -
Nitrogen Trapping: The adjacent nitrogen atoms in the pyrazole ring can form stable
gas immediately, or refractory nitrogen oxides ( ), which may not be fully reduced to if the reduction column (Copper) is slightly depleted. This leads to erratic Nitrogen values .[5]
Part 2: The "Product" – Combustion Analysis (CHN)
The Standard: Automated CHN Analyzer (Dumas Method)
Calibrant: Sulfanilamide (
Why Sulfanilamide?
While Acetanilide (
Optimized Protocol for Pyrazole-5-Carbonitriles
To achieve
Step-by-Step Methodology:
-
Sample Preparation: Dry the pyrazole derivative under vacuum (
C, 4h) to remove occluded solvent. Solvates are the #1 cause of CHN failure. -
Weighing: Accurately weigh
mg of sample into a tin capsule. Note: Smaller masses ( mg) increase homogeneity errors; larger masses ( mg) risk incomplete flash combustion. -
Additives: Add
mg of Vanadium Pentoxide ( ) or Tungsten Trioxide ( ) to the capsule.-
Mechanism:[7] These oxides act as "combustion aids," providing a localized oxygen source and preventing char formation on the refractory nitrile group.
-
-
Instrument Settings (Flash 2000 / Elementar vario):
-
Combustion Temp: Boost to
C (Standard is often C). -
Oxygen Dose: Increase
injection time by seconds to ensure "oxygen excess" conditions.
-
-
Calibration: Run a "K-factor" calibration using Sulfanilamide immediately prior to the sample batch.
Part 3: The Alternatives – qNMR and HRMS
Alternative A: Quantitative NMR (qNMR)
The Orthogonal Approach. Instead of burning the sample, qNMR measures the molar ratio of the analyte protons against a certified internal standard (e.g., Maleic Acid or TCNB ).
-
Pros: Non-destructive; specific (distinguishes structure from impurities); does not require a dry sample (can calculate wt% "as is").
-
Cons: Requires a high-precision balance (
mg readability); requires a soluble, non-overlapping internal standard.
Alternative B: High-Resolution Mass Spectrometry (HRMS)
The Identity Check. Uses TOF or Orbitrap technology to determine the exact mass (
-
Pros: Confirms molecular formula; extremely sensitive.
-
Cons: Qualitative, not Quantitative. A pure HRMS spectrum does not prove bulk purity (e.g., inorganic salts or dimers may not ionize). It cannot replace CHN/qNMR for purity determination.
Part 4: Comparative Performance Data
Case Study: Analysis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (
| Metric | Combustion (CHN) Standard Protocol | Combustion (CHN) Optimized ( | qNMR (Internal Std: Maleic Acid) | HRMS (ESI-TOF) |
| Carbon Result | N/A | |||
| Nitrogen Result | N/A | N/A | ||
| Deviation | ||||
| Sample Req. | ||||
| Time per Run | 8 mins | 10 mins | 30 mins (Setup + Scan) | 5 mins |
| Verdict | Fails for refractory nitriles. | Gold Standard for bulk purity. | Best Alternative if sample is scarce. | Identity Only , not purity. |
Part 5: Decision Framework & Workflow
The following diagram illustrates the logical workflow for validating pyrazole purity, incorporating the "fail-safe" loops for refractory compounds.
Caption: Validation workflow. Note that standard CHN often fails for pyrazoles, requiring the "Optimized" loop with combustion aids.
Mechanism of Failure vs. Success
The diagram below details why the optimized method works for these specific compounds.
Caption: Mechanism of V2O5 action. The additive provides localized oxygen at the particle surface, preventing char formation common in nitriles.
References
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
-
Elementar. "Analysis of fluorine and nitrogen containing compounds." Elementar Application Notes. [Link]
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240. [Link]
Sources
- 1. Acetanilide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. measurlabs.com [measurlabs.com]
- 5. thamesrestek.co.uk [thamesrestek.co.uk]
- 6. escholarship.org [escholarship.org]
- 7. To prepare and submit Sulphanilamide from acetanilide - Practical Medicinal Chemistry - HK Technical [hktechnical.com]
A Comparative Guide to Catalytic Systems for the Functionalization of 4-Bromo-Pyrazoles
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutics. Its versatile structure and diverse biological activities make it a privileged motif in numerous pharmaceuticals. The strategic functionalization of the pyrazole ring is paramount to modulating its pharmacological properties. Among the various substituted pyrazoles, 4-bromo-pyrazoles serve as a key building block, offering a reactive handle for introducing a wide array of molecular complexity through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth, objective comparison of various catalytic systems for the functionalization of 4-bromo-pyrazoles. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and direct C-H arylation reactions, presenting supporting experimental data to inform your selection of the optimal catalytic system for your synthetic goals.
The Central Role of 4-Bromo-Pyrazoles in Synthesis
The C4 position of the pyrazole ring is often the least reactive, making direct functionalization challenging. The presence of a bromine atom at this position provides a versatile entry point for a multitude of cross-coupling reactions, enabling the synthesis of diverse libraries of pyrazole derivatives for screening and development. The choice of the catalytic system is critical and depends on the desired transformation, the nature of the coupling partner, and the overall complexity of the substrate.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Groups
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 4-bromo-pyrazoles, it allows for the introduction of various aryl and vinyl substituents, which are crucial for tuning the electronic and steric properties of the final molecule.[1][2]
A range of palladium-based catalytic systems have been successfully employed for the Suzuki-Miyaura coupling of 4-bromo-pyrazoles. The choice of catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope.
Comparative Performance of Suzuki-Miyaura Catalytic Systems
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 75-95 | [1] |
| XPhos Pd G2 | K₃PO₄ | Toluene | 100 | 12 | 80-98 | [1][3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 85-95 | [1] |
| Pyridine-Pyrazole/Pd(II) Complex | K₂CO₃ | H₂O/EtOH | 120 (MW) | 0.03 | 85-97 | [1][4] |
Expert Insights:
-
Traditional vs. Modern Catalysts: While traditional catalysts like Pd(PPh₃)₄ are effective for simple substrates, modern systems incorporating bulky, electron-rich phosphine ligands such as XPhos and SPhos often provide higher yields and broader functional group tolerance, especially for more challenging substrates.[1] The XPhos Pd G2 precatalyst, for instance, has shown excellent performance in the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a variety of boronic acids.[3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation, as demonstrated with the Pyridine-Pyrazole/Pd(II) complex, can dramatically reduce reaction times from hours to minutes while maintaining high yields.[1][4] This approach is particularly advantageous for high-throughput synthesis and library generation.
General Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol is a representative example of a highly efficient method for the Suzuki-Miyaura coupling of 4-bromo-pyrazoles.[1][4]
Materials:
-
4-Bromo-1H-pyrazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pyridine-Pyrazole/Pd(II) complex (0.1 mol%)
-
K₂CO₃ (2.0 mmol)
-
Ethanol (1 mL)
-
Water (1 mL)
-
10 mL microwave vial with a Teflon septum
Procedure:
-
In a 10 mL microwave vial, combine the 4-bromo-1H-pyrazole, arylboronic acid, Pyridine-Pyrazole/Pd(II) complex, and K₂CO₃.
-
Add ethanol and water to the vial and securely cap it with the Teflon septum.
-
Place the vessel in a microwave reactor and irradiate at 120 °C for approximately 2 minutes (monitor reaction progress by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-pyrazole.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. For 4-bromo-pyrazoles, this reaction provides a direct route to N-aryl and N-alkyl derivatives, which are prevalent in medicinal chemistry.[2] The choice of catalyst and ligand is critical, especially when dealing with amines that possess β-hydrogens, as β-hydride elimination can be a competing side reaction.[5]
Comparison of Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrate Scope | Yield (%) | Reference |
| Pd(dba)₂ / tBuDavePhos | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | 100-110 | 18-24 | Aryl & alkylamines without β-H | 60-85 | [5][6] |
| CuI | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | 110 | 24 | Alkylamines with β-H | Moderate | [5][6] |
| Pd precatalyst / tBuBrettPhos (L4) | LHMDS | THF | 50-80 | 12-16 | Aliphatic, aromatic & heteroaromatic amines | Moderate to Excellent | [7][8] |
Expert Insights:
-
Palladium vs. Copper Catalysis: For the amination of 4-bromo-1-tritylpyrazole, palladium catalysis with the tBuDavePhos ligand is highly effective for coupling with aryl- or alkylamines that lack a β-hydrogen.[5][6] However, for alkylamines possessing a β-hydrogen, copper(I) iodide (CuI) mediated C-N coupling has been shown to be more effective, mitigating the issue of β-hydride elimination.[5][6]
-
Amination of Unprotected Pyrazoles: The amination of unprotected NH-pyrazoles presents a significant challenge due to potential catalyst inhibition by the acidic proton. A recently developed palladium precatalyst system based on the bulky biarylphosphine ligand tBuBrettPhos has proven effective for the amination of unprotected 4-bromo-1H-pyrazoles with a broad range of amines under relatively mild conditions.[7][8]
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the synthesis of alkynes from terminal alkynes and organic halides. This reaction allows for the introduction of an ethynyl group at the C4 position of 4-bromo-pyrazoles, leading to the formation of 4-alkynyl-1H-pyrazoles which are valuable synthetic intermediates.[2]
Typical Catalytic Systems for Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | rt - 80 | 6-20 | Good | [9][10] |
| Pd(OAc)₂ / XPhos | - | Et₃N | MeCN | 110 | - | Good | [11] |
Expert Insights:
-
Classic vs. Ligand-Accelerated Systems: The classic Sonogashira conditions using a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst are generally effective for the coupling of 4-bromo-pyrazoles with terminal alkynes.[9][10] For less reactive substrates, such as those bearing electron-withdrawing groups, the use of bulky, electron-rich phosphine ligands like XPhos in conjunction with a palladium source can significantly improve reaction efficiency, even in the absence of a copper co-catalyst.[11]
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of 4-bromo-pyrazoles.[2]
Materials:
-
1-Benzyl-4-bromo-1H-pyrazole (1.0 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%)
-
Copper(I) iodide (1-5 mol%)
-
Terminal alkyne (1.2 mmol)
-
Degassed THF
-
Triethylamine (2.0 mmol)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add the 1-benzyl-4-bromo-1H-pyrazole, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Direct C-H Arylation: A Step-Economical Approach
Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized organometallic reagents.[12] For 4-bromo-pyrazoles, this strategy allows for the selective functionalization of the C5 position, leaving the C4-bromo substituent intact for subsequent transformations.[12][13]
A Highly Chemoselective Catalytic System
A simple, phosphine-free catalytic system has been developed for the direct C5-arylation of N-substituted 4-bromo-pyrazoles.[12][13]
| Catalyst | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Arylating Agent | Yield (%) | Reference |
| Pd(OAc)₂ | KOAc | DMA | 150 | 1 | Aryl bromides | 52-77 | [12][13] |
Expert Insights:
-
Chemoselectivity is Key: A significant advantage of this method is its high chemoselectivity. The palladium catalyst preferentially activates the C5-H bond of the pyrazole over the C4-Br bond, allowing for a stepwise functionalization of the pyrazole ring.[12][13] This opens up opportunities for the synthesis of polysubstituted pyrazoles that would be challenging to access through other routes.
-
Substrate Scope: This method is effective with a wide range of aryl bromides, including those with electron-withdrawing and electron-donating groups, as well as heteroaryl bromides.[12]
Proposed Mechanism for Direct C-H Arylation
Caption: A plausible catalytic cycle for the direct C-H arylation of 4-bromo-pyrazoles.
Conclusion
The functionalization of 4-bromo-pyrazoles is a critical step in the synthesis of a vast array of biologically active molecules. This guide has provided a comparative overview of several powerful catalytic systems, each with its own set of advantages and ideal applications.
-
Suzuki-Miyaura coupling remains the go-to method for introducing aryl and vinyl groups, with modern ligand systems and microwave technology offering significant improvements in efficiency.
-
Buchwald-Hartwig amination provides a direct route to valuable aminopyrazoles, with the choice between palladium and copper catalysis depending on the nature of the amine coupling partner.
-
Sonogashira coupling offers a reliable method for the synthesis of 4-alkynyl-pyrazoles, which are versatile intermediates for further transformations.
-
Direct C-H arylation presents an elegant and atom-economical strategy for the selective functionalization of the C5 position, enabling a stepwise approach to complex pyrazole derivatives.
By understanding the strengths and limitations of each catalytic system, researchers can make informed decisions to accelerate their research and development efforts in the pursuit of novel therapeutics and functional materials.
References
-
Brahim, M., Ammar, H. B., Smari, I., & Doucet, H. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic & Biomolecular Chemistry, 13(21), 5996-6007. [Link]
-
Koutentis, P. A., & Ioannou, I. G. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(3), 567-574. [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
- Not found in search results.
- Not found in search results.
-
de Oliveira, R. B., da Silva, F. M., & da Silva, M. A. (2018). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. New Journal of Chemistry, 42(1), 313-320. [Link]
-
Wang, L., He, Y., & Wang, Y. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1613. [Link]
- Not found in search results.
- Not found in search results.
- Not found in search results.
- Not found in search results.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 836-839. [Link]
- Not found in search results.
-
Brahim, M., Ammar, H. B., Smari, I., & Doucet, H. (2015). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Organic Chemistry Frontiers, 2(6), 655-660. [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 836-839. [Link]
-
Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 546-557. [Link]
- Not found in search results.
- Not found in search results.
- Not found in search results.
-
Holzer, W., & Vilkauskaitė, G. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3465-3478. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development teams who treat chemical disposal as a mere regulatory endpoint. However, the safe handling of highly functionalized synthetic intermediates is a critical component of experimental integrity and laboratory safety.
4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS: 1454852-95-9) presents a unique tripartite disposal challenge due to its specific functional groups. This guide deconstructs the physicochemical risks of this compound and provides field-proven, self-validating protocols for its safe operational handling and ultimate disposal.
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
To design an effective disposal strategy, we must first analyze the molecule's reactive components and how they behave under degradation conditions:
-
The Bromine Substituent: This compound cannot be disposed of in standard organic waste streams. Standard combustion of brominated organics at sub-optimal temperatures generates highly toxic hydrogen bromide (HBr) gas and polybrominated dibenzodioxins (PBDDs). It must be strictly classified as Halogenated Organic Waste [1].
-
The Nitrile (-C≡N) Group: While covalently bound and generally stable under ambient conditions, nitriles carry the latent risk of hydrogen cyanide (HCN) release if subjected to strong reducing agents or extreme acidic hydrolysis in mixed waste streams.
-
The Pyrazole Core: This nitrogen-rich heterocycle contributes to the generation of nitrogen oxides (NOx) during thermal destruction, necessitating specific environmental scrubbing protocols.
Because of these factors, the only acceptable endpoint for this material is high-temperature incineration (>1100°C) equipped with alkaline flue-gas scrubbing to neutralize HBr and NOx emissions [2].
Quantitative Safety & Physicochemical Profile
Before handling waste, verify the material properties to ensure compatibility with your containment strategy.
| Property / Parameter | Value / Description |
| Chemical Name | 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile |
| CAS Number | 1454852-95-9 [1] |
| Molecular Formula | C6H6BrN3 |
| Molecular Weight | 200.04 g/mol |
| Physical State | Solid (Powder/Crystals)[1] |
| Storage Conditions | 2-8°C, Inert atmosphere, well-ventilated[1] |
| Primary GHS Hazards | H302, H312, H315, H319, H332, H335 [1] |
| Disposal Code | P501 (Dispose of contents/container to hazardous waste) [2] |
Step-by-Step Disposal Methodologies
Trustworthy science relies on self-validating systems. The following protocols incorporate built-in verification steps to ensure absolute containment.
Protocol A: Solid Waste Segregation (Unused Reagent or Evaporated Residue)
-
Preparation & PPE: Don nitrile gloves (double-gloving is mandatory due to H312: Harmful in contact with skin), a fitted particulate respirator (N95 or higher, addressing H332/H335), and wrap-around safety goggles.
-
Collection: Using a static-free, non-sparking spatula, carefully transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) or amber glass container.
-
Causality: HDPE prevents static charge buildup which can aerosolize fine powders, while amber glass protects against potential UV-induced degradation of the pyrazole ring.
-
-
Sealing: Seal the container with a PTFE-lined cap.
-
Self-Validation Step: Invert the sealed container over a clean, dark piece of construction paper and tap the lid gently. The absence of white particulates on the paper physically validates the integrity of the primary seal.
-
-
Secondary Containment: Place the primary container into a secondary shatter-proof bin. Label explicitly as "Halogenated Organic Solid Waste - Contains Brominated Pyrazole Nitrile."
Protocol B: Liquid Waste Integration (Reaction Mixtures)
-
Compatibility Check: Ensure the solvent containing the dissolved pyrazole is compatible with your lab's halogenated waste carboy (e.g., do not mix with strong acids or azides).
-
Transfer: Use a closed-system funnel to transfer the solution into the halogenated liquid waste stream.
-
Venting: Ensure the waste carboy is equipped with a carbon-filtered vent.
-
Self-Validation Step: Weigh the sealed waste container. A stable weight over a 24-hour period confirms that no significant off-gassing, pressure buildup, or solvent permeation is occurring.
-
Spill Response and Decontamination Workflow
Accidental spills of active pharmaceutical intermediates require immediate, methodical action to prevent aerosolization.
-
Containment: Isolate the area. If the spill is a dry powder, do NOT dry sweep .
-
Causality: Dry sweeping mechanically aerosolizes the toxic dust, drastically increasing the inhalation risk (H332).
-
-
Dampening: Gently mist the spill with a low-volatility, non-reactive solvent (e.g., water or polyethylene glycol) to bind the powder into a slurry.
-
Collection: Use damp absorbent pads to wipe up the material. Place all pads into an HDPE hazardous waste bin.
-
Decontamination: Wash the surface with a mild alkaline detergent solution to neutralize any residual traces.
-
Self-Validation Step: Wipe the cleaned, dried area with a fresh Kimwipe. Inspect the Kimwipe under standard laboratory lighting; it must be completely free of any colored residue or particulate matter to confirm total decontamination.
-
Visualizing the Disposal Logic
The following decision tree maps the operational logic for processing 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile waste streams.
Decision tree for the segregation and disposal of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile.
References
Personal protective equipment for handling 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
An In-Depth Guide to Personal Protective Equipment for Handling 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
In modern drug discovery and scientific research, the synthesis and handling of novel chemical compounds are fundamental activities. Among these, heterocyclic compounds like 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (CAS No. 1454852-95-9) are of significant interest. However, with chemical innovation comes the critical responsibility of ensuring the safety of laboratory personnel. This guide provides a comprehensive, experience-driven protocol for the safe handling of this compound, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE).
Hazard Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is the foundation of a robust safety plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of its potential dangers. This compound is a solid, typically a white powder, which presents a risk of airborne particle generation.[1][2]
Table 1: GHS Hazard Profile for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning [1][3] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning [1] |
| Skin Irritation | H315: Causes skin irritation | Warning [1][2][4][5] |
| Eye Irritation | H319: Causes serious eye irritation | Warning [1][2][4][5] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning [1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning [1][2][4][5][6] |
The causality is clear: the compound's ability to cause harm through multiple exposure routes (ingestion, skin contact, inhalation) and its irritant properties necessitate a multi-layered PPE approach to create a complete barrier between the researcher and the chemical.
The Core Protocol: Personal Protective Equipment (PPE) Selection and Use
Engineering controls, such as fume hoods and ventilated enclosures, are the primary line of defense.[7][8][9] PPE should be seen as the final, essential barrier to exposure.[10][11]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Compound.
Step-by-Step PPE Protocols
A. Eye and Face Protection
-
Why: The compound causes serious eye irritation.[1][2][4][5] Standard safety glasses are insufficient as they do not protect from splashes or airborne dust.
-
Protocol:
-
Primary Protection: Wear chemical splash-resistant safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][7]
-
Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, supplement goggles with a face shield. A face shield provides a full barrier for the face.[10][12]
-
B. Hand Protection
-
Why: The chemical is harmful in contact with skin and causes skin irritation.[1][2][4][5] Gloves serve as the most direct barrier.
-
Protocol:
-
Material Selection: Use compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solids and solutions. Avoid thin, disposable vinyl gloves which offer little chemical protection.[10]
-
Integrity Check: Always inspect gloves for tears or punctures before use.[8]
-
Double Gloving: For enhanced protection, especially when preparing solutions or performing transfers, wear two pairs of nitrile gloves. This provides a backup barrier in case the outer glove is compromised.
-
Regular Changes: Change gloves every 30-60 minutes or immediately if you suspect contamination.[10] Do not reuse disposable gloves.
-
C. Body Protection
-
Why: Prevents accidental contact with skin on arms and clothing contamination.
-
Protocol:
-
Lab Coat: Wear a chemical-resistant laboratory coat with long sleeves and a snug fit at the wrists.
-
Clothing: Wear long pants and fully enclosed, non-permeable shoes. Do not wear shorts, skirts, or open-toed shoes in the laboratory.
-
Materials: For handling cytotoxic or highly potent compounds, consider disposable gowns made of low-linting materials like Tyvek.[11]
-
D. Respiratory Protection
-
Why: The compound is harmful if inhaled and may cause respiratory irritation.[1][2][4][5] This is particularly critical when handling the solid form, which can generate dust.
-
Protocol:
-
Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring) MUST be performed in a certified chemical fume hood or a ventilated balance enclosure.[7][12]
-
Secondary Control: If engineering controls are insufficient or during a large spill cleanup, respiratory protection is mandatory. A NIOSH-approved N95 respirator is the minimum requirement for particulates.[7][10]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in accordance with OSHA's Respiratory Protection Program (29 CFR 1910.134).[7][10]
-
Operational and Disposal Plans
Proper PPE use is integrated into a broader workflow that includes safe handling, storage, and disposal.
Safe Handling and Storage Workflow
Caption: Workflow from Chemical Receipt to Waste Disposal.
Step-by-Step Disposal Protocol
Improper disposal can lead to environmental contamination and unintended exposure.
-
Waste Segregation: All materials that have come into contact with 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile must be treated as hazardous waste. This includes:
-
Contaminated gloves, weigh paper, and disposable labware.
-
Used pipette tips.
-
Empty stock containers.
-
-
Containerization: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container. Do not mix with non-hazardous trash.
-
Disposal: Arrange for disposal through a licensed special waste company, adhering to all local, state, and national regulations.[4][5][13]
Waste Disposal Workflow
Caption: Hazardous Waste Disposal Workflow.
By integrating a deep understanding of the chemical's hazards with rigorous, step-by-step protocols for PPE use, handling, and disposal, research and development professionals can confidently and safely work with 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile, ensuring both personal safety and scientific integrity.
References
- Sigma-Aldrich. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Pyrazole Safety Data Sheet.
- Cole-Parmer. (2005, October 03). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
- Enamine. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025, December 22). Safety Data Sheet - 4-Bromo-3,5-dimethyl-1H-pyrazole.
- PubChem. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole.
- Fisher Scientific. (2025, December 20). Safety Data Sheet - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
- Thermo Fisher Scientific. (2026, January 02). Safety Data Sheet - 4-Bromo-3,5-dimethylpyrazole.
- Fluorochem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile.
- AFG Bioscience LLC. (n.d.). Safety Data Sheet - 4-Bromo-1,3-dimethyl-1H-pyrazole.
- Tokyo Chemical Industry. (2025, June 02). Safety Data Sheet.
- Journal of Reports in Pharmaceutical Sciences. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Centers for Disease Control and Prevention. (2006, December 06). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ResearchGate. (2026, March 02). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives.
- European Pharmaceutical Review. (2025, March 14). Considerations for personal protective equipment when handling cytotoxic drugs.
Sources
- 1. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile | 1454852-95-9 [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pppmag.com [pppmag.com]
- 11. pharmtech.com [pharmtech.com]
- 12. aksci.com [aksci.com]
- 13. afgsci.com [afgsci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
